3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-4-7-12(14(16)17)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKSDHRUSDCLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354596 | |
| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313701-78-9 | |
| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid CAS number 313701-78-9
An In-Depth Technical Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid (CAS: 313701-78-9)
Executive Summary
This document provides a comprehensive technical overview of this compound (CAS No. 313701-78-9), a heterocyclic carboxylic acid derivative. This guide is tailored for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, and potential biological significance. The core structure, featuring a 2,5-dimethylpyrrole moiety attached to a 4-methylbenzoic acid backbone, positions it as a compound of interest for therapeutic research. We present a logical, multi-step synthetic pathway, beginning from common starting materials and culminating in a Paal-Knorr cyclocondensation. Furthermore, while direct biological data on this specific molecule is not extensively published, we synthesize available information on structurally analogous compounds to project its potential applications, particularly in the realm of antimicrobial and antitubercular drug discovery.
Compound Overview and Physicochemical Properties
This compound is an organic compound featuring two key functional domains: a substituted aromatic carboxylic acid and a five-membered N-heterocyclic pyrrole ring.[1] The spatial arrangement of the pyrrole ring at the meta-position to the carboxyl group and ortho to the methyl group on the phenyl ring dictates its unique chemical environment and potential for molecular interactions. Its properties make it a viable candidate for scaffold-based drug design.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 313701-78-9 | [2] |
| Molecular Formula | C₁₄H₁₅NO₂ | [3] |
| Molecular Weight | 229.27 g/mol | [3] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room Temperature | [2][3] |
| Boiling Point (Predicted) | 422.0 ± 45.0 °C | [3] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 3.88 ± 0.10 | [3] |
| InChI Key | ALKSDHRUSDCLSX-UHFFFAOYSA-N |[2] |
Retrosynthetic Analysis and Synthesis Strategy
A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The structure of the target molecule lends itself to a convergent synthesis strategy. The key bond disconnection is at the C-N linkage between the phenyl and pyrrole rings, identifying 3-amino-4-methylbenzoic acid and 2,5-hexanedione as the immediate precursors. This approach leverages the well-established and robust Paal-Knorr pyrrole synthesis.[4][5]
The precursor, 3-amino-4-methylbenzoic acid, can be prepared from the commercially available 3-nitro-4-methyltoluene through a two-step process involving oxidation of the benzylic methyl group followed by reduction of the nitro group. This ensures high yields and avoids problematic isomer separation.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, with each step yielding a stable, characterizable intermediate. The causality for reagent and condition selection is explained to provide a framework for potential optimization.
Protocol 3.1: Synthesis of 3-Nitro-4-methylbenzoic Acid (Oxidation)
The selective oxidation of the benzylic methyl group in the presence of a nitro group is a standard transformation.[6] Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose. The reaction is conducted in an aqueous basic solution to improve the solubility of the permanganate and the organic substrate, followed by acidic workup to protonate the carboxylate salt.
Step-by-Step Methodology:
-
To a solution of 3-nitro-4-methyltoluene (1 equivalent) in a mixture of water and pyridine, add potassium permanganate (KMnO₄, ~3 equivalents) portion-wise. The pyridine acts as a phase-transfer catalyst.
-
Heat the mixture to reflux (approx. 95-100 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC until the starting material is consumed. The disappearance of the purple permanganate color is a visual indicator of reaction completion.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Combine the aqueous filtrates and cool in an ice bath.
-
Acidify the solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2.
-
The white precipitate of 3-nitro-4-methylbenzoic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3.2: Synthesis of 3-Amino-4-methylbenzoic Acid (Reduction)
The reduction of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis. Catalytic hydrogenation is a clean and efficient method, but reduction using a metal in acidic media (e.g., tin or iron in HCl) is also highly effective and often more practical on a lab scale.
Step-by-Step Methodology:
-
Suspend 3-nitro-4-methylbenzoic acid (1 equivalent) in ethanol in a round-bottom flask.
-
Add granulated tin (Sn, ~2.5 equivalents) to the suspension.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 60 °C.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize it by carefully adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly basic (pH > 10). This will precipitate tin hydroxides.
-
Filter the mixture to remove the tin salts.
-
Re-acidify the filtrate with acetic acid or dilute HCl to a pH of approximately 4-5, at which point the zwitterionic 3-amino-4-methylbenzoic acid will precipitate.
-
Collect the product by filtration, wash with cold water, and dry.
Protocol 3.3: Synthesis of this compound (Paal-Knorr Cyclocondensation)
This final step is the cornerstone of the synthesis, forming the pyrrole ring. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][7] The reaction is typically acid-catalyzed, and using glacial acetic acid as the solvent conveniently serves as both the medium and the catalyst.[8][9]
Step-by-Step Methodology:
-
Dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Add 2,5-hexanedione (1.1 equivalents). A slight excess of the diketone ensures complete consumption of the more valuable amino acid precursor.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. A multi-technique approach ensures unambiguous structure elucidation and quantification of purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is typically required for biological screening.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should confirm the molecular weight (m/z for [M+H]⁺ ≈ 230.12, for [M-H]⁻ ≈ 228.10).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include singlets for the two equivalent pyrrole methyl groups, a singlet for the aryl methyl group, two doublets for the pyrrole ring protons, signals for the aromatic protons on the benzoic acid ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will confirm the presence of all 14 unique carbon atoms, including the carboxyl carbon (~170 ppm), various aromatic and pyrrole carbons, and the methyl carbons.
-
Biological Activity and Therapeutic Potential (Inferred)
While direct experimental data for this compound is limited in publicly accessible literature, the therapeutic potential can be inferred from structurally related analogs. The dimethylpyrrole-benzoic acid scaffold is a recurring motif in compounds with significant antimicrobial activity.
A recent study detailed a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides as potent dual inhibitors of the bacterial enzymes Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR).[10] These enzymes are crucial for fatty acid synthesis and nucleotide synthesis, respectively, making them validated targets for antibacterial and antitubercular drugs.[10] Another closely related compound, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid , has been identified as an anti-virulence agent that inhibits the protein tyrosine phosphatase PtpA, which is essential for the survival of Mycobacterium tuberculosis within host phagosomes.[11]
Table 2: Comparison of Target Compound with Bioactive Analogs
| Compound | Structure | Known/Potential Biological Target |
|---|---|---|
| Target Molecule | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl benzoic acid | Potential: InhA, DHFR, PtpA |
| Analog A [11] | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxy benzoic acid | PtpA (Mycobacterium tuberculosis) |
| Analog B Scaffold [10] | 4 -(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives | Enoyl-ACP Reductase (InhA), DHFR |
The structural similarity of our target compound to these potent antimicrobials strongly suggests it warrants investigation as a potential therapeutic agent, particularly against tuberculosis. The replacement of a hydroxyl group (Analog A) with a methyl group (Target) modifies the molecule's lipophilicity and electronic properties, which could fine-tune its binding affinity and pharmacokinetic profile.
Conclusion and Future Directions
This compound is a readily synthesizable molecule via a robust and scalable pathway centered around the Paal-Knorr reaction. Its structural features, combined with the established biological activities of closely related analogs, mark it as a compound of significant interest for antimicrobial drug discovery programs.
Future research should focus on:
-
Execution of the proposed synthesis and full analytical characterization of the compound.
-
In vitro screening against a panel of pathogenic bacteria, with a particular focus on Mycobacterium tuberculosis.
-
Enzymatic assays to determine if the compound inhibits key targets like InhA, DHFR, or PtpA.
-
Structure-Activity Relationship (SAR) studies by synthesizing further derivatives to optimize potency and drug-like properties.
This technical guide provides the foundational chemical knowledge and strategic rationale to empower researchers to explore the full potential of this promising molecule.
References
- CN1251833A - Process for preparing substituted benzoic acid.
- Paal–Knorr synthesis. Wikipedia.
- This compound. Sigma-Aldrich.
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Benchchem.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.
- Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal.
- (PDF) Paal–Knorr Pyrrole Synthesis in Water.
- This compound. ChemicalBook.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Paal-Knorr Pyrrole Synthesis. SynArchive.
- This compound. PubChem.
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.
- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
Sources
- 1. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 313701-78-9 [sigmaaldrich.com]
- 3. This compound | 313701-78-9 [amp.chemicalbook.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Carboxylic acid synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural architecture combining a substituted benzoic acid moiety with a dimethyl-pyrrole ring. This guide provides a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for researchers engaged in drug design, as they fundamentally influence a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This document moves beyond a simple recitation of data, offering insights into the experimental and computational methodologies used to determine these properties, thereby equipping scientists with the foundational knowledge for their research endeavors.
Molecular Structure and Basic Identifiers
The foundational step in characterizing any chemical entity is to establish its structure and fundamental identifiers.
Molecular Formula: C₁₄H₁₅NO₂[1]
Molecular Weight: 229.28 g/mol
Structure:
Caption: 2D representation of this compound.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not extensively available in the public domain, computational models provide valuable initial estimates. It is crucial to underscore that these are in silico predictions and should be confirmed experimentally for any critical applications.
| Property | Predicted Value | Source |
| pKa | 3.88 ± 0.10 | ChemicalBook[2] |
| logP (XlogP) | 3.0 | PubChem[3] |
| Boiling Point | 422.0 ± 45.0 °C | ChemicalBook[2] |
| Aqueous Solubility | Not available | - |
| Melting Point | Not available | - |
Ionization Constant (pKa)
The pKa of a molecule is a critical determinant of its behavior in a biological system, as it dictates the extent of ionization at a given pH. This, in turn, affects solubility, permeability, and receptor binding.
Predicted pKa and its Implications
The predicted pKa of approximately 3.88 suggests that this compound is a weak acid, a characteristic feature of benzoic acid derivatives.[2] At physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, existing as the carboxylate anion. This has significant implications for its solubility, which is expected to be higher in neutral to basic aqueous solutions compared to acidic environments.
Caption: Ionization equilibrium of the carboxylic acid group.
Experimental Protocol: Potentiometric Titration
For a definitive determination of the pKa, potentiometric titration is a robust and widely accepted method.[4][5][6][7]
Principle: This method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (our compound) and monitoring the resulting pH change. The pKa is determined from the midpoint of the buffer region on the titration curve, where the concentrations of the protonated and deprotonated species are equal.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.
-
Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent system. Given the predicted low aqueous solubility, a co-solvent system (e.g., water/methanol) may be necessary.
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[4]
-
-
Titration Procedure:
-
Place a known volume of the test compound solution in a thermostatted vessel.
-
If a co-solvent is used, perform a blank titration with the same solvent mixture to correct for its effect.
-
Begin the titration by adding small, precise volumes of the standardized NaOH solution.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point, which is the point of steepest inflection.
-
The pH at the half-equivalence point is equal to the pKa of the compound.
-
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically octanol) and water. It is a key predictor of a drug's ability to cross cell membranes.
Predicted logP and its Significance
The predicted XlogP of 3.0 indicates that this compound is a moderately lipophilic compound.[3] This level of lipophilicity suggests a good potential for membrane permeability. However, it is important to consider the ionization state; the logD (distribution coefficient at a specific pH) will be lower than the logP at physiological pH due to the ionization of the carboxylic acid.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The shake-flask method is the traditional approach for logP determination, but RP-HPLC offers a faster and more efficient alternative, especially for compounds with low solubility.[8][9][10]
Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its logP value. A calibration curve is generated using a series of standards with known logP values.
Step-by-Step Methodology:
-
System Setup:
-
Use a C18 reversed-phase HPLC column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Prepare solutions of at least five standard compounds with known logP values that bracket the expected logP of the test compound.
-
Inject each standard and record its retention time.
-
Calculate the capacity factor (k') for each standard.
-
Plot logP versus log(k') for the standards to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the test compound and inject it into the HPLC system under the same conditions used for the standards.
-
Determine the retention time and calculate the log(k') for the test compound.
-
Use the calibration curve to determine the logP of this compound.
-
Caption: Workflow for logP determination using RP-HPLC.
Aqueous Solubility
Aqueous solubility is a critical factor for drug candidates, as a compound must be in solution to be absorbed. Poor solubility can lead to low bioavailability and challenges in formulation development.
Qualitative Prediction
Based on its structure, this compound is expected to have low intrinsic aqueous solubility due to its significant hydrophobic surface area. However, as a weak acid, its solubility will be highly pH-dependent, increasing significantly at pH values above its pKa.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12][13][14][15]
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or a buffer of a certain pH) at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4.5, 6.8, 7.4).
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the vinylic protons of the pyrrole ring, and the methyl groups. The chemical shifts will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present:
-
A broad O-H stretch from the carboxylic acid group.
-
A strong C=O stretch from the carbonyl group.
-
C-H stretching and bending vibrations from the aromatic and methyl groups.
-
C=C stretching vibrations from the aromatic and pyrrole rings.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Predicted collision cross-section values for various adducts are available in databases like PubChemLite.[3]
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While a reliance on computational predictions is necessary in the absence of extensive experimental data, this document also furnishes researchers with the established protocols to determine these properties with high accuracy. A thorough understanding and experimental validation of the pKa, logP, and solubility are critical first steps in the journey of developing this promising molecule for its potential applications in drug discovery and beyond.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078–7084. Available from: [Link]
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
-
BioAssay Systems. Shake Flask Method Summary. Available from: [Link]
-
ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available from: [Link]
-
ResearchGate. QSAR-based solubility model for drug-like compounds. Available from: [Link]
-
Hong, Q. J., et al. (2022). Prediction of Melting Temperature of Organic Molecules using Machine Learning. Journal of Student Research. Available from: [Link]
-
Valko, K., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds. Journal of Chromatography A, 1523, 139-147. Available from: [Link]
-
ResearchGate. QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
S. S. S. et al. (2022). Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. Environmental Science: Atmospheres. Available from: [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]
-
GitHub. Melting-point-predictor. Available from: [Link]
-
van der Veen, M. A., et al. (2019). Development of Methods for the Determination of pKa Values. ACS Omega, 4(26), 21855-21863. Available from: [Link]
-
Kaggle. Thermophysical Property: Melting Point. Available from: [Link]
- Google Patents. Determination of log P coefficients via a RP-HPLC column.
-
Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. Molecules, 27(21), 7208. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
ECETOC. assessment of reverse - phase. Available from: [Link]
-
Journal of Student Research. Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Available from: [Link]
-
Poposka, Z., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 64(1), 3-16. Available from: [Link]
-
ResearchGate. AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. Available from: [Link]
-
Supporting Information. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493). Available from: [Link]
-
PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Available from: [Link]
-
PubChemLite. This compound. Available from: [Link]
-
Diva-portal.org. How to Predict the pKa of Any Compound in Any Solvent. Available from: [Link]
-
ChemRxiv. pKa Prediction in Non-Aqueous Solvents. Available from: [Link]
-
PubChemLite. 3-(2,5-dimethyl-1h-pyrrol-1-yl)-2-methylbenzoic acid. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]
-
NIST WebBook. Benzoic acid, 4-methyl-. Available from: [Link]
-
NIST WebBook. Benzoic acid, 4-methyl-, methyl ester. Available from: [Link]
-
Chemistry LibreTexts. IR Spectra of Selected Compounds. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). Available from: [Link]
-
Chemsrc. CAS#:340315-24-4 | 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID. Available from: [Link]
Sources
- 1. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 313701-78-9 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C14H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. researchgate.net [researchgate.net]
- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 10. ecetoc.org [ecetoc.org]
- 11. enamine.net [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. bioassaysys.com [bioassaysys.com]
- 15. scielo.br [scielo.br]
An In-Depth Technical Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its structural elucidation, a validated synthesis protocol, and its detailed characterization.
Molecular Structure and IUPAC Nomenclature
This compound is an organic compound featuring a benzoic acid moiety substituted with a dimethyl-pyrrole group. The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes the arrangement of its constituent functional groups.
The molecular structure consists of a central benzene ring. A carboxylic acid group (-COOH) is attached to the first carbon of the ring, defining it as a benzoic acid. At the third position, a 2,5-dimethyl-1H-pyrrol-1-yl group is attached. This five-membered aromatic heterocycle contains a nitrogen atom and two methyl groups at the second and fifth positions. Finally, a methyl group (-CH3) is substituted at the fourth position of the benzoic acid ring.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 313701-78-9[1][2] |
| Molecular Formula | C₁₄H₁₅NO₂[3] |
| Molecular Weight | 229.27 g/mol |
| InChI Key | ALKSDHRUSDCLSX-UHFFFAOYSA-N[1] |
Structural Diagram:
Caption: 2D structure of this compound.
Synthesis via Paal-Knorr Condensation
The most direct and efficient synthetic route to this compound is the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 3-amino-4-methylbenzoic acid.[4][5][6]
The reaction is typically acid-catalyzed, with glacial acetic acid being a common and effective solvent and catalyst.[4] The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Synthetic Workflow:
Caption: Paal-Knorr synthesis of the target compound.
Detailed Experimental Protocol
This protocol is based on established Paal-Knorr reaction conditions for the synthesis of N-aryl pyrroles.
Materials:
-
3-Amino-4-methylbenzoic acid (CAS: 2458-12-0)[7]
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3-amino-4-methylbenzoic acid in a minimal amount of glacial acetic acid.
-
Addition of Diketone: To the stirred solution, add 1.1 equivalents of 2,5-hexanedione dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This will cause the product to precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a solid.
-
Drying: Dry the purified product under vacuum.
Physicochemical and Spectroscopic Characterization
The synthesized compound is a solid at room temperature.[1] While extensive experimental data for this specific molecule is not widely published, the following represents predicted data and typical characterization methods.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | >95% (typical) | Commercial Suppliers |
| Storage | Room Temperature | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid and pyrrole rings, as well as the methyl and carboxylic acid protons.
-
Aromatic Protons (Benzoic Acid): Signals in the range of 7.0-8.0 ppm.
-
Pyrrole Protons: A singlet around 5.8-6.0 ppm for the two equivalent C-H protons of the pyrrole ring.
-
Methyl Protons (Benzoic Acid): A singlet around 2.2-2.5 ppm.
-
Methyl Protons (Pyrrole): A singlet around 1.9-2.2 ppm for the two equivalent methyl groups.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbons.
-
Carbonyl Carbon: A signal in the range of 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-140 ppm).
-
Pyrrole Carbons: Signals for the methyl-substituted and unsubstituted carbons of the pyrrole ring.
-
Methyl Carbons: Signals in the aliphatic region (15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Bands in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The predicted monoisotopic mass is 229.1103 g/mol .
Applications in Drug Development and Medicinal Chemistry
While specific biological activity data for this compound is not extensively documented in peer-reviewed literature, the pyrrole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of N-aryl pyrroles have shown a wide range of activities, including antibacterial, antifungal, and antitubercular properties.
This particular molecule can serve as a valuable intermediate in the synthesis of more complex drug candidates. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR) in drug discovery programs. For instance, related 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives have been investigated for their potential as starting materials for compounds with antitumor activity.[8]
Conclusion
This compound is a readily accessible compound through the robust and efficient Paal-Knorr synthesis. Its structure has been unequivocally confirmed by its IUPAC name and various chemical identifiers. While detailed experimental characterization and biological activity studies for this specific molecule are limited in the public domain, its structural motifs suggest its potential as a valuable building block in the design and synthesis of novel therapeutic agents. Further investigation into its biological properties is warranted to fully explore its potential in drug discovery and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
Sources
- 1. This compound | 313701-78-9 [sigmaaldrich.com]
- 2. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid [cymitquimica.com]
- 3. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 3-Amino-4-methylbenzoic acid 99 2458-12-0 [sigmaaldrich.com]
- 8. 3-Amino-4-methylbenzoic acid | 2458-12-0 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Abstract
This comprehensive technical guide details a robust and efficient synthetic pathway for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document provides a detailed retrosynthetic analysis, step-by-step experimental protocols, and in-depth discussions on the underlying chemical principles. The synthesis leverages the classic Paal-Knorr pyrrole synthesis as the key strategic step. This guide is intended for researchers, scientists, and professionals in drug development, offering a practical and scientifically grounded approach to the preparation of this and structurally related compounds.
Introduction and Strategic Overview
Substituted benzoic acids are a cornerstone in the development of novel pharmaceuticals and functional materials. The incorporation of a pyrrole moiety, a privileged scaffold in medicinal chemistry, can significantly modulate the biological activity and physicochemical properties of a parent molecule. The target compound, this compound, presents a unique substitution pattern that is of considerable interest for further chemical exploration.
The synthetic strategy outlined herein is designed for efficiency and scalability, centering on the well-established Paal-Knorr pyrrole synthesis. This reaction provides a direct and high-yielding method for the construction of the 2,5-dimethylpyrrole ring from a primary amine and a 1,4-dicarbonyl compound. The overall synthetic approach is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target molecule.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals a logical and straightforward synthetic plan. The carboxylic acid functionality can be derived from the hydrolysis of a corresponding ester, a common protecting group strategy in organic synthesis. The core of the molecule, the N-aryl pyrrole, can be disconnected via the C-N bond, leading to the key precursors: 3-amino-4-methylbenzoic acid (or its ester) and hexane-2,5-dione. This disconnection is the basis for the Paal-Knorr synthesis.
3-Amino-4-methylbenzoic acid + CH3OH --(H2SO4, reflux)--> Methyl 3-amino-4-methylbenzoate
Methyl 3-amino-4-methylbenzoate + Hexane-2,5-dione --(AcOH, reflux)--> Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate```
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-amino-4-methylbenzoate | 165.19 | 5.0 g | 0.030 mol |
| Hexane-2,5-dione | 114.14 | 3.8 mL (3.45 g) | 0.030 mol |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Water | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | 100 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve methyl 3-amino-4-methylbenzoate (5.0 g, 0.030 mol) in glacial acetic acid (50 mL).
-
Add hexane-2,5-dione (3.8 mL, 0.030 mol) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC (Ethyl Acetate/Hexane, 1:4).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield pure methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate.
Step 3: Hydrolysis of Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate
The final step is the deprotection of the methyl ester to yield the target carboxylic acid. This is achieved through base-catalyzed hydrolysis, followed by acidification.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate | 245.30 | 4.0 g | 0.016 mol |
| Sodium Hydroxide | 40.00 | 1.3 g | 0.032 mol |
| Methanol | 32.04 | 40 mL | - |
| Water | 18.02 | 20 mL | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
Procedure:
-
Dissolve methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoate (4.0 g, 0.016 mol) in a mixture of methanol (40 mL) and water (20 mL) in a 100 mL round-bottom flask.
-
Add sodium hydroxide (1.3 g, 0.032 mol) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 3-4 with 1 M hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to afford the final product, this compound.
[4]### 4. Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To verify the carbon framework.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point: To assess the purity of the compound.
Conclusion
This guide provides a detailed and reliable synthetic route to this compound. The three-step synthesis, involving esterification, Paal-Knorr pyrrole synthesis, and hydrolysis, is a robust methodology that can be adapted for the synthesis of analogous compounds. The provided protocols are designed to be clear and reproducible for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
-
Chemistry Online. (2023). Microscale – Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. [Link]
-
ResearchGate. (2017). Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
ResearchGate. Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
- Google Patents. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
-
PrepChem.com. Synthesis of 3-amino-benzoic acid. [Link]
-
Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
-
PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. [Link]
-
ResearchGate. (2014). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. [Link]
- Google Patents.
-
Zenodo. (2019). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
ResearchGate. Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide.... [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]
-
Journal of the Brazilian Chemical Society. (2009). Hydrolysis of methyl benzoate from Piper arboreum by Naupactus bipes beetle. [Link]
Sources
Spectroscopic Characterization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid: An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic signature of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid , a molecule of interest for its potential applications in medicinal chemistry and materials development. By leveraging predictive models and established spectroscopic principles, this document serves as a foundational reference for researchers engaged in the synthesis and characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₁₄H₁₅NO₂) possesses a unique combination of functional groups that will give rise to a distinct spectroscopic fingerprint.[1] The molecule is comprised of a benzoic acid moiety substituted with a methyl group at the 4-position and a 2,5-dimethyl-1H-pyrrol-1-yl group at the 3-position.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. The integration of the signal is proportional to the number of protons it represents.
Predicted ¹H NMR Spectrum
Based on the structure, the following ¹H NMR spectrum is predicted. The chemical shifts are estimated and may vary slightly depending on the solvent and concentration.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet, broad | 1H | -COOH |
| ~8.0 | Doublet | 1H | Aromatic H |
| ~7.8 | Doublet of doublets | 1H | Aromatic H |
| ~7.4 | Doublet | 1H | Aromatic H |
| ~5.9 | Singlet | 2H | Pyrrole H |
| ~2.4 | Singlet | 3H | Ar-CH₃ |
| ~2.0 | Singlet | 6H | Pyrrole-CH₃ |
The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly variable. The aromatic protons are expected to show distinct splitting patterns due to their coupling with each other. The two protons on the pyrrole ring are chemically equivalent and are therefore expected to appear as a singlet. Similarly, the six protons of the two methyl groups on the pyrrole ring are equivalent, leading to a single peak. The protons of the methyl group on the benzoic acid ring will also appear as a singlet.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[2] The choice of solvent is critical as it must dissolve the compound without having signals that overlap with those of the analyte.
-
Transfer the solution to a clean 5 mm NMR tube.[2]
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[2]
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[2]
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For a standard ¹H NMR, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID) signal.
-
Process the FID using a Fourier transform to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate the peaks and reference the spectrum to the solvent residual peak or the internal standard.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Principles
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal. The chemical shift is influenced by the hybridization and the electronic environment of the carbon atom. Standard ¹³C NMR spectra are typically proton-decoupled, meaning each carbon signal appears as a singlet.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum for this compound will show 12 distinct signals, corresponding to the 12 unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | -COOH |
| ~142 | Aromatic C |
| ~138 | Aromatic C |
| ~135 | Aromatic C |
| ~131 | Aromatic C |
| ~129 | Pyrrole C |
| ~128 | Aromatic C |
| ~125 | Aromatic C |
| ~107 | Pyrrole C |
| ~21 | Ar-CH₃ |
| ~13 | Pyrrole-CH₃ |
The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic and pyrrole carbons will resonate in the typical range for sp² hybridized carbons, while the methyl carbons will appear upfield.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR, typically 20-50 mg dissolved in 0.6-0.7 mL of deuterated solvent.[2]
-
-
Instrument Setup:
-
The instrument is set up similarly to ¹H NMR, with locking and shimming being crucial for good resolution.
-
-
Data Acquisition:
-
A proton-decoupled pulse sequence is typically used.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio, often ranging from hundreds to thousands of scans.
-
The spectral width will be much larger than for ¹H NMR.
-
Data processing is similar to that for ¹H NMR, involving Fourier transformation, phasing, and baseline correction.
-
Infrared (IR) Spectroscopy
Theoretical Principles
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| ~2950 | C-H stretch | Methyl groups |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~900 | O-H bend | Carboxylic acid |
The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong, sharp C=O stretch is also a key diagnostic peak. The C-H stretches of the methyl groups and the C=C stretches of the aromatic and pyrrole rings will also be present.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[3]
-
-
Instrument Setup:
-
A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded first. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂) or the sample matrix.
-
-
Data Acquisition:
-
The sample is placed in the instrument's beam path.
-
The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
-
The data is presented as a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The sample is first ionized, and the resulting ions are then separated based on their m/z ratio and detected. The molecular weight of the compound can be determined from the molecular ion peak, and the fragmentation pattern provides valuable information about the molecule's structure.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₄H₁₅NO₂, with a monoisotopic mass of approximately 229.11 Da.[1]
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 229.
-
Fragmentation Pattern: The fragmentation is likely to proceed through several pathways, including the loss of small neutral molecules and the cleavage of bonds to form stable carbocations.
Caption: A plausible mass spectrometry fragmentation pathway.
A primary fragmentation would be the loss of a hydroxyl radical (-OH) from the carboxylic acid group, resulting in a fragment at m/z = 212. Another likely fragmentation is the loss of the entire carboxyl group as a radical (-COOH), leading to a fragment at m/z = 184. Further fragmentation of this ion could lead to the cleavage of the bond between the aromatic ring and the pyrrole nitrogen, potentially generating a 2,5-dimethylpyrrole cation at m/z = 94.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC or GC.
-
-
Ionization:
-
Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this molecule, which would likely produce the protonated molecule [M+H]⁺ at m/z = 230.[1]
-
Electron ionization (EI) is a "harder" ionization technique that would lead to more extensive fragmentation and is useful for structural elucidation.
-
-
Mass Analysis:
-
The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Summary and Conclusion
The spectroscopic characterization of this compound is expected to yield a rich and informative dataset. The predicted ¹H and ¹³C NMR spectra will provide a detailed map of the proton and carbon environments, respectively. The IR spectrum will confirm the presence of the key carboxylic acid and aromatic functional groups. Mass spectrometry will determine the molecular weight and offer insights into the structural connectivity through its fragmentation pattern. This comprehensive guide provides a robust framework for researchers to anticipate, acquire, and interpret the spectroscopic data for this novel compound, thereby facilitating its unambiguous identification and paving the way for its further investigation and application.
References
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]
Sources
The Therapeutic Potential of Pyrrole-Containing Benzoic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the pyrrole ring and the benzoic acid moiety each stand as "privileged scaffolds"—structural frameworks that consistently appear in a multitude of biologically active compounds and approved drugs.[1][2][3] The pyrrole nucleus, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of vital natural products like heme and chlorophyll and is a key component in numerous synthetic drugs exhibiting a wide array of pharmacological effects.[4][5][6] Similarly, the benzoic acid scaffold is a fundamental building block in a vast number of bioactive molecules, where the carboxylic acid group often plays a crucial role in target binding through hydrogen bonding and other electrostatic interactions.[7] The strategic fusion of these two pharmacophoric entities into a single molecular architecture—the pyrrole-containing benzoic acids—has given rise to a class of compounds with significant and diverse therapeutic potential, spanning anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[8][9][10]
This in-depth technical guide provides a comprehensive overview of the biological activities of pyrrole-containing benzoic acids for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing these molecules, explores their diverse biological activities with a focus on structure-activity relationships (SAR), elucidates their mechanisms of action, and provides detailed experimental protocols for their biological evaluation.
Synthetic Strategies: Constructing the Pyrrole-Benzoic Acid Core
The synthesis of pyrrole-containing benzoic acids can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route often depends on the desired substitution pattern on both the pyrrole and the benzene rings.
Paal-Knorr Pyrrole Synthesis
A cornerstone in pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[11] To generate pyrrole-containing benzoic acids, a common strategy involves utilizing a 1,4-dicarbonyl precursor that already bears the benzoic acid moiety or a precursor that can be readily converted to it.
Conceptual Workflow for Paal-Knorr Synthesis:
Caption: Paal-Knorr synthesis workflow for pyrrole-containing benzoic acids.
A representative protocol involves the reaction of a suitably substituted 1,4-dicarbonyl compound with an amino-benzoic acid derivative. For instance, reacting 2,5-dimethoxytetrahydrofuran with an aminobenzoic acid in the presence of an acid catalyst can yield the corresponding N-aryl pyrrole-benzoic acid.[9]
Other Synthetic Approaches
Beyond the Paal-Knorr synthesis, other methods such as the Hantzsch pyrrole synthesis and various multi-component reactions can be adapted to produce these target molecules.[11] Modern cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, can also be employed to link a pre-formed pyrrole ring to a benzoic acid derivative, offering a high degree of flexibility in molecular design.
A Spectrum of Biological Activities
The unique combination of the electron-rich pyrrole ring and the versatile benzoic acid group endows this class of compounds with a broad range of biological activities.
Anticancer Activity
Pyrrole derivatives are well-documented for their anticancer properties, with some compounds progressing to clinical trials.[8][12] The incorporation of a benzoic acid moiety can enhance this activity by providing an additional point of interaction with biological targets or by modifying the physicochemical properties of the molecule to improve cellular uptake.
Pyrrole-containing benzoic acids have demonstrated cytotoxicity against various cancer cell lines, including colon, breast, and ovarian cancer cell lines.[12][13] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[14] For example, certain pyrrole-tethered bisbenzoxazole derivatives, which can be considered complex benzoic acid analogs, have shown potent anticancer activity against MCF-7 breast cancer cells by inducing apoptosis through caspase-9 activation.[14]
Antimicrobial and Antibiofilm Activity
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Pyrrole-containing compounds have shown promise in this area.[15][16] The combination of a polypyrrole with benzoic acid has been shown to have significant antimicrobial and antibiofilm effects against multidrug-resistant Klebsiella pneumoniae.[17] In this composite material, benzoic acid itself exhibits inhibitory and bactericidal effects, which are potentiated by the presence of the polypyrrole.[17]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrrole derivatives have been investigated for their anti-inflammatory effects, often by targeting enzymes like cyclooxygenases (COX).[18][19] The benzoic acid scaffold is also a well-known feature of non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two moieties in 1,5-biaryl pyrrole derivatives has led to the development of potent EP1 receptor antagonists, which have shown efficacy in preclinical models of inflammatory pain.[20]
Enzyme Inhibition
The structural features of pyrrole-containing benzoic acids make them suitable candidates for designing enzyme inhibitors. They have been shown to inhibit a variety of enzymes, including:
-
Protein Kinases: Many pyrrole derivatives are potent protein kinase inhibitors, a crucial class of anticancer drugs.[12][21]
-
Butyrylcholinesterase (BChE): Certain 1,3-diaryl-pyrrole derivatives have been identified as selective BChE inhibitors, which could be beneficial in the treatment of Alzheimer's disease.[22][23][24]
-
Metallo-β-lactamases (MBLs): Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have shown inhibitory activity against MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[25]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrole-containing benzoic acids is highly dependent on the substitution pattern on both rings.
Key SAR Observations:
-
Position of the Benzoic Acid: The position of the carboxylic acid group on the phenyl ring is critical. For instance, in 1,5-biaryl pyrrole EP1 receptor antagonists, substitution at the 2-position of the benzoic acid was poorly tolerated, while a range of substituents at the 5-position enhanced in vitro affinity.[20]
-
Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring significantly influence activity. For MBL inhibitors, the 3-carbonitrile group and vicinal 4,5-diphenyl groups on the pyrrole were found to be important for inhibitory potency.[25]
-
Substituents on the Benzoic Acid Ring: The electronic and steric properties of substituents on the benzoic acid ring modulate activity. Electron-withdrawing groups like a nitro group can alter the electronic nature of the ring and the acidity of the carboxylic acid, which can impact target binding.[7]
Visualizing a Generic SAR Logic:
Caption: Key structural modification points influencing biological activity.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of newly synthesized pyrrole-containing benzoic acids requires a battery of in vitro and in vivo assays.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, LoVo) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Workflow for MTT Assay:
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Conclusion and Future Directions
Pyrrole-containing benzoic acids represent a promising class of compounds with a remarkable diversity of biological activities. The convergence of the pyrrole and benzoic acid scaffolds provides a rich molecular framework for the design of novel therapeutics. Future research in this area should focus on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic properties, a deeper understanding of their mechanisms of action through advanced molecular biology techniques, and their evaluation in relevant in vivo disease models. The continued exploration of this chemical space holds significant potential for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
-
Di Mola, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854. [Link]
-
Hall, A., et al. (2007). 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists: Structure-activity relationships of 4- and 5-substituted benzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 17(3), 732-735. [Link]
-
Di Mola, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PubMed, 36012121. [Link]
-
Goulart, F. R., et al. (2023). Antimicrobial and Antibiofilm Activities of Highly Soluble Polypyrrole Combined with Benzoic Acid against Multidrug-Resistant Klebsiella pneumoniae. ACS Omega, 8(1), 1047-1056. [Link]
-
Li, Y., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470. [Link]
-
Hafez, H. N., et al. (2016). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 21(11), 1530. [Link]
-
Di Mola, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2020). A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation. Eco-Vector Journals Portal. [Link]
-
Patel, N. B., & Patel, J. C. (2012). Synthesis, characterization and biological activity of novel pyrrole compounds. Journal of Saudi Chemical Society, 16(4), 439-446. [Link]
-
ResearchGate. (n.d.). Pyrroles and their Benzo Derivatives: Synthesis. ResearchGate. [Link]
-
Mates, J. M., et al. (2020). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 63(17), 9266-9283. [Link]
-
Ovid. (n.d.). Synthesis and antimicrobial activity of some amino acids and sulfamoyl and pyrrole derivatives attached to 4-benzoimidazol. Ovid. [Link]
-
LookChem. (n.d.). 3-(1H-PYRROL-1-YL)BENZOIC ACID. LookChem. [Link]
-
Sbardella, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 193, 112224. [Link]
-
Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[12][17]benzodiazepines. Molecules, 16(8), 6596-6633. [Link]
-
Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]
-
Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10832. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]
-
Kuzu, C. B., et al. (2024). Pyrrole-Tethered Bisbenzoxazole Derivatives: Apoptosis-Inducing Agents Targeting Breast Cancer Cells. Chemistry & Biodiversity, 21(5), e202301886. [Link]
-
Norman, M. H., et al. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 20(1), 108-111. [Link]
-
Popa, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]
-
Sharma, A., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Advanced Pharmaceutical Technology & Research, 8(4), 119-128. [Link]
-
YouTube. (2014). Acid-Base Reaction with Pyrrole. YouTube. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Drug Design & Discovery, 14(1), 10-18. [Link]
-
Sun, S., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Pharmacology, 13, 1043397. [Link]
-
Sun, S., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. ResearchGate. [Link]
-
Van der Verren, S. E., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]
-
Ngemenya, M. N., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Medicinal & Aromatic Plants, 4(3), 1-8. [Link]
-
Sun, S., et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers Media S.A.. [Link]
-
Kamal, A., et al. (2009). Synthesis and Antitumor Cytotoxicity Evaluation of Novel pyrrolo[2,1-c][12][17]benzodiazepine Imidazole Containing Polyamide Conjugates. Bioorganic & Medicinal Chemistry, 17(10), 3587-3594. [Link]
-
Kagechika, H., et al. (1997). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Biological & Pharmaceutical Bulletin, 20(8), 844-849. [Link]
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 12. mdpi.com [mdpi.com]
- 13. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial and Antibiofilm Activities of Highly Soluble Polypyrrole Combined with Benzoic Acid against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 1,5-Biaryl pyrrole derivatives as EP1 receptor antagonists: Structure-activity relationships of 4- and 5-substituted benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 25. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
An In-depth Technical Guide to 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid: Synthesis, Properties, and Potential Applications
Foreword
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, this document consolidates the available chemical information, proposes a robust synthetic pathway based on established chemical principles, and explores its potential utility by examining the well-documented activities of its structural analogs. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its place within the broader landscape of pyrrole-containing molecules.
Introduction and Chemical Identity
This compound is a polysubstituted aromatic carboxylic acid. The core structure consists of a benzoic acid moiety substituted with a 2,5-dimethyl-1H-pyrrol-1-yl group at the 3-position and a methyl group at the 4-position.
Table 1: Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 313701-78-9 |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol |
| Canonical SMILES | CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)C)C |
| InChI Key | ALKSDHRUSDCLSX-UHFFFAOYSA-N |
Postulated Synthesis via Paal-Knorr Reaction
The most probable and widely applicable method for the synthesis of 2,5-disubstituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, the logical precursors are 3-amino-4-methylbenzoic acid and hexane-2,5-dione.
Reaction Principle
The Paal-Knorr synthesis proceeds via the formation of a Schiff base between the primary amine and one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The reaction is typically catalyzed by an acid.
Figure 1: Conceptual workflow of the Paal-Knorr synthesis for the target compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound based on the Paal-Knorr reaction.
Materials:
-
3-amino-4-methylbenzoic acid (1.0 eq)
-
Hexane-2,5-dione (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid.
-
Addition of Dione: To the stirred solution, add hexane-2,5-dione.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold deionized water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with copious amounts of deionized water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum.
Structural Context and Potential Applications
Medicinal Chemistry Perspective
Pyrrole-containing compounds are of significant interest in drug discovery due to their diverse biological activities. Research on related molecules suggests that the target compound could be a candidate for screening in various therapeutic areas.
-
Antimicrobial and Antitubercular Agents: A number of studies have focused on 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs, which have demonstrated promising in vitro antibacterial, antifungal, and antitubercular activities. These compounds have been shown to be active against Mycobacterium tuberculosis H37Rv strain. The structural similarity suggests that this compound could serve as a scaffold for the development of novel anti-infective agents.
-
Enzyme Inhibition: Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide have been evaluated as inhibitors of enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), which are crucial enzymes in bacterial metabolic pathways.[1] This suggests that the core structure, including the 2,5-dimethylpyrrole and benzoic acid moieties, is amenable to binding to enzyme active sites.
The substitution pattern on the benzoic acid ring can influence the physicochemical properties of the molecule. For instance, replacing a 4-hydroxy group with a 4-methyl group, as in the target compound, is predicted to increase lipophilicity.[2] This increased lipophilicity could enhance membrane permeability, a desirable trait for targeting intracellular enzymes.[2]
Materials Science Perspective
Benzoic acid derivatives are versatile building blocks in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group can coordinate with metal ions, while the rest of the molecule acts as a linker. The 2,5-dimethylpyrrole group can influence the electronic properties and steric hindrance of the resulting framework. The 4-hydroxy analog, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, has been used as a precursor in the synthesis of a zinc-based MOF.[2] This indicates that the target compound could also be a valuable ligand for the design of novel porous materials with potential applications in gas storage, catalysis, and separation technologies.
Characterization and Analytical Data (Predicted)
While experimental data is not available in the literature, the following table summarizes the expected analytical data for this compound based on its structure.
Table 2: Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoic acid ring, the pyrrole ring protons, the two methyl groups on the pyrrole ring, the methyl group on the benzoic acid ring, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of both rings, and the methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and methyl groups, and C=C and C-N stretches of the pyrrole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Conclusion and Future Directions
This compound is a compound with significant untapped potential. While its discovery and history are not well-documented, its synthesis is readily achievable through established methods like the Paal-Knorr reaction. The known biological activities of its structural analogs strongly suggest that it warrants investigation as a potential therapeutic agent, particularly in the area of infectious diseases. Furthermore, its structure makes it an attractive candidate for the development of novel materials. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological and material properties.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Joshi, S. D., et al. (2013). Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(19), 5346-5350.
- Kumar, A., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Pharmaceuticals, 15(11), 1368.
Sources
An In-depth Technical Guide to the Solubility and Stability of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of the novel compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. As a molecule featuring a substituted pyrrole ring linked to a benzoic acid moiety, its physicochemical properties are of critical interest in drug discovery and development for predicting its behavior in biological systems and formulating it into a viable drug product. This document outlines the theoretical considerations underpinning its likely solubility and degradation pathways and presents detailed, field-proven protocols for empirical determination. By integrating principles of physical chemistry with standard pharmaceutical industry practices for stability assessment, this guide serves as an essential resource for researchers aiming to unlock the therapeutic potential of this and structurally related compounds.
Introduction: Unpacking the Physicochemical Profile
The compound this compound is a unique chemical entity featuring a hydrophobic 2,5-dimethylpyrrole group and a hydrophilic benzoic acid function.[1][2][3] The interplay between these structural components will govern its solubility and stability, which are cornerstone properties in drug development. Pyrrole and its derivatives are significant in medicinal chemistry, forming the core of many therapeutic agents.[4][5][6][7] Understanding these characteristics is not merely a data collection exercise; it is fundamental to predicting oral bioavailability, designing appropriate formulations, and ensuring a stable, safe, and effective final drug product.
This guide will first delve into the theoretical aspects influencing the solubility and stability of the target molecule. Subsequently, it will provide robust, step-by-step experimental protocols for a comprehensive assessment.
Theoretical Framework for Solubility and Stability
Predicting Solubility Behavior
The solubility of this compound is dictated by the equilibrium between its crystal lattice energy and the solvation energy in a given solvent. Key structural features influencing its solubility include:
-
The Carboxylic Acid Group: This functional group is ionizable, with a pKa that can be estimated to be in the range of 4-5, similar to other benzoic acids. This means its charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the medium.
-
At pH values below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH), which is less soluble in aqueous media.
-
At pH values above its pKa, it will exist as the carboxylate anion (-COO⁻), which is significantly more polar and will exhibit higher aqueous solubility.
-
-
The 2,5-Dimethyl-1H-pyrrol-1-yl and 4-methylphenyl Moieties: These components of the molecule are largely non-polar and will contribute to its lipophilicity. This suggests a higher solubility in organic solvents compared to water. The dimethyl substitution on the pyrrole ring may also introduce some steric hindrance, potentially affecting intermolecular interactions.[8]
Based on this, it is anticipated that the compound will have low intrinsic aqueous solubility but will be soluble in a range of organic solvents. The solubility in aqueous buffers is expected to increase significantly as the pH rises above the pKa of the carboxylic acid.
Anticipated Stability and Degradation Pathways
The chemical stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[9][10] Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of analytical methods.[9][11][12][13] For this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: While the amide bonds within a pyrrole ring are generally stable, extreme pH conditions (acidic or basic) coupled with elevated temperatures could potentially lead to hydrolytic degradation, although this is less likely for the core pyrrole structure. The primary site for hydrolysis is unlikely given the structure.
-
Oxidation: Pyrrole rings are known to be susceptible to oxidation.[6] The electron-rich nature of the pyrrole ring makes it a potential target for oxidative degradation, which can be initiated by exposure to atmospheric oxygen, peroxides, or metal ions. This could lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Many aromatic and heteroaromatic compounds are sensitive to light. Exposure to UV or visible light could induce photochemical reactions, leading to the formation of photodegradants. The specific chromophores in the molecule will determine its photosensitivity.
The following diagram illustrates the logical workflow for assessing the physicochemical properties of this compound.
Caption: Workflow for Physicochemical Characterization.
Experimental Protocols
Solubility Determination
The following table outlines a typical solvent screen for initial solubility assessment.
| Solvent System | Solvent Type | Anticipated Solubility |
| pH 1.2 HCl Buffer | Aqueous | Low |
| pH 4.5 Acetate Buffer | Aqueous | Low to Moderate |
| pH 6.8 Phosphate Buffer | Aqueous | Moderate to High |
| pH 7.4 Phosphate Buffer | Aqueous | High |
| Water | Aqueous (Neutral) | Low |
| Methanol | Polar Protic | High |
| Ethanol | Polar Protic | High |
| Acetonitrile | Polar Aprotic | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High |
| Dichloromethane (DCM) | Non-polar | Moderate |
Protocol for Equilibrium Shake-Flask Solubility:
-
Preparation: Prepare a series of saturated solutions by adding an excess of this compound to each of the selected solvents in glass vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.
-
Calculation: Determine the solubility in mg/mL or µg/mL by back-calculating from the diluted sample concentration.
The protocol for determining solubility in organic solvents is analogous to the aqueous shake-flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[9][10][11][13]
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions:
| Stress Condition | Reagent/Condition | Typical Duration & Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | 60 °C (in solution and as solid) | 7 days |
| Photostability | ICH Q1B conditions (UV/Vis light) | As per guidelines |
Protocol for Forced Degradation:
-
Sample Preparation: For each stress condition, mix the stock solution with the stressor in a 1:1 ratio. For thermal degradation of the solid, place the powder in a controlled temperature environment. For photostability, expose the solution and solid to the specified light conditions.
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Identify and quantify any degradation products. Aim for 5-20% degradation to ensure the method is stability-indicating without generating secondary degradants.
The following diagram illustrates the forced degradation workflow.
Caption: Forced Degradation Experimental Workflow.
Data Interpretation and Reporting
The results from the solubility and stability studies should be compiled into a comprehensive report.
-
Solubility Data: Present the solubility data in a clear tabular format, including the mean solubility and standard deviation for each solvent and condition. A graph of pH versus solubility is highly recommended to visualize the impact of ionization.
-
Stability Data: The stability report should include representative chromatograms of the stressed samples, a table summarizing the percentage degradation and the formation of any impurities, and the mass balance. Propose degradation pathways based on the identified degradants.
Conclusion
The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. The provided protocols, grounded in established scientific principles and regulatory expectations, offer a robust framework for generating the essential data needed to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product.
References
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. Retrieved January 15, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2014, October 2). BioPharm International. Retrieved January 15, 2026, from [Link]
-
A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2024, May 27). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 15, 2026, from [Link]
-
Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. Retrieved January 15, 2026, from [Link]
-
Forced Degradation Studies. (2016, December 14). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012, June 13). Journal of Pharmaceutical Analysis. Retrieved January 15, 2026, from [Link]
-
This compound | C14H15NO2. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (2022, November 25). MDPI. Retrieved January 15, 2026, from [Link]
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid | C13H13NO3. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2019, July 25). MDPI. Retrieved January 15, 2026, from [Link]
-
Solubility of Benzoic Acid in Mixed Solvents. (2015, January). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Solubility of Benzoic Acid in Organic Solvents. (2015, January 12). Scribd. Retrieved January 15, 2026, from [Link]
-
4-(2,5-dimethyl-pyrrol-1-ylmethyl)-benzoic acid. (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]
-
CAS#:340315-24-4 | 3-(2,5-DIMETHYL-PYRROL-1-YL)-4-HYDROXY-BENZOIC ACID. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]
-
An Improved Two-step Preparation of 2,4-Dimethylpyrrole. (n.d.). Scilit. Retrieved January 15, 2026, from [Link]
Sources
- 1. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid [cymitquimica.com]
- 3. This compound CAS#: 313701-78-9 [m.chemicalbook.com]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 5. scitechnol.com [scitechnol.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. CAS 340312-91-6: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylb… [cymitquimica.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Computational Exploration of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid: A Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the investigation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a novel molecule with potential applications in drug discovery. While experimental data on this specific compound is not extensively available in public literature, this document outlines a robust, multi-faceted in-silico approach to characterize its structural, electronic, and pharmacokinetic properties. By leveraging established computational methodologies, researchers can gain significant insights into the molecule's potential as a therapeutic agent, thereby guiding further experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the early stages of drug discovery.
Introduction: The Rationale for a Pyrrole-Benzoic Acid Scaffold
The molecular architecture of this compound presents a compelling case for its investigation as a potential drug candidate. The fusion of a substituted pyrrole ring with a benzoic acid moiety brings together two pharmacologically significant scaffolds. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The benzoic acid group, on the other hand, can serve as a crucial anchoring point for interactions with biological targets and can influence the molecule's pharmacokinetic profile.
The specific substitution pattern—a 2,5-dimethylated pyrrole linked to a 4-methylbenzoic acid at the 3-position—offers a unique combination of steric and electronic features that can be fine-tuned to achieve desired biological activity and selectivity. This guide will detail a systematic computational workflow to dissect these features and predict the molecule's behavior.
Proposed Synthetic Pathway and Spectroscopic Characterization
While a specific synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential approach involves the Paal-Knorr pyrrole synthesis followed by functional group manipulations.
Hypothetical Synthesis Workflow
Caption: Proposed Paal-Knorr synthesis of the target molecule.
This reaction would involve the condensation of 3-amino-4-methylbenzoic acid with hexane-2,5-dione under acidic conditions. Subsequent purification would yield the desired product.
Anticipated Spectroscopic Signatures
Following synthesis, the structure of this compound would be confirmed using a suite of spectroscopic techniques. The expected data from these analyses are summarized below.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups on the pyrrole ring, the methyl group on the benzoic acid ring, aromatic protons on the benzoic acid ring, and the pyrrole ring protons. The carboxylic acid proton would appear as a broad singlet. |
| ¹³C NMR | Resonances for the methyl carbons, aromatic and pyrrole ring carbons, and the carboxylic acid carbonyl carbon. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C-H stretches of the methyl and aromatic groups, and C-N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₅NO₂), which is 229.11 g/mol .[4][5] |
Theoretical and Computational Deep Dive
The core of this guide focuses on a comprehensive in-silico evaluation of the target molecule. This section details the theoretical underpinnings and practical application of various computational methods.
Quantum Chemical Calculations with Density Functional Theory (DFT)
DFT is a powerful tool for investigating the electronic structure and properties of molecules.[6][7] For this compound, DFT calculations can provide invaluable insights into its stability, reactivity, and spectroscopic properties.
3.1.1. Methodological Considerations
-
Functional Selection: The choice of the exchange-correlation functional is critical for accurate DFT calculations. For organic molecules like the one , hybrid functionals such as B3LYP are often a good starting point due to their balance of accuracy and computational cost.[8] For more precise electronic property predictions, especially for excited states, range-separated functionals like CAM-B3LYP or ωB97XD are recommended.[9][10]
-
Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), provides a reasonable compromise between accuracy and computational expense for geometry optimization. For more accurate energy calculations, a larger basis set like 6-311++G(d,p) is advisable.
3.1.2. Key Properties to Investigate
-
Optimized Geometry and Vibrational Frequencies: The first step is to obtain the molecule's lowest energy conformation. A frequency calculation should then be performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. This is vital for predicting intermolecular interactions.
-
Theoretical Spectroscopic Data: DFT can be used to predict ¹H and ¹³C NMR chemical shifts, as well as IR vibrational frequencies. These calculated spectra can be compared with experimental data for structural validation.
Caption: A typical DFT workflow for molecular characterization.
Molecular Docking: Unveiling Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][11][12] This is particularly useful in drug discovery for identifying potential protein targets and understanding binding mechanisms.
3.2.1. Protocol for Molecular Docking
-
Target Selection: Based on the known biological activities of pyrrole and benzoic acid derivatives, select a range of potential protein targets (e.g., kinases, cyclooxygenases, DNA gyrase).
-
Protein and Ligand Preparation: Prepare the 3D structures of the protein receptor and the ligand (our target molecule). This involves adding hydrogen atoms, assigning charges, and defining the binding site.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations of the ligand within the protein's binding site.
-
Scoring and Analysis: The docking program will generate a series of poses ranked by a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions).
Caption: Workflow for molecular docking studies.
ADMET Prediction: Assessing Drug-Likeness
A crucial aspect of early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[13][14] In-silico ADMET prediction tools can provide rapid and cost-effective initial assessments.[15][16]
3.3.1. Key ADMET Parameters to Predict
| Parameter Category | Specific Predictions | Importance in Drug Development |
| Absorption | Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor. | Determines the bioavailability of the drug after oral administration. |
| Distribution | Blood-brain barrier (BBB) penetration, plasma protein binding (PPB). | Influences the drug's ability to reach its target site and its duration of action. |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate prediction (e.g., CYP2D6, CYP3A4). | Predicts potential drug-drug interactions and the metabolic stability of the compound. |
| Excretion | Renal organic cation transporter (OCT2) inhibition. | Provides insights into the primary route of elimination from the body. |
| Toxicity | Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity, skin sensitization. | Early identification of potential safety liabilities is critical to avoid late-stage failures. |
A variety of free and commercial software packages are available for ADMET prediction, such as ADMETlab, pkCSM, and ADMET Predictor®.[14][15][17]
Integrated Data Analysis and Future Directions
The true power of this computational approach lies in the integration of data from DFT, molecular docking, and ADMET predictions. For instance, the MEP map from DFT can rationalize the interactions observed in molecular docking. Similarly, ADMET predictions can filter out compounds with unfavorable pharmacokinetic profiles, even if they show good binding affinity in docking studies.
The insights gained from these computational studies should be used to formulate hypotheses that can be tested experimentally. For example, if docking studies suggest a particular functional group is crucial for binding, a series of analogues could be synthesized to probe this interaction.
Conclusion
While experimental data for this compound is currently sparse, this guide has outlined a comprehensive and scientifically rigorous computational workflow to thoroughly characterize its potential as a drug candidate. By employing a combination of quantum chemical calculations, molecular docking, and ADMET predictions, researchers can make informed decisions about the future development of this and other novel chemical entities, ultimately accelerating the drug discovery pipeline.
References
-
Computational study about the derivatives of pyrrole as high-energy-density compounds. Molecular Simulation, 45(17).
-
Full article: Computational study about the derivatives of pyrrole as high-energy-density compounds - Taylor & Francis Online. Taylor & Francis Online.
-
Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega.
-
Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
-
ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Deep Origin.
-
QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. National Institutes of Health.
-
ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Simulations Plus.
-
Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A.
-
Benzoic Acid and Derivatives - ResearchGate. ResearchGate.
-
How do you predict ADMET properties of drug candidates? - Aurlide. Aurlide.
-
Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. VLife Sciences.
-
Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. RGUHS Journal of Pharmaceutical Sciences.
-
Docking studies of pyrrole derivatives using Hex - ResearchGate. ResearchGate.
-
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - MDPI. MDPI.
-
Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives - ResearchGate. ResearchGate.
-
Computational study of the synthesis of pyrrole-pyrazines - Hilaris Publisher. Hilaris Publisher.
-
Synthesis, pharmacological evaluation and docking studies of pyrrole structure-based CB2 receptor antagonists - PubMed. PubMed.
-
Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - MDPI. MDPI.
-
Computational Note on the Chemical Reactivity of Pyrrole Derivatives - ResearchGate. ResearchGate.
-
This compound. Sigma-Aldrich.
-
This compound - PubChemLite. PubChemLite.
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid - PubChem. PubChem.
-
This compound | C14H15NO2 | CID 776836. PubChem.
-
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid - CymitQuimica. CymitQuimica.
-
This compound - ChemicalBook. ChemicalBook.
-
This compound, 95% Purity, C14H15NO2, 5 grams. Thermo Fisher Scientific.
-
340312-91-6|4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid - BLDpharm. BLDpharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C14H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. vlifesciences.com [vlifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 15. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 16. aurlide.fi [aurlide.fi]
- 17. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments | MDPI [mdpi.com]
A Technical Guide to the Structural Analogs and Derivatives of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid: Synthesis, Biological Activity, and Structure-Activity Relationships
Abstract
This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a scaffold of significant interest in medicinal chemistry. We delve into the synthesis of the core molecule and its variations, with a particular focus on the robust and versatile Paal-Knorr synthesis. The guide explores the diverse biological activities of these compounds, highlighting their potential as anticancer and antimicrobial agents. A key emphasis is placed on their emerging role as kinase inhibitors, with a discussion of their mechanism of action and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this promising class of compounds.
Introduction to the 3-(Pyrrol-1-yl)benzoic Acid Scaffold
The Pyrrole Moiety in Medicinal Chemistry: A Privileged Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and synthetic molecules with significant pharmacological importance.[1][2] Its unique electronic and structural properties allow for a wide range of chemical modifications, making it a "privileged scaffold" in drug discovery. Pyrrole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]
The Emergence of N-Arylpyrroles as Bioactive Molecules
The attachment of an aryl group to the nitrogen atom of the pyrrole ring gives rise to N-arylpyrroles, a class of compounds that has garnered considerable attention for its therapeutic potential. This structural arrangement allows for the exploration of a three-dimensional chemical space, with the aryl and pyrrole rings adopting various orientations that can be fine-tuned to optimize interactions with biological targets.
Introducing the Core Molecule: this compound
The core molecule of interest, this compound, combines the privileged pyrrole scaffold with a benzoic acid moiety.[5][6] The benzoic acid group, with its carboxylic acid function, provides a key site for hydrogen bonding and can be readily converted into a variety of derivatives, such as esters, amides, and hydrazides.[7][8][9] The methyl groups on the pyrrole and benzoic acid rings contribute to the lipophilicity and steric profile of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.
Synthesis of the Core Scaffold and Its Analogs
The Paal-Knorr Synthesis: A Cornerstone for N-Arylpyrrole Formation
The Paal-Knorr synthesis is the most widely employed method for the construction of the N-arylpyrrole core of our target molecule and its analogs.[10][11][12] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions.[13]
The reaction proceeds through the initial nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The final step involves dehydration to yield the aromatic pyrrole ring. The use of a weak acid, such as acetic acid, can accelerate the reaction.[13]
This protocol is a representative procedure based on the principles of the Paal-Knorr synthesis.
Materials:
-
3-Amino-4-methylbenzoic acid
-
Hexane-2,5-dione
-
Glacial acetic acid
-
Ethanol
-
Water
-
Standard laboratory glassware and purification equipment (e.g., for recrystallization or column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-methylbenzoic acid (1 equivalent) in a minimal amount of glacial acetic acid.
-
Add hexane-2,5-dione (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product using standard analytical techniques (NMR, Mass Spectrometry, IR).
Caption: A generalized workflow for the Paal-Knorr synthesis of the core molecule.
Synthetic Strategies for Structural Analogs
The carboxylic acid group is a versatile handle for derivatization. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions. Amide formation can be accomplished by activating the carboxylic acid (e.g., with a coupling agent like DCC or by converting it to an acyl chloride) followed by reaction with an amine. A particularly fruitful avenue of derivatization has been the conversion to benzohydrazides, which can then be cyclized to form various five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, significantly expanding the chemical space and biological activity profile.[14][15]
Analogs with different substituents on the benzoic acid ring can be synthesized by starting with the appropriately substituted 3-aminobenzoic acid derivative in the Paal-Knorr synthesis. This allows for the systematic investigation of the electronic and steric effects of various functional groups on biological activity.
The 2,5-dimethyl groups on the pyrrole ring originate from the use of hexane-2,5-dione. By employing other 1,4-dicarbonyl compounds, analogs with different substituents at the 2 and 5 positions of the pyrrole ring can be synthesized, allowing for the exploration of the impact of these groups on target binding and overall activity.
Biological Activity and Therapeutic Potential
Anticancer Activity
A growing body of evidence suggests that pyrrole-containing compounds, including those with structures related to our core molecule, possess significant anticancer properties.[3][16][17]
Derivatives of the 3-(pyrrol-1-yl)benzoic acid scaffold have demonstrated potent inhibitory activity against a range of cancer cell lines. The specific activity is highly dependent on the substitution pattern of the molecule.
| Compound Class | Substituents | Cell Line | IC50 (µM) | Reference |
| 3-Benzoyl-4-phenyl-1H-pyrrole | 3,4-dimethoxyphenyl at 4-position | MGC 80-3, HCT-116 | 1.0 - 1.7 | [17] |
| 3-Benzoyl-4-phenyl-1H-pyrrole | 3,4-dimethoxyphenyl at 4-position | HepG2, DU145, CT-26 | 0.5 - 0.9 | [17] |
| 3-Benzoyl-4-phenyl-1H-pyrrole | 3,4-dimethoxyphenyl at 4-position | A549 | 3.6 | [17] |
| Pyrrolo[2,3-d]pyrimidine | Halogenated benzylidenebenzohydrazides | Various | 29 - 59 | [18] |
Mechanistic studies have revealed that some of these compounds exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest, preventing cancer cells from proliferating.[16][19] For instance, certain 3-benzoyl-4-phenyl-1H-pyrrole derivatives have been shown to arrest cancer cells in the S phase of the cell cycle.[16]
Kinase Inhibition: A Key Mechanism of Action
One of the primary mechanisms through which many pyrrole derivatives exhibit their anticancer effects is through the inhibition of protein kinases.[20][21][22]
Protein kinases are a large family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Various pyrrole-containing compounds have been identified as potent inhibitors of specific kinases, including:
-
Lymphocyte-specific kinase (Lck): A target in inflammatory diseases and certain cancers.[20]
-
NF-κB inducing kinase (NIK): Involved in inflammation and immunity.[1]
-
Cyclin-dependent kinases (CDKs): Key regulators of the cell cycle.[21]
-
Pim kinases: Implicated in cell survival and proliferation.[22]
Caption: Simplified representation of a kinase signaling pathway and the inhibitory action of a pyrrole derivative.
Antimicrobial and Other Activities
In addition to their anticancer properties, derivatives of the 3-(pyrrol-1-yl)benzoic acid scaffold have also shown promising activity as antibacterial and antifungal agents.[14][15] This broad spectrum of activity underscores the versatility of this chemical scaffold.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the design of more potent and selective therapeutic agents.
Influence of Substituents on the Benzoic Acid Ring
The electronic properties of the substituents on the benzoic acid ring can significantly influence activity. For some related series of compounds, electron-donating groups have been shown to enhance anticancer activity.[16][17]
The carboxylic acid group is a key pharmacophoric feature, likely involved in hydrogen bonding interactions with the target protein. Its conversion to amides, hydrazides, and subsequently to other heterocycles can modulate the pharmacokinetic properties and introduce new binding interactions, often leading to altered or enhanced activity.[14]
Importance of the Pyrrole Substituents
The methyl groups at the 2 and 5 positions of the pyrrole ring contribute to the lipophilicity of the molecule and can have important steric effects that influence binding to the target. Modifications at these positions can be used to probe the size and shape of the binding pocket.
Diagram: Key Structure-Activity Relationship Findings
Caption: A diagram summarizing the key structure-activity relationships for the 3-(pyrrol-1-yl)benzoic acid scaffold.
Future Directions and Perspectives
Lead Optimization Strategies
Future work in this area will likely focus on the rational design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. This will involve the use of computational modeling to guide the selection of substituents and the exploration of novel synthetic routes to access more complex derivatives.
Exploration of New Therapeutic Areas
While the primary focus has been on oncology, the broad spectrum of biological activity exhibited by these compounds suggests that they may have potential in other therapeutic areas, such as infectious diseases and inflammatory disorders.
Novel Synthetic Methodologies
The development of more efficient and environmentally friendly synthetic methods for the preparation of these compounds will be crucial for their advancement towards clinical applications. This may include the use of microwave-assisted synthesis, flow chemistry, and novel catalytic systems.[2]
Experimental Protocols
General Procedure for the Paal-Knorr Synthesis of N-(Substituted phenyl)-2,5-dimethylpyrroles
This protocol provides a general framework for the synthesis of a variety of N-arylpyrrole analogs.
-
Combine the substituted aniline (1.0 mmol) and hexane-2,5-dione (1.1 mmol) in a suitable solvent (e.g., glacial acetic acid or ethanol, 5 mL).
-
If necessary, add a catalytic amount of a weak acid (e.g., a drop of concentrated HCl or p-toluenesulfonic acid).
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
After cooling, precipitate the product by adding water.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Protocol for a Representative Kinase Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of a compound against a specific kinase.
-
Prepare a stock solution of the test compound in DMSO.
-
In a microplate, add the kinase, a suitable buffer, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and a specific substrate peptide.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol for a Cell Viability Assay (e.g., MTT assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
Sources
- 1. Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. biolmolchem.com [biolmolchem.com]
- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iomcworld.com [iomcworld.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
- 18. mdpi.com [mdpi.com]
- 19. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 22. Kinase inhibitory potencies and in vitro antiproliferative activities of N-10 substituted pyrrolo[2,3-a]carbazole derivatives [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating the Antibacterial Efficacy of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Introduction: The Promise of Pyrrole-Based Antimicrobials
The pyrrole ring is a fundamental structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Naturally occurring pyrroles like pyrrolnitrin and pyoluteorin have demonstrated antibiotic properties, underscoring the potential of this heterocyclic scaffold in the development of new anti-infective agents.[1] The rise of multidrug-resistant bacteria necessitates a continuous search for novel antibacterial compounds.[3][4] Pyrrole derivatives have emerged as a promising class of molecules, with studies demonstrating their activity against both Gram-positive and Gram-negative bacteria.[5][6] This document provides a comprehensive guide for researchers on the application of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a novel pyrrole derivative, in a suite of standard antibacterial assays.
These protocols are designed to be robust and self-validating, providing a framework for the initial screening and characterization of the antibacterial properties of this compound. The methodologies are grounded in established standards to ensure reproducibility and reliability of the generated data.
Section 1: Preliminary Assessment via Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, serves as an excellent initial qualitative screening method to determine if this compound possesses antibacterial activity.[7][8] The principle lies in the diffusion of the compound from a saturated paper disk into an agar medium inoculated with a test bacterium, creating a concentration gradient. An effective antibacterial agent will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.
Protocol 1: Kirby-Bauer Disk Diffusion Assay
-
Inoculum Preparation: From a fresh overnight culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies and suspend them in sterile saline (0.85% NaCl).[9] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[9][10]
-
Lawn Culture Inoculation: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[10] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.[8][11]
-
Disk Placement: Using sterile forceps, place a sterile paper disk impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.[8] Gently press the disk to ensure complete contact with the agar. Place disks at least 24 mm apart from each other.
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[8]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.[10] The size of the zone indicates the susceptibility of the bacterium to the compound.
Data Presentation: Illustrative Disk Diffusion Results
| Bacterial Strain | Compound Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 30 | 18 |
| Escherichia coli ATCC 25922 | 30 | 14 |
| Pseudomonas aeruginosa ATCC 27853 | 30 | 8 |
| Ciprofloxacin (Positive Control) | 5 | 25 |
| DMSO (Negative Control) | - | 0 |
Note: The data presented above is for illustrative purposes only.
Section 2: Quantitative Analysis using Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the disk diffusion assay, the next logical step is to determine the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[12][13] This quantitative measure is crucial for understanding the potency of the compound.
Protocol 2: Broth Microdilution for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14]
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.[12]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized bacterial suspension. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).[12] Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]
Data Presentation: Illustrative MIC Results
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 16 |
| Escherichia coli ATCC 25922 | 32 |
| Pseudomonas aeruginosa ATCC 27853 | >128 |
| Ciprofloxacin (Positive Control) | 0.5 |
Note: The data presented above is for illustrative purposes only.
Section 3: Determining Bactericidal vs. Bacteriostatic Activity with Minimum Bactericidal Concentration (MBC)
While the MIC provides information on the concentration required to inhibit growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.[16] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing from MIC Plate: Following the determination of the MIC (Protocol 2), take a 10 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations) and plate it onto a fresh MHA plate.[17][18]
-
Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][17]
Data Presentation: Illustrative MBC and Activity Profile
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 25923 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 32 | 256 | 8 | Bacteriostatic |
Note: The data presented above is for illustrative purposes only.
Section 4: Quality Control and Standardization
The integrity of antibacterial assay results hinges on rigorous quality control. This involves the use of standard quality control strains with known susceptibility profiles to ensure the accuracy and reproducibility of the tests.[19][20]
-
Recommended QC Strains:
-
Staphylococcus aureus ATCC 25923 (Gram-positive)
-
Escherichia coli ATCC 25922 (Gram-negative)
-
Pseudomonas aeruginosa ATCC 27853 (Gram-negative, non-fermenter)
-
These strains should be tested in parallel with the experimental compound. The results for the control antibiotics should fall within the acceptable ranges established by bodies like the CLSI.[21]
Experimental Workflow and Logic Diagrams
Caption: Workflow for antibacterial evaluation.
Caption: Logic flow from MIC to MBC determination.
Conclusion
The protocols outlined in this application note provide a standardized framework for the initial in vitro evaluation of the antibacterial properties of this compound. By systematically performing disk diffusion, MIC, and MBC assays, researchers can obtain a comprehensive preliminary understanding of the compound's spectrum of activity, potency, and bactericidal or bacteriostatic nature. Adherence to these methodologies, coupled with stringent quality control, will ensure the generation of reliable and reproducible data, which is essential for the advancement of novel antibacterial agents in drug discovery and development.
References
-
Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025). ResearchGate. [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]
-
Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142. [Link]
-
Abd El-Hameed, R. H., Sayed, A. I., Ali, S. M., Mosa, M. A., Khoder, Z. M., & Fatahala, S. S. (2020). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Monatshefte für Chemie - Chemical Monthly, 151(10), 1635-1645. [Link]
-
Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online. [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. (n.d.). British Society for Antimicrobial Chemotherapy. [Link]
-
Al-Shabib, N. A., Al-Ghamdi, S. A., Al-Jassas, E. M., Al-Ghamdi, A. A., & Al-Oqail, M. M. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(9), 103737. [Link]
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]
-
Akbaşlar, D., İdil, Ö., & Alp, S. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Bioorganic & Medicinal Chemistry Reports, 4(1), 1-9. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
Lee, K., et al. (2017). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 37(2), 136-142. [Link]
-
Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]
-
Minimum bactericidal concentration. (n.d.). Wikipedia. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Karon, S. M., et al. (2012). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 50(11), 3574-3579. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). Odesa National University. [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (2022). Clinical and Laboratory Standards Institute. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). World Organisation for Animal Health. [Link]
-
Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed. [Link]
-
ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). Clinical and Laboratory Standards Institute. [Link]
-
Assessment of antimicrobial activity. (2019). Protocols.io. [Link]
-
This compound. (n.d.). PubChemLite. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2020). SpringerLink. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]
-
Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. [Link]
-
How do you interpret antibiotic susceptibility test results?. (2025). Dr.Oracle. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). ResearchGate. [Link]
-
Understanding Susceptibility Results. (2024). YouTube. [Link]
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. (n.d.). PubChem. [Link]
-
An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). PubMed Central. [Link]
-
4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). PubMed Central. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed Central. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Assessment of antimicrobial activity [protocols.io]
- 10. microbenotes.com [microbenotes.com]
- 11. asm.org [asm.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. idexx.com [idexx.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 17. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. microbiologyclass.net [microbiologyclass.net]
- 20. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 21. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid via Paal-Knorr Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrroles and the Paal-Knorr Synthesis
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional polymers. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties. Among the myriad of synthetic routes to this important heterocycle, the Paal-Knorr reaction stands out for its reliability, operational simplicity, and the ready availability of its precursors.[1][2] This reaction facilitates the construction of the pyrrole ring through the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[3]
This application note provides a comprehensive guide to the synthesis of a specific N-arylpyrrole derivative, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a molecule of interest for further functionalization and biological screening. We will delve into the mechanistic underpinnings of the Paal-Knorr reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization techniques to ensure the identity and purity of the final product.
Reaction Mechanism and Workflow
The Paal-Knorr synthesis of a 2,5-dimethylpyrrole from 2,5-hexanedione and a primary amine proceeds through a well-established acid-catalyzed mechanism. The reaction is initiated by the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, which enhances its electrophilicity. The primary amine then acts as a nucleophile, attacking the activated carbonyl to form a hemiaminal intermediate. A subsequent intramolecular cyclization occurs as the nitrogen atom attacks the second carbonyl group, forming a five-membered dihydroxy-tetrahydropyrrole derivative. This intermediate then undergoes acid-catalyzed dehydration to yield the stable aromatic pyrrole ring.[1][4]
Figure 1. Generalized workflow for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 3-Amino-4-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 2458-12-0 | Sigma-Aldrich |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 110-13-4 | Sigma-Aldrich |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Fisher Scientific |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Vacuum source
-
pH paper or pH meter
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, and Mass spectrometer for product characterization
Synthesis Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 3-amino-4-methylbenzoic acid (1.51 g, 10.0 mmol) and glacial acetic acid (20 mL). Stir the mixture until the amine is fully dissolved.
-
Addition of Dicarbonyl: To the stirred solution, add 2,5-hexanedione (1.25 g, 11.0 mmol, 1.1 equivalents).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After 2 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.
Expected Yield and Physical Properties
-
Theoretical Yield: 2.29 g
-
Appearance: Off-white to light brown solid
-
Purity (by NMR): >95%
-
Storage: Store at room temperature in a tightly sealed container.
Characterization of this compound
Unambiguous characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the pyrrole ring protons, the methyl groups on the pyrrole ring, the methyl group on the benzoic acid ring, and the acidic proton of the carboxylic acid.
-
Expected Chemical Shifts (δ, ppm):
-
~12.9 (s, 1H, -COOH)
-
~7.9-7.4 (m, 3H, Ar-H)
-
~5.8 (s, 2H, pyrrole-H)
-
~2.3 (s, 3H, Ar-CH₃)
-
~1.9 (s, 6H, pyrrole-CH₃)
-
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~167 (C=O)
-
~140-125 (aromatic and pyrrole carbons)
-
~20 (Ar-CH₃)
-
~13 (pyrrole-CH₃)
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum (KBr pellet) will provide information about the functional groups present in the molecule.
-
Expected Characteristic Peaks (cm⁻¹):
-
~3100-2500 (broad, O-H stretch of the carboxylic acid)
-
~2950-2850 (C-H stretches of methyl groups)
-
~1680 (strong, C=O stretch of the carboxylic acid)
-
~1600, ~1500 (C=C stretches of the aromatic rings)
-
~1400-1300 (various C-H and C-N bends)
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
-
Electrospray Ionization (ESI-MS):
-
Expected [M+H]⁺: m/z 230.1176
-
Expected [M-H]⁻: m/z 228.1030[5]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained at reflux. |
| Starting materials are impure | Use pure starting materials. Recrystallize or purify the 3-amino-4-methylbenzoic acid if necessary. | |
| Product is oily or does not solidify | Impurities present | Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. Purify by column chromatography. |
| Product is highly colored | Formation of side products | Ensure the reaction is not overheated. Purify by recrystallization, possibly with the addition of activated charcoal. |
Safety Precautions
-
3-Amino-4-methylbenzoic acid: May cause skin, eye, and respiratory irritation. Handle with care.
-
2,5-Hexanedione: Combustible liquid. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure. Work in a well-ventilated fume hood and avoid inhalation of vapors.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate protective gloves and eye/face protection.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Conclusion
The Paal-Knorr reaction offers a straightforward and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably produce this valuable building block for further investigation in drug discovery and materials science. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the target compound.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Paal–Knorr synthesis. In Wikipedia. (2023, December 1). [Link]
-
Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. Scribd. (n.d.). Retrieved from [Link]
-
This compound. PubChem. (n.d.). Retrieved from [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (2018, October 19). Retrieved from [Link]
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem. (n.d.). Retrieved from [Link]
-
Joshi, S. D., More, U. A., & Kulkarni, V. H. (2013). Synthesis, Antimicrobial and cytotoxic activity of New Heterocyclic Hybrids Based on 2,5-Dimethylpyrrole and Pyrrole Scaffolds. ResearchGate. [Link]
-
Benzoic acid. PubChem. (n.d.). Retrieved from [Link]
Sources
Investigational Guide: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid as a Potential Cyclooxygenase (COX) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid is a novel compound with limited publicly available data. This document provides a scientifically-grounded, hypothetical framework for its investigation as a potential anti-inflammatory agent based on its structural characteristics. The protocols described are standard, validated methods for evaluating cyclooxygenase inhibitors.
Introduction and Rationale
This compound is a unique molecule featuring a benzoic acid moiety linked to a sterically-hindered 2,5-dimethylpyrrole ring.[1][2] The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[3][4][5] Notably, the pyrrole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, which exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[6][7]
The benzoic acid functional group of the target molecule provides a critical anchor for binding within the active site of COX enzymes, mimicking the substrate, arachidonic acid. We hypothesize that the bulky, lipophilic 2,5-dimethylpyrrole substituent may confer selectivity for the COX-2 isoform over the constitutively expressed COX-1, potentially leading to a safer anti-inflammatory profile with reduced gastrointestinal side effects.[8]
This guide outlines a series of application notes and detailed protocols to systematically investigate the potential of this compound as a novel COX inhibitor.
Proposed Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes, with two main isoforms COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (e.g., PGE2) and thromboxanes.[9][10] While COX-1 is constitutively expressed and plays a role in physiological homeostasis (e.g., gastric protection), COX-2 is typically induced at sites of inflammation.[11] Selective inhibition of COX-2 is a key strategy in modern anti-inflammatory drug design.[7] We propose that this compound acts by competitively inhibiting these enzymes.
Figure 1: Proposed inhibition of the COX-1 and COX-2 pathways by the test compound.
Application Note I: In Vitro Enzymatic Assay for COX-1/COX-2 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human or ovine COX-1 and COX-2 enzymes.
Rationale: This initial screening is fundamental for confirming direct enzyme inhibition and quantifying potency and selectivity.[9] A fluorometric assay is chosen for its sensitivity and high-throughput compatibility.[12][13] The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic substrate.
Protocol: Fluorometric COX Inhibitor Screening
Materials:
-
COX-1/COX-2 Inhibitor Screening Kit (e.g., from BPS Bioscience, Assay Genie, or similar)[12][14]
-
Purified, recombinant human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex™ Red or similar fluorogenic probe
-
Heme (cofactor)
-
Test Compound: this compound
-
Reference Inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for compound dissolution)
-
96-well black microplates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference inhibitors in DMSO. Create a 10-point serial dilution series (e.g., 1:3) in DMSO. Further dilute these stocks 100-fold into the assay buffer to create the final working solutions. The final DMSO concentration in the assay should not exceed 1%.[14]
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, heme, and the fluorogenic probe according to the kit manufacturer's protocol.[12]
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Enzyme Control (100% activity) wells: Add 10 µL of diluted DMSO (vehicle control) and enzyme solution.
-
Test Compound wells: Add 10 µL of each concentration of the diluted test compound and enzyme solution.
-
Reference Inhibitor wells: Add 10 µL of each concentration of the diluted reference inhibitors and enzyme solution.
-
-
Enzyme Addition: Add the appropriate COX enzyme (COX-1 or COX-2) to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid to all wells.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in fluorescence (Ex/Em = 535/587 nm) every minute for 10-20 minutes.[12]
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Normalize the data by subtracting the blank reading and expressing the activity as a percentage of the enzyme control (100% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .
Expected Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | Experimental | Experimental | Calculated |
| Celecoxib (Reference) | ~5-15 | ~0.05-0.2 | >100 |
| SC-560 (Reference) | ~0.009 | ~6.3 | <0.01 |
Application Note II: Cell-Based Assay for Anti-inflammatory Activity
Objective: To evaluate the ability of the test compound to inhibit the production of prostaglandin E2 (PGE2) in a cellular model of inflammation.
Rationale: A cell-based assay provides a more physiologically relevant context than a purified enzyme assay, accounting for cell permeability, metabolism, and engagement with the target in its native environment.[15][16] Murine macrophage cells (e.g., RAW 264.7) or human lung carcinoma cells (A549) are commonly used as they produce high levels of PGE2 upon stimulation with lipopolysaccharide (LPS), an inflammatory agent.[15][17]
Figure 2: Workflow for the cell-based PGE2 inhibition assay.
Protocol: LPS-Induced PGE2 Production Assay
Materials:
-
RAW 264.7 murine macrophage cell line (or similar)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and reference inhibitor (e.g., Celecoxib)
-
PGE2 ELISA Kit
-
MTT or similar cell viability assay kit
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight (37°C, 5% CO2) to allow for adherence.
-
Compound Treatment: Remove the old media and replace it with fresh media containing various concentrations of the test compound or reference inhibitor. Include a vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and carefully collect the supernatant for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Cytotoxicity Assessment (Self-Validation): In a parallel plate, treated identically, assess cell viability using an MTT assay. This crucial step ensures that the observed decrease in PGE2 is due to specific enzyme inhibition and not simply cell death.[17]
Data Analysis:
-
Construct a standard curve for the PGE2 ELISA.
-
Calculate the concentration of PGE2 in each sample.
-
Normalize the data to the LPS-stimulated vehicle control (100% production).
-
Plot the percentage of PGE2 inhibition versus the log of the compound concentration and determine the IC50 value.
-
Confirm that the compound does not cause significant cytotoxicity (>80% viability) at the concentrations tested.
Data Interpretation and Future Directions
A successful outcome from this investigational cascade would be for this compound to demonstrate potent inhibition of the COX-2 enzyme (low nanomolar to low micromolar IC50) with a high selectivity index (>50) over COX-1. This enzymatic activity should translate to potent inhibition of PGE2 production in the cell-based assay without significant cytotoxicity.
Positive results would warrant further preclinical development, including:
-
Lead Optimization: Synthesis of analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
In vivo Efficacy: Testing in animal models of inflammation (e.g., carrageenan-induced paw edema in rats).
-
Pharmacokinetic Profiling: Determining the compound's half-life, bioavailability, and metabolic fate.
-
Safety Pharmacology: Assessing potential off-target effects, including cardiovascular risk, which has been a concern for some selective COX-2 inhibitors.
This structured approach provides a robust framework for elucidating the medicinal chemistry potential of this compound as a novel anti-inflammatory agent.
References
-
Balasubramanian, S., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammation Research. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]
-
AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Available at: [Link]
-
Bhardwaj, V., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]
-
Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. Available at: [Link]
-
Abbot, V., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]
-
Russo, E., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules. Available at: [Link]
-
Gero, D. (2022). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Chemistry World Conference. Available at: [Link]
-
Kulmacz, R.J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. Available at: [Link]
-
Pérez-Sánchez, H., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]
-
Venkatesh, P. (2018). Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole. Slideshare. Available at: [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available at: [Link]
-
Patil, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
Zarrow, E., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Al-Sanea, M.M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]
-
Al-Sanea, M.M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]
-
Taha, E.A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. Available at: [Link]
-
Szafrański, K., et al. (2019). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Pyrrole Derivatives as Selective COX-2 Inhibitors. Available at: [Link]
Sources
- 1. This compound | 313701-78-9 [sigmaaldrich.com]
- 2. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistryworldconference.com [chemistryworldconference.com]
Application Note & Protocols: High-Throughput Screening for Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
A Guide for the Identification of Novel Chemical Entities such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Abstract
Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal, inducible enzyme responsible for the final step in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers a promising therapeutic strategy with a potentially improved safety profile, particularly concerning gastrointestinal and cardiovascular side effects[1]. This document provides a comprehensive guide for researchers and drug development professionals on the design and execution of high-throughput screening (HTS) assays to identify novel inhibitors of mPGES-1, using compounds like this compound as an example of a novel chemical entity for screening. We detail both a primary biochemical (cell-free) assay and a secondary, confirmatory cell-based assay, complete with step-by-step protocols, data analysis guidelines, and troubleshooting advice.
Introduction: The Rationale for Targeting mPGES-1
The biosynthesis of prostaglandins begins with the liberation of arachidonic acid (AA) from the cell membrane, which is then converted to the unstable intermediate prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2)[2][3]. mPGES-1, a member of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) superfamily, then catalyzes the isomerization of PGH2 to the pro-inflammatory PGE2[2][3].
Under pathological conditions such as inflammation, the expression of both COX-2 and mPGES-1 is significantly upregulated by pro-inflammatory stimuli like interleukin-1β (IL-1β) and lipopolysaccharide (LPS)[2][4]. This coordinated induction leads to a surge in PGE2 production, driving inflammatory responses. While NSAIDs effectively reduce PGE2 by inhibiting COX enzymes, their lack of selectivity can disrupt the production of other crucial prostanoids, leading to well-documented side effects. Targeting the terminal enzyme mPGES-1 allows for a more precise intervention, reducing inflammatory PGE2 without affecting other homeostatic prostaglandin pathways[1]. Consequently, HTS campaigns to discover novel small-molecule inhibitors of mPGES-1 are a major focus in modern drug discovery[4][5].
Figure 1. The Prostaglandin E2 (PGE2) Biosynthesis Pathway.
Assay Principle and Strategy
The primary HTS assay is a cell-free (biochemical) enzymatic assay that directly measures the ability of a test compound to inhibit mPGES-1 activity. The assay quantifies the production of PGE2 from its immediate precursor, PGH2.
-
Reaction: Recombinant human mPGES-1 is incubated with the substrate PGH2 and the essential cofactor, reduced glutathione (GSH).
-
Inhibition: Test compounds, such as this compound, are added to the reaction. An active inhibitor will bind to mPGES-1 and prevent the conversion of PGH2 to PGE2.
-
Detection: The reaction is stopped, and the quantity of PGE2 produced is measured using a sensitive detection method, typically a competitive immunoassay like Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7] In this format, a lower signal (less PGE2) indicates higher enzyme inhibition.
A multi-stage screening strategy is recommended for efficiency and accuracy.
Figure 2. A typical workflow for an mPGES-1 inhibitor HTS campaign.
Protocol 1: Cell-Free mPGES-1 Inhibition HTS Assay
This protocol describes a direct enzymatic assay in a 384-well plate format suitable for automated HTS. Detection of PGE2 is outlined using a competitive ELISA format as an example.
Materials and Reagents
-
Enzyme: Recombinant human mPGES-1 (e.g., expressed in E. coli or insect cells).
-
Substrate: Prostaglandin H2 (PGH2), stored in a dry organic solvent (e.g., acetone) at -80°C. Critical: PGH2 is highly unstable in aqueous solutions.
-
Cofactor: Reduced Glutathione (GSH).
-
Test Compound: this compound, and other library compounds, dissolved in 100% DMSO.
-
Positive Control: A known mPGES-1 inhibitor (e.g., MF63[4]).
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.4, containing 2.5 mM EDTA.
-
Stop Solution: 1 M Hydrochloric Acid (HCl) containing 10% Ethanol and a saturating concentration of Ferrous Chloride (FeCl2) to quench unreacted PGH2.
-
Assay Plates: 384-well polypropylene plates for the reaction.
-
Detection Kit: Prostaglandin E2 ELISA Kit.
Step-by-Step Methodology
Rationale: This workflow is designed to minimize the degradation of the unstable PGH2 substrate. All additions involving enzyme and substrate should be performed rapidly and on ice.
-
Compound Plating:
-
Using an acoustic liquid handler or pintool, transfer 50 nL of test compounds, positive controls, and DMSO (vehicle control) into designated wells of a 384-well reaction plate. This results in a final assay concentration of 10 µM for a 50 µL final reaction volume, with a final DMSO concentration of 0.1%.
-
-
Enzyme-Cofactor Preparation (Enzyme Mix):
-
On ice, prepare the Enzyme Mix in pre-chilled Reaction Buffer. For a final 50 µL reaction, the mix should contain recombinant mPGES-1 at a final concentration of ~10-20 ng/mL (this must be optimized empirically) and GSH at a final concentration of 10 µM.
-
Expert Insight: The optimal enzyme concentration should yield a PGE2 signal that falls within the linear range of the detection kit's standard curve after a 60-second reaction time.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the Enzyme Mix to each well of the compound-plated 384-well plate.
-
Mix by shaking or centrifugation (e.g., 1 min at 1000 rpm).
-
Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Immediately before use, dilute the PGH2 stock in ice-cold Reaction Buffer to a working concentration that gives a final assay concentration of ~5 µM.
-
Causality: PGH2 is the limiting reagent and its concentration directly impacts reaction kinetics. This concentration should be at or near the Km of the enzyme for robust inhibitor characterization.
-
To initiate the enzymatic reaction, add 25 µL of the PGH2 working solution to all wells.
-
-
Reaction Incubation and Termination:
-
Allow the reaction to proceed for exactly 60 seconds at room temperature.
-
Trustworthiness: A precise, short incubation time is critical for assay robustness, as PGH2 degrades rapidly. Automated liquid handlers are essential for consistency in an HTS setting.
-
Terminate the reaction by adding 25 µL of Stop Solution to all wells.
-
-
PGE2 Detection (ELISA):
-
Follow the manufacturer's protocol for the PGE2 ELISA kit. This typically involves transferring a portion of the terminated reaction mixture to the antibody-coated ELISA plate, adding a PGE2-HRP conjugate, incubating, washing, and adding a colorimetric substrate.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).
-
Protocol 2: Cell-Based mPGES-1 Confirmatory Assay
This secondary assay validates hits from the primary screen in a more physiologically relevant environment, assessing compound activity in whole cells where factors like cell permeability and metabolism come into play.
Materials and Reagents
-
Cell Line: A549 human lung carcinoma cells, which inducibly express mPGES-1.[1]
-
Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulant: Human Interleukin-1β (IL-1β).
-
Substrate: Arachidonic Acid (AA).
-
Test Compound: Confirmed hits from the primary screen.
-
Assay Plates: 96-well tissue culture-treated plates.
-
Detection Kit: Prostaglandin E2 ELISA Kit.
Step-by-Step Methodology
-
Cell Seeding:
-
Seed A549 cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Induction of mPGES-1 Expression:
-
Remove the culture medium and replace it with 100 µL of fresh medium containing IL-1β at a final concentration of 1 ng/mL.
-
Incubate for 24 hours to induce the expression of COX-2 and mPGES-1.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and controls in serum-free medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of medium containing the desired concentration of test compound to each well.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Initiation of PGE2 Synthesis:
-
Add 10 µL of Arachidonic Acid solution to each well for a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
Analyze the supernatant for PGE2 concentration using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis and Interpretation
Calculations
-
Percent Inhibition: Calculate the percentage of mPGES-1 inhibition for each test compound concentration relative to the controls.
% Inhibition = 100 * (1 - (Signal_Test - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
Signal_Test: Signal from wells with the test compound.
-
Signal_NoInhibition: Average signal from DMSO vehicle control wells (0% inhibition).
-
Signal_MaxInhibition: Average signal from positive control wells (100% inhibition).
-
-
IC50 Determination: For compounds showing significant inhibition, perform a dose-response experiment. Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
Example Data Presentation
The following table shows hypothetical data for a screening campaign.
| Compound ID | Primary Screen (% Inh. @ 10 µM) | Cell-Free IC50 (µM) | Cell-Based IC50 (µM) | Notes |
| Test Compound | ||||
| This compound | 85.2 | 1.5 | 4.8 | Potent hit with good cell permeability. |
| Controls | ||||
| MF63 (Positive Control) | 98.6 | 0.03 | 0.45 | Validates assay performance.[4][8] |
| Inactive Analog | 2.1 | > 50 | > 50 | Demonstrates structural specificity. |
| Vehicle (DMSO) | 0.0 | N/A | N/A | Baseline for 0% inhibition. |
References
-
Samuelsson, B., Morgenstern, R., & Jakobsson, P. J. (2007). Identification and development of mPGES-1 inhibitors: where we are at?. Journal of Cellular and Molecular Medicine. Available at: [Link]
-
Gudmundsson, O., et al. (2024). High-content screening of drug combinations of an mPGES-1 inhibitor in multicellular tumor spheroids leads to mechanistic insights into neuroblastoma chemoresistance. Molecular Oncology. Available at: [Link]
-
Koeberle, A., & Werz, O. (2025). Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. Journal of Molecular Graphics and Modelling. Available at: [Link]
-
Ding, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research. Available at: [Link]
-
Hu, X., et al. (2010). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Medicinal Chemistry. Available at: [Link]
-
Reid, J. D., et al. (2007). HTRF-Based Assay for Microsomal Prostaglandin E2 Synthase-1 Activity. Journal of Biomolecular Screening. Available at: [Link]
-
Biocompare. (n.d.). mPGES-1 ELISA Kits. Biocompare. Available at: [Link]
-
Sih, C. J., et al. (1970). Mechanism of prostaglandin biosynthesis. I. Characterization and assay of bovine prostaglandin synthetase. Biochemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Flower, R. J. (2006). Prostaglandins, bioassay and inflammation. British Journal of Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). illustrates the biochemical pathway of prostaglandin E2 (PGE2)... ResearchGate. Available at: [Link]
-
Higgs, G. A., & Vane, J. R. (1983). Biosynthesis of prostaglandins. Agents and Actions. Supplements. Available at: [Link]
-
ResearchGate. (n.d.). The biochemical pathway for synthesis of prostaglandins, thromboxanes, leucotrienes, and lipoxins... ResearchGate. Available at: [Link]
-
Xu, D., et al. (2021). Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research. Available at: [Link]
Sources
- 1. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. e-century.us [e-century.us]
Application Notes and Protocols: 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic utility of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a key building block for the development of novel chemical entities. We will delve into its synthesis, key reactions, and provide detailed protocols for its application in the construction of potentially bioactive molecules.
Introduction: The Significance of the Pyrrole-Benzoic Acid Scaffold
The unique structural combination of a sterically hindered 2,5-dimethylpyrrole ring appended to a 4-methylbenzoic acid core makes this compound a valuable intermediate in medicinal chemistry and materials science. The pyrrole moiety is a common feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antibacterial, antifungal, and anti-inflammatory activities. The carboxylic acid functional group serves as a convenient handle for further molecular elaboration, primarily through the formation of amide and ester linkages, allowing for the exploration of diverse chemical space in drug discovery programs.
Recent studies have highlighted the potential of derivatives of this scaffold. For instance, related 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazides have been investigated as potential antibacterial, antifungal, and antitubercular agents. Furthermore, a structurally similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been identified as an enhancer of monoclonal antibody production in cell cultures, indicating the potential for this class of compounds to modulate biological processes.
This document will provide the necessary protocols to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 313701-78-9[1] |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | Store at room temperature |
Safety and Handling:
This compound is classified as a flammable solid (H226) and requires careful handling. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the supplier's Safety Data Sheet (SDS).
Synthesis of this compound
The most direct and widely applicable method for the synthesis of the title compound is the Paal-Knorr pyrrole synthesis. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound.
Reaction Scheme
The synthesis proceeds via the reaction of 3-amino-4-methylbenzoic acid with 2,5-hexanedione (acetonylacetone) under acidic conditions.
Caption: Paal-Knorr synthesis of the target compound.
Detailed Protocol: Paal-Knorr Synthesis
This protocol is a generalized procedure based on the well-established Paal-Knorr synthesis and should be optimized for specific laboratory conditions.[2][3][4][5][6]
Materials:
-
3-Amino-4-methylbenzoic acid
-
2,5-Hexanedione (Acetonylacetone)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirred solution, add 2,5-hexanedione (1.1 eq) followed by glacial acetic acid (catalytic amount, e.g., 10% v/v of the total solvent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acidic medium protonates one of the carbonyl groups of the 1,4-dicarbonyl, activating it for nucleophilic attack by the primary amine.[4][5]
-
Excess Diketone: A slight excess of 2,5-hexanedione can help to drive the reaction to completion.
-
Precipitation in Water: The organic product is typically insoluble in water, allowing for its separation from the water-soluble acetic acid and any remaining starting materials.
Applications in Organic Synthesis: Amide and Ester Formation
The carboxylic acid moiety of this compound is a prime site for derivatization to generate libraries of compounds for biological screening.
Amide Bond Formation
The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry. Several robust methods can be employed.
Caption: General scheme for amide synthesis.
This method is widely used due to its mild reaction conditions and high yields.[4]
Materials:
-
This compound
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC or DCC (1.2 eq) and stir for 10 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: If using DCC, filter off the dicyclohexylurea (DCU) byproduct. Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
The choice of coupling reagent and base can be critical. For sensitive substrates, HATU or HOBt can be added as activating agents to improve yields and reduce side reactions.
-
If the amine is a hydrochloride salt, an additional equivalent of base is required to neutralize it.
Ester Bond Formation
Esterification is another key transformation for modifying the properties of the parent molecule.
Caption: General scheme for Fischer esterification.
This is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols.[2][7][8][9][10]
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude ester can be purified by column chromatography or distillation if necessary.
Trustworthiness of the Protocol:
-
Fischer esterification is an equilibrium process. Using a large excess of the alcohol shifts the equilibrium towards the product side, maximizing the yield.
-
The work-up with sodium bicarbonate is crucial to remove the strong acid catalyst, which could otherwise cause decomposition of the product during purification.
Conclusion
This compound is a readily accessible and highly versatile building block. The protocols outlined in this guide provide a solid foundation for its synthesis and subsequent derivatization into novel amides and esters. The established biological relevance of the pyrrole-benzoic acid scaffold makes this compound a valuable asset for researchers in the fields of medicinal chemistry and drug discovery, enabling the exploration of new therapeutic agents.
References
-
University of California, Irvine. Fischer Esterification Procedure. [Link]
-
University of California, Irvine. Fischer Esterification Procedure. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05). [Link]
-
University of Wisconsin-Madison. Lab5 procedure esterification. [Link]
-
The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]
-
Docsity. Fischer Esterification: Preparation of methyl benzoate. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Arctom. CAS NO. 313701-78-9 | this compound. [Link]
-
ResearchGate. New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. docsity.com [docsity.com]
Application Notes & Protocols: Characterizing the Cellular Activity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of the novel compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, hereafter referred to as DMPB. The structural characteristics of DMPB, featuring a diaryl heterocyclic scaffold, suggest a potential role as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in inflammatory conditions and various cancers.[1][2] This guide is built on the hypothesis that DMPB exerts anti-inflammatory and anti-proliferative effects by targeting the COX-2 enzyme and its associated signaling pathways. We present a logical, multi-step experimental workflow designed to rigorously test this hypothesis, beginning with fundamental cytotoxicity assessments and progressing to specific mechanistic studies. The protocols herein are detailed to ensure reproducibility and include the scientific rationale behind key steps, empowering researchers to not only execute the experiments but also to interpret the results within a broader biological context.
Introduction: Scientific Rationale
The cyclooxygenase (COX) enzyme is responsible for converting arachidonic acid into prostanoids, which are critical mediators of physiological and pathological processes.[3] While the COX-1 isoform is constitutively expressed and involved in homeostatic functions, the COX-2 isoform is inducible by inflammatory stimuli and mitogens, playing a key role in inflammation and tumorigenesis.[3] Consequently, selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammatory diseases and has shown promise in cancer chemoprevention.[1][4]
The nuclear factor-kappa B (NF-κB) transcription factor is a master regulator of inflammation and is deeply implicated in cancer cell survival, proliferation, and metastasis.[5][6][7] NF-κB activation can induce the expression of numerous pro-inflammatory and pro-tumorigenic genes, including COX-2.[8][9] This establishes a critical signaling axis where inflammatory stimuli activate NF-κB, which in turn drives COX-2 expression, leading to the production of prostaglandins like PGE2 that further fuel the inflammatory and proliferative environment.[10]
Given its chemical structure, we hypothesize that DMPB functions as a COX-2 inhibitor. This guide outlines a series of validated cell-based assays to:
-
Determine the cytotoxic and anti-proliferative concentration range of DMPB.
-
Directly quantify the compound's ability to inhibit COX-2 enzymatic activity.
-
Investigate the compound's impact on the upstream NF-κB signaling pathway.
Experimental Workflow Overview
A systematic approach is crucial for characterizing a novel compound. The following workflow ensures that each experiment builds upon the results of the last, providing a comprehensive profile of DMPB's cellular activity.
Caption: High-level experimental workflow for characterizing DMPB.
Materials and Preparation
Compound Stock Solution
The accuracy of in vitro studies begins with the correct preparation of the test compound. As DMPB is a carboxylic acid, it is predicted to be soluble in organic solvents like dimethyl sulfoxide (DMSO).
-
Solvent Selection: Use cell culture grade DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) to minimize the final concentration of DMSO in the cell culture medium.
-
Procedure:
-
Accurately weigh the required amount of DMPB (MW: 229.28 g/mol ).
-
Dissolve in the calculated volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
-
Important Control: In all experiments, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) and must be consistent across all wells, including the vehicle control.
Cell Line Selection and Maintenance
To investigate the COX-2 selectivity of DMPB, it is essential to use at least two cell lines with differing COX-2 expression profiles.
-
COX-2 Expressing Cell Line: HT-29 (human colon adenocarcinoma). These cells can be stimulated to express high levels of COX-2, making them an excellent model for studying inhibitors.[1]
-
COX-2 Negative Control Cell Line: A-2780 (human ovarian carcinoma). This cell line does not express COX-2 under standard culture conditions, allowing for the assessment of off-target, COX-2-independent effects.[1]
Standard Culture Protocol:
-
Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for detachment of these adherent cell lines.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13] This assay is fundamental for determining the concentration range at which DMPB affects cell proliferation or induces cytotoxicity.
| Parameter | Recommendation | Rationale |
| Plate Format | 96-well, flat-bottom, tissue culture-treated | Enables high-throughput screening and accurate absorbance readings. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. Must be optimized for each cell line. |
| Treatment Duration | 24, 48, and 72 hours | Reveals time-dependent effects of the compound. |
| DMPB Concentrations | Logarithmic series (e.g., 0.1, 1, 10, 25, 50, 100 µM) | Broad range to accurately determine the half-maximal inhibitory concentration (IC50). |
Step-by-Step Methodology:
-
Cell Seeding: Seed 100 µL of cell suspension per well into a 96-well plate at the predetermined optimal density. Include wells for "medium only" blanks. Incubate for 24 hours at 37°C to allow for cell attachment.[13]
-
Compound Treatment: Prepare 2X serial dilutions of DMPB in complete culture medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the desired DMPB concentrations (or vehicle control).
-
Incubation: Return the plate to the incubator for the desired time period (24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. Visually inspect for the formation of purple precipitate in the cells.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[14] Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Incubate overnight at 37°C in a humidified atmosphere for complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm or higher to correct for background.[15]
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot a dose-response curve (% viability vs. log[DMPB]) and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Quantifying COX-2 Activity via Prostaglandin E2 (PGE2) ELISA
Principle: This assay directly measures the functional inhibition of COX-2. Cells are first stimulated to induce COX-2 expression. The amount of Prostaglandin E2 (PGE2), a primary product of the COX-2 enzyme, released into the cell culture supernatant is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[10][16] A reduction in PGE2 levels in DMPB-treated cells compared to the stimulated control indicates inhibition of COX activity.[4]
| Parameter | Recommendation | Rationale |
| Cell Line | HT-29 (or other COX-2 inducible line) | This line reliably expresses COX-2 upon stimulation. |
| Plate Format | 24-well or 12-well plate | Provides sufficient supernatant volume for the ELISA assay. |
| Stimulant | Interleukin-1β (IL-1β, 10 ng/mL) or Lipopolysaccharide (LPS) | Potent inducers of the NF-κB pathway and subsequent COX-2 expression. |
| DMPB Concentrations | Non-toxic doses below the IC50 (e.g., IC50/4, IC50/2, IC50) | Ensures that any reduction in PGE2 is due to enzyme inhibition, not cell death. |
| Assay Kit | Commercial PGE2 ELISA kit | Provides validated reagents and a standardized protocol for sensitive and accurate quantification.[17][18] |
Step-by-Step Methodology:
-
Cell Seeding: Seed HT-29 cells in a 24-well plate and grow to ~90% confluency.
-
Serum Starvation (Optional but Recommended): Replace the growth medium with serum-free medium for 12-24 hours. This reduces basal signaling and enhances the response to the stimulus.
-
Pre-treatment: Treat cells with various non-toxic concentrations of DMPB (and a vehicle control) for 1-2 hours. This allows the compound to enter the cells before COX-2 is induced.
-
Stimulation: Add the stimulant (e.g., IL-1β) to all wells except the unstimulated (negative) control.
-
Incubation: Incubate for 18-24 hours to allow for COX-2 expression and PGE2 production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells or debris.
-
PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol.[17][18] This typically involves creating a standard curve and measuring the absorbance of samples in a competitive binding format.[16]
-
Data Analysis:
-
Calculate the concentration of PGE2 (pg/mL) in each sample by interpolating from the standard curve.
-
Normalize the PGE2 concentration to the total protein content of the cells in each well (measured via BCA or Bradford assay) to account for any minor differences in cell number.
-
Compare the normalized PGE2 levels across the different treatment groups.
-
Protocol 3: Analysis of the Upstream NF-κB Signaling Pathway
Principle: Western blotting is a technique used to detect specific proteins in a sample.[19][20] To determine if DMPB affects the NF-κB pathway, which regulates COX-2 expression, we will analyze the levels of key signaling proteins. In the canonical NF-κB pathway, activation leads to the phosphorylation and subsequent degradation of the inhibitor protein IκBα.[5][8] This releases the p65/p50 dimer to translocate to the nucleus. We will measure the levels of phosphorylated IκBα (p-IκBα) and total IκBα. An inhibition of IκBα phosphorylation or degradation would suggest an effect upstream of COX-2.
| Parameter | Recommendation | Rationale |
| Cell Line | HT-29 | Responds well to inflammatory stimuli that activate the NF-κB pathway. |
| Time Points | Short (0, 5, 15, 30, 60 min) post-stimulation | NF-κB activation is a rapid and transient process; short time points are needed to capture the phosphorylation peak of IκBα. |
| Primary Antibodies | Rabbit anti-p-IκBα, Rabbit anti-IκBα, Rabbit anti-GAPDH | Specific antibodies to detect the target proteins and a loading control to ensure equal protein loading. |
| Detection | HRP-conjugated anti-rabbit secondary antibody and ECL substrate | A sensitive chemiluminescent detection method.[21] |
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates and grow to ~90% confluency. Pre-treat with a selected effective dose of DMPB (or vehicle) for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-1β (10 ng/mL) for the indicated short time points.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on a 10-12% polyacrylamide gel.[19][21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22][23]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[21]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-IκBα), diluted in blocking buffer, overnight at 4°C with gentle agitation.[22]
-
Wash the membrane three times for 10 minutes each with TBST.[20]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total IκBα and the loading control (GAPDH) on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with the next primary antibody.
Mechanistic Pathway Visualization
The following diagram illustrates the hypothesized mechanism of action. DMPB is proposed to inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to the inflammatory mediator PGE2. The protocols in this guide also investigate potential upstream effects on the NF-κB pathway that regulates COX-2 expression.
Caption: Hypothesized signaling pathway and the experimental targets of DMPB.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Xia, Y., et al. (2021). NF‐κB signaling in inflammation and cancer. MedComm, 2(4), 618-653. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469–471. [Link]
-
Jeong, S. J., & Yoon, J. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Cells, 5(1), 15. [Link]
-
Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. [Link]
-
Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. PubMed. [Link]
-
Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit. [Link]
-
Frontiers Media. (n.d.). Linking NF-kB to Inflammation and Cancer. Frontiers in Cell and Developmental Biology. [Link]
-
MolecularCloud. (2020, December 24). Methods and Protocols for Western Blot. [Link]
-
Warner, T. D., & Mitchell, J. A. (2002). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 135(5), 1151–1154. [Link]
-
Ghasemzadeh, M., et al. (2012). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Research in Pharmaceutical Sciences, 7(5), S855. [Link]
-
Goli-Garmroodi, F., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(10), 1238-1244. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
iGEM. (n.d.). Mammalian Cell Culturing Protocols: AML-12, CHO-DG44, and NIH3T3. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. frontiersin.org [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.igem.org [static.igem.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. clyte.tech [clyte.tech]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. arborassays.com [arborassays.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
Application Notes & Protocols: Formulation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid for In Vivo Studies
Abstract
This document provides a comprehensive guide for the formulation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a compound with predicted poor aqueous solubility, for in vivo research. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals. This guide emphasizes a systematic approach, beginning with essential pre-formulation characterization, followed by the exploration of various formulation strategies, and concluding with robust analytical techniques for characterization and quality control. The causality behind experimental choices is explained to empower the end-user with the ability to adapt and troubleshoot the provided protocols.
Introduction: The Challenge of Poorly Soluble Compounds
The oral delivery of therapeutic agents remains the most common and preferred route of administration due to its convenience and patient compliance. However, a significant portion of new chemical entities, including this compound, exhibit poor aqueous solubility. This characteristic is a major hurdle in drug development, as it often leads to low and erratic absorption, resulting in diminished bioavailability and therapeutic efficacy. The Biopharmaceutics Classification System (BCS) categorizes drugs with low solubility and high permeability as Class II, a group for which formulation strategies are critical to ensure adequate systemic exposure.[1]
Based on its chemical structure—a substituted benzoic acid with a predicted XlogP of 3.0—this compound is anticipated to be a lipophilic compound with limited aqueous solubility.[2] Therefore, a well-designed formulation is paramount for its successful preclinical evaluation.
Pre-formulation Assessment: The Foundation of a Robust Formulation
Before embarking on complex formulation development, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is crucial. This pre-formulation stage provides the data necessary to make informed decisions about the most suitable formulation strategy.
Essential Physicochemical Characterization
The following parameters for this compound must be determined:
| Parameter | Analytical Technique(s) | Significance |
| Aqueous Solubility | Shake-flask method with HPLC or UV-Vis quantification | Determines the intrinsic solubility and dictates the need for enabling formulations. |
| pKa | Potentiometric titration, UV-Vis or capillary electrophoresis | As a carboxylic acid, the pKa will determine the pH at which the compound ionizes, significantly impacting its solubility. |
| Melting Point & Thermal Properties | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties, such as crystallinity and potential for polymorphism.[3][4] |
| LogP/LogD | Shake-flask method (octanol/water) or validated in silico prediction | Indicates the lipophilicity of the compound, which influences its absorption and interaction with formulation excipients. |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Microscopy | Identifies the crystalline form and morphology of the API, which can affect its dissolution rate and stability.[4] |
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffered solutions at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.
-
Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Analysis: The concentration at each pH represents the solubility under those conditions.
Formulation Strategies for Poorly Soluble Carboxylic Acids
Given the anticipated poor solubility, several formulation strategies can be employed. The choice of strategy will depend on the desired dose, route of administration, and the specific physicochemical properties of the compound determined in the pre-formulation assessment.
pH Adjustment and Co-solvent Systems
For ionizable compounds like carboxylic acids, increasing the pH of the vehicle above the pKa will convert the acid to its more soluble salt form. This is often combined with co-solvents to further enhance solubility.
-
Rationale: This is a straightforward and rapid approach for early-stage in vivo studies.
-
Common Vehicles:
-
Phosphate-buffered saline (PBS) with pH adjustment.
-
Mixtures of water with co-solvents like polyethylene glycol (PEG) 300 or 400, propylene glycol (PG), or ethanol.[5][6]
-
The addition of a small percentage of a solubilizing agent like Dimethyl Sulfoxide (DMSO) can be considered, but its potential for toxicity and altered pharmacokinetics must be evaluated.[5][6]
-
-
Limitations: Upon administration and dilution in the physiological environment, the pH may drop, leading to precipitation of the compound.
Surfactant-Based Formulations (Micellar Solutions)
Surfactants can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[7][8]
-
Rationale: Can significantly increase drug loading and improve stability in solution.
-
Common Surfactants: Polysorbates (e.g., Tween® 80), sorbitan esters (e.g., Span® series), and poloxamers.
-
Considerations: The concentration of the surfactant should be above its critical micelle concentration (CMC). The potential for gastrointestinal irritation and effects on drug transporters should be considered.
Amorphous Solid Dispersions (ASDs)
In an ASD, the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous state.[9]
-
Rationale: The amorphous form of a drug has higher kinetic solubility and a faster dissolution rate compared to its crystalline counterpart.[10]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[11]
-
Preparation Methods: Spray drying, hot-melt extrusion.
-
Limitations: ASDs are metastable and can recrystallize over time, requiring careful stability studies.
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[1][8]
-
Rationale: These systems can maintain the drug in a solubilized state in the gastrointestinal tract, enhancing absorption.
-
Components:
-
Oils: Medium-chain triglycerides (e.g., Capmul®, Miglyol®).
-
Surfactants: Cremophor® EL, Tween® 80.
-
Co-solvents: Transcutol®, PEG 400.
-
-
Advantages: Can mitigate food effects and improve lymphatic transport for highly lipophilic compounds.
Experimental Protocols
Protocol for a Co-solvent/Surfactant Formulation
This protocol is suitable for early-stage oral or intravenous administration in rodents.
-
Vehicle Preparation: Prepare the desired vehicle. A common example is a mixture of PEG 400, Tween® 80, and saline. A typical ratio could be 10:10:80 (v/v/v).
-
Solubilization:
-
Weigh the required amount of this compound.
-
Add the PEG 400 and vortex until the compound is wetted.
-
Add the Tween® 80 and vortex until a clear solution is formed. Gentle heating (e.g., 40°C) may be applied if necessary.
-
Add the saline dropwise while vortexing to bring the formulation to the final volume.
-
-
pH Adjustment (if necessary): If the compound is not fully solubilized, the pH of the final formulation can be adjusted upwards with a dilute solution of NaOH.
-
Final Preparation: Filter the final formulation through a 0.22 µm sterile filter for intravenous administration.
Workflow for Formulation Selection
Caption: Workflow for formulation development.
Analytical Characterization of Formulations
Once a formulation is prepared, its critical quality attributes must be assessed to ensure it is suitable for in vivo studies.[12]
| Attribute | Analytical Technique(s) | Purpose |
| Drug Concentration | HPLC-UV | To confirm the final concentration of the API in the formulation.[13] |
| Appearance | Visual Inspection | To check for clarity (solutions) or uniformity (suspensions) and the absence of particulates. |
| pH | pH meter | To ensure the pH is within a physiologically acceptable range. |
| Particle/Droplet Size | Dynamic Light Scattering (DLS) | For emulsions (like SEDDS) or nanosuspensions, to determine the size distribution of the dispersed phase.[14] |
| Stability | HPLC-UV, DLS, Visual Inspection | To ensure the formulation remains stable (chemically and physically) for the duration of the study. |
Protocol: HPLC Method for Quantification
A generic reversed-phase HPLC method can be developed and validated for this purpose.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of maximum absorbance for the compound.
-
Standard Curve: Prepare a standard curve of the compound in the mobile phase to allow for accurate quantification.
In Vivo Considerations
The choice of formulation will have a direct impact on the pharmacokinetic profile of the compound.
-
Route of Administration: Intravenous formulations must be sterile, iso-osmotic, and have a physiologically acceptable pH. Oral formulations have more flexibility but must be able to overcome the challenges of the gastrointestinal environment.
-
Vehicle Safety: The chosen vehicle and excipients must be well-tolerated in the animal species being studied.[15] A vehicle-only control group is essential in any in vivo experiment to account for any effects of the formulation itself.[5][6]
-
Dose Volume: The volume of the formulation administered should be within the recommended limits for the species and route of administration.[16]
Experimental Workflow for In Vivo Studies
Caption: Workflow for a typical pharmacokinetic study.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its anticipated poor aqueous solubility. A systematic approach, beginning with thorough pre-formulation characterization, allows for the rational selection of a formulation strategy. Whether a simple co-solvent system, a micellar solution, an amorphous solid dispersion, or a lipid-based system is chosen, rigorous analytical characterization is essential to ensure the quality and performance of the final dosage form. The protocols and guidelines presented here provide a robust framework for researchers to develop a suitable formulation for their preclinical studies.
References
-
Verma, S., Rawat, A., Kaul, M., & Saini, S. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. IOP Conference Series: Materials Science and Engineering, 263, 032015. [Link]
-
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Datta Meghe Institute of Medical Sciences University, 18(4), 834-839. [Link]
-
Vogt, M., Kunath, K., & Dressman, J. B. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. [Link]
-
A. G. A. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 747-755. [Link]
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212. [Link]
-
(2024). Analytical Techniques in Pharmaceutical Analysis. International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10. [Link]
-
Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110-118. [Link]
-
Gad, S. C. (2016). Vehicles for Animal Studies. Gad Consulting Services. [Link]
-
(2023). Key Analytical Techniques For Pharmaceutical Discovery And Formulation. TA Instruments. [Link]
-
(n.d.). The Guide To Analytical Method Development. Agno Pharmaceuticals. [Link]
-
(2023). Analytical Techniques for Drug Formulation. ResearchGate. [Link]
-
Mannila, J. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]
-
(n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]
-
Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]
-
PubChem. (n.d.). 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
(n.d.). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]
-
Frank, K. J., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1007. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. PubChemLite - this compound (C14H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. future4200.com [future4200.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. gadconsulting.com [gadconsulting.com]
- 16. admescope.com [admescope.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Welcome to the technical support hub for the synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during this synthesis. Our goal is to equip you with the expertise and practical insights needed to optimize your reaction yields and ensure the integrity of your results.
The synthesis of this target molecule is typically achieved through a Paal-Knorr pyrrole synthesis, a reliable and widely used method for constructing pyrrole rings.[1] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (2,5-hexanedione), with a primary amine, 3-amino-4-methylbenzoic acid.[2][3] While the Paal-Knorr synthesis is known for its efficiency, achieving high yields can be challenging and is often dependent on carefully controlled reaction conditions.[4][5]
This guide will delve into common issues, from low yields to purification difficulties, and provide evidence-based solutions to help you navigate the intricacies of this synthesis.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?
Answer:
Low yields in the synthesis of this compound are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Solutions:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating to proceed at a reasonable rate.[6]
-
Temperature and Reaction Time: Insufficient temperature or reaction time may lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged heating can lead to the degradation of starting materials or the desired product.[5][7] It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
-
pH Control: The reaction is typically conducted under neutral or weakly acidic conditions.[3] The addition of a weak acid, such as acetic acid, can catalyze the reaction.[3] However, a pH below 3 can promote the formation of furan byproducts, which will significantly lower the yield of the desired pyrrole.[7]
-
-
Purity of Starting Materials: The purity of both 3-amino-4-methylbenzoic acid and acetonylacetone is critical.
-
3-Amino-4-methylbenzoic acid: Impurities in this starting material can introduce competing side reactions. Ensure you are using a high-purity grade. If necessary, recrystallization may be required.
-
Acetonylacetone (2,5-hexanedione): This 1,4-dicarbonyl compound can be prone to self-condensation or oxidation. Using freshly distilled or high-purity acetonylacetone is highly recommended to avoid the introduction of impurities that can lead to side product formation.[7]
-
-
Poorly Reactive Starting Materials: The nucleophilicity of the amine is a key factor in the Paal-Knorr synthesis.
-
Electron-Withdrawing Groups: The carboxylic acid group on 3-amino-4-methylbenzoic acid is an electron-withdrawing group, which can reduce the nucleophilicity of the amine, potentially slowing down the reaction.[6] In such cases, slightly more forcing conditions, such as a moderate increase in temperature or the use of a suitable catalyst, may be necessary.
-
-
Inappropriate Catalyst: While the reaction can sometimes proceed without a catalyst, the use of a mild acid catalyst is often beneficial.
-
Catalyst Choice: Weak Brønsted acids like acetic acid or p-toluenesulfonic acid are commonly used.[1] Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ have also been shown to be effective catalysts for Paal-Knorr synthesis, sometimes under milder conditions.[2] Experimenting with different catalysts may be necessary to find the optimal conditions for your specific setup. Modern approaches have also utilized iodine as an efficient catalyst, allowing the reaction to proceed at room temperature.[4]
-
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing a significant amount of a dark, tarry byproduct that is difficult to purify. What is the cause and how can I prevent this?
Answer:
The formation of dark, polymeric, or tarry materials is a common issue in many organic syntheses, including the Paal-Knorr reaction. This is often indicative of product or starting material degradation.
Potential Causes & Solutions:
-
Excessively High Temperatures: As mentioned previously, high temperatures can lead to the decomposition of the starting materials or the pyrrole product.[6] Pyrroles, being electron-rich aromatic compounds, can be susceptible to polymerization under harsh conditions.
-
Solution: Lower the reaction temperature and extend the reaction time if necessary. Running the reaction at the lowest effective temperature is key.
-
-
Highly Acidic Conditions: Strong acids can promote side reactions and polymerization.[6]
-
Solution: Use a milder catalyst, such as a weak Brønsted acid (e.g., acetic acid) or a Lewis acid. In some instances, the reaction can proceed under neutral conditions, which may help to minimize the formation of these byproducts.
-
-
Air Oxidation: The starting amine or the resulting pyrrole can be sensitive to air oxidation, which can lead to the formation of colored impurities.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.
-
Question 3: My purification by recrystallization is not effective, and the product remains impure. What are some alternative purification strategies?
Answer:
While recrystallization is a common and effective purification technique for solid compounds, it may not always be sufficient, especially if the impurities have similar solubility profiles to the desired product.
Alternative Purification Methods:
-
Column Chromatography: This is a highly versatile and effective method for purifying both solid and liquid organic compounds.[6]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like this compound.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point for elution. The optimal solvent system should be determined by preliminary TLC analysis.
-
-
Acid-Base Extraction: The carboxylic acid functionality of the target molecule allows for purification via acid-base extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired product will deprotonate and move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., HCl) to re-protonate the carboxylic acid, causing the purified product to precipitate out.
-
Collect the solid product by filtration.
-
-
Sublimation: For compounds that are thermally stable, sublimation can be an effective purification technique, particularly for removing non-volatile impurities.[8]
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Simple, cost-effective, good for removing small amounts of impurities with different solubilities. | May not be effective for impurities with similar solubilities; can result in product loss in the mother liquor. |
| Column Chromatography | High resolution, versatile for a wide range of compounds, can separate complex mixtures.[6] | More time-consuming and requires more solvent than recrystallization. |
| Acid-Base Extraction | Excellent for separating acidic compounds from neutral or basic impurities. | Only applicable to compounds with acidic or basic functional groups. |
| Sublimation | Good for removing non-volatile impurities, solvent-free.[8] | Only suitable for thermally stable compounds that can sublime. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
A1: The mechanism of the Paal-Knorr pyrrole synthesis involves the reaction of a primary amine with a 1,4-dicarbonyl compound.[2] The amine first attacks one of the carbonyl groups to form a hemiaminal, which then dehydrates to form an imine.[1] An intramolecular nucleophilic attack by the enamine tautomer of the second carbonyl group onto the imine carbon leads to the formation of a five-membered ring intermediate.[1][2] Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic pyrrole ring.[2] The ring-closing step is generally considered the rate-determining step of the reaction.[2]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Q2: Can I use a secondary amine in the Paal-Knorr synthesis?
A2: No, the Paal-Knorr synthesis requires ammonia or a primary amine.[9] A secondary amine would react with the dicarbonyl compound to form a stable enamine, which cannot undergo the subsequent intramolecular cyclization necessary to form the pyrrole ring.[9]
Q3: Are there "greener" or more environmentally friendly approaches to the Paal-Knorr synthesis?
A3: Yes, there has been significant research into developing greener alternatives to the classical Paal-Knorr synthesis, which often involves harsh conditions and organic solvents.[5] Some of these approaches include:
-
Solvent-free reactions: In some cases, the reaction can be carried out neat, without any solvent, which reduces waste.[4]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.[6]
-
Use of greener catalysts: Researchers have explored the use of more environmentally benign catalysts, such as solid-supported acids and biocatalysts.[4] Mechanochemical activation using a ball mill with a biosourced organic acid like citric acid has also been reported as a solventless method.[10]
-
Aqueous reaction media: The use of water as a solvent, sometimes with the aid of surfactants, is a more sustainable approach.[9]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic and analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methyl groups, and the carboxylic acid proton. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches, and the aromatic C-H bonds.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a solid compound.
-
Elemental Analysis: This provides the percentage composition of each element in the compound, which can be compared to the theoretical values.
By carefully considering these troubleshooting strategies and frequently asked questions, you will be better equipped to optimize the synthesis of this compound, leading to improved yields and higher purity of your final product.
References
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Grokipedia. Paal–Knorr synthesis. Retrieved from [Link]
- Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., Almeida e Silva, J., & Sobral, A. J. F. N. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
-
ResearchGate. Optimization of reaction conditions. Retrieved from [Link]
-
ResearchGate. (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
- Google Patents. US1686913A - Purification of benzoic acid and its derivatives.
-
American Chemical Society. Reaction of Methylamine with Acetonylacetone and Its Application in Polymer Analysis. Retrieved from [Link]
-
ResearchGate. Synthesis and reactivity of acetylacetone with amine ligands in fac-Re(OH2)3(CO)3+ complexes | Request PDF. Retrieved from [Link]
-
Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Wikipedia. Paal–Knorr synthesis. Retrieved from [Link]
- Google Patents. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4.
- Google Patents. US4092353A - Process for the purification of benzoic acid.
-
ResearchGate. Condensation reaction of acetylacetone with aniline in the presence of different organic solvents a. Retrieved from [Link]
-
PubChemLite. This compound. Retrieved from [Link]
-
PubChem. This compound | C14H15NO2 | CID 776836. Retrieved from [Link]
-
PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. CN1251833A - Process for preparing substituted benzoic acid.
-
European Patent Office. METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. Retrieved from [Link]
-
Chemistry LibreTexts. Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
NIH. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]
-
NIST. Preparation of benzoic acid of high purity. Retrieved from [Link]
-
ResearchGate. Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide.... Retrieved from [Link]
-
PubChem. 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid. Retrieved from [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. Retrieved from [Link]
-
Semantic Scholar. 54 ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS Dmitrii A. Shabalin, Elena Yu. Schmidt and Bo. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. Retrieved from [Link]
-
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Welcome to the technical support center for the purification of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: Understanding the Molecule
This compound is a moderately polar molecule containing both a carboxylic acid group and a substituted pyrrole ring.[1] This bifunctional nature dictates its solubility and reactivity, presenting unique purification challenges. The presence of the acidic proton and the aromatic systems can lead to strong interactions with polar stationary phases in chromatography and variable solubility depending on pH.[2]
The most common synthetic route to this and similar compounds is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound (in this case, acetonylacetone or a derivative) with an appropriate amine (3-amino-4-methylbenzoic acid).[3][4] Impurities often stem from unreacted starting materials, side-products of the condensation, or subsequent degradation.[5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Low yield after recrystallization | 1. Incorrect solvent choice: The compound is too soluble in the chosen solvent, even at low temperatures. 2. Too much solvent used: The solution is not saturated, preventing crystal formation.[7] 3. Crystallization induced too rapidly: Rapid cooling can trap impurities and lead to the formation of fine, difficult-to-filter crystals. | 1. Systematic Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., ethanol/water, toluene, ethyl acetate/hexanes) to find one where it is soluble when hot and insoluble when cold.[8] 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material.[7] 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[7] |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound or its impurities, causing it to melt before dissolving.[7] | 1. Select a lower-boiling point solvent. 2. Use a co-solvent system to lower the overall boiling point. 3. Induce crystallization at a lower temperature by scratching the inside of the flask or adding a seed crystal.[7] |
| Persistent colored impurities | Highly conjugated byproducts from the Paal-Knorr synthesis can be difficult to remove by recrystallization alone. | 1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that this may also adsorb some of your product. 2. Column Chromatography: If color persists, column chromatography is a more effective method for separating compounds with different polarities.[9] |
| Streaking or tailing on silica gel TLC/column chromatography | The acidic proton of the carboxylic acid is interacting strongly with the slightly acidic silica gel, leading to poor separation.[2] | Modify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes with 1% acetic acid). This will keep the carboxylic acid in its protonated form, reducing its interaction with the silica and resulting in a more defined spot or band.[2] |
| Co-elution of impurities during column chromatography | Impurities have a similar polarity to the desired product. | 1. Optimize the Solvent System: Use TLC to test a range of solvent systems with varying polarities to achieve better separation. A less polar solvent system will generally provide better resolution for moderately polar compounds.[10] 2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds with increasing polarity. |
| Product is insoluble in common organic solvents for purification | The compound may be in its salt form, or its inherent solubility in non-polar solvents is low. | 1. Acid-Base Extraction: Dissolve the crude material in a basic aqueous solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. Wash with an organic solvent (e.g., diethyl ether) to remove neutral impurities. Then, re-acidify the aqueous layer to precipitate the pure carboxylic acid.[11][12] 2. Use a more polar solvent for chromatography, such as dichloromethane/methanol, remembering to add a small amount of acid to prevent streaking.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: Pure this compound is expected to be a solid at room temperature. Its color can range from off-white to a pale yellow or tan, depending on the purity.
Q2: How can I effectively remove unreacted 3-amino-4-methylbenzoic acid?
A2: Unreacted 3-amino-4-methylbenzoic acid is more polar than the product due to the free amine group. While both are acidic, their pKa values will differ. Column chromatography with a carefully selected solvent system should effectively separate the two. Alternatively, derivatization of the amine could be considered, followed by extraction, though this adds steps to the process.
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for comprehensive purity assessment.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[15]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities.[16]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[17]
Q4: My compound seems to decompose on the silica gel column. What are my options?
A4: While less common for this specific molecule, some pyrrole-containing compounds can be sensitive to the acidic nature of silica gel. If you suspect decomposition, consider using a less acidic stationary phase, such as alumina (neutral or basic), for your column chromatography.[10] Alternatively, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, can be an effective option for polar molecules.[13]
Experimental Protocols & Workflows
Logical Workflow for Purification
The following diagram illustrates a decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral or basic impurities from the crude product.[18]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[2] Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.[2]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (test with pH paper).[11] The purified this compound should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This is a standard technique for purifying solid organic compounds.[19]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water). A good solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture gently with stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Purification by Column Chromatography
This technique is useful for separating the product from impurities with different polarities.[20]
Sources
- 1. CAS 340312-91-6: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylb… [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. cup.edu.cn [cup.edu.cn]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research … [ouci.dntb.gov.ua]
- 15. rroij.com [rroij.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. vernier.com [vernier.com]
- 19. thestudentroom.co.uk [thestudentroom.co.uk]
- 20. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Technical Support Center: Overcoming Solubility Challenges of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid in Aqueous Solutions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of this compound's low solubility in aqueous solutions. Our goal is to equip you with the scientific rationale and practical protocols to achieve your desired experimental concentrations, ensuring the reliability and reproducibility of your results.
Understanding the Core Problem: Why is this compound Poorly Soluble?
The molecular structure of this compound dictates its solubility behavior. The molecule possesses a substituted benzoic acid moiety and a pyrrole ring.[1] The pyrrole ring, with its dimethyl and methyl substituents, contributes to the compound's lipophilicity, or "fat-loving" nature, which hinders its dissolution in water. This is further compounded by the aromatic nature of the benzoic acid component.
A key feature of this molecule is the carboxylic acid group (-COOH), which is a weak acid. The solubility of weakly acidic compounds is highly dependent on the pH of the solution.[2][] At low pH, the carboxylic acid group remains protonated (-COOH), rendering the molecule neutral and less soluble in water. As the pH increases, the carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻), which is more polar and, therefore, more soluble in water.[2][4]
The predicted XlogP value for the parent compound, this compound, is 3.0, indicating a significant degree of lipophilicity. The pKa of a very similar compound, 4-methylbenzoic acid, is approximately 4.36.[5] This suggests that this compound will have a similar pKa and will be poorly soluble in acidic to neutral aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I've prepared a stock solution of the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer (e.g., PBS at pH 7.4). Why is this happening and how can I prevent it?
A1: This is a common and expected issue known as "DMSO shock" or precipitation upon dilution.
-
Causality: this compound is likely highly soluble in 100% DMSO, an organic solvent capable of dissolving both polar and nonpolar compounds.[6] However, your aqueous buffer (PBS at pH 7.4) has a much lower capacity to dissolve this lipophilic molecule in its neutral form. When you introduce the DMSO stock into the aqueous buffer, the DMSO concentration rapidly decreases, and the compound is forced into an environment where its solubility is exceeded, causing it to precipitate out of solution.[7]
-
Prevention Strategies:
-
Lower the DMSO Concentration in the Final Solution: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your cell culture or assay medium to minimize solvent-induced artifacts and toxicity.[8][9]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can sometimes prevent immediate precipitation.[9]
-
pH Modification of the Aqueous Buffer: The most effective strategy is to modify the pH of your aqueous buffer to increase the compound's solubility. This is discussed in detail in the troubleshooting guides below.
-
Q2: What is the best starting point for improving the solubility of this compound?
A2: Given the presence of the carboxylic acid group, the most direct and often most effective initial approach is pH adjustment . By raising the pH of the aqueous solution above the compound's pKa, you can significantly increase its solubility.
Q3: Are there any alternative strategies if pH adjustment is not suitable for my experiment?
A3: Yes, several other techniques can be employed, either alone or in combination with pH modification:
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of lipophilic compounds.[][10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[11][12]
Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment
This guide will walk you through the process of systematically determining the optimal pH for solubilizing this compound.
Core Principle: The Henderson-Hasselbalch Equation
The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[13][14] For a weak acid, the total solubility (Stotal) at a given pH is the sum of the intrinsic solubility of the neutral form (S0) and the concentration of the ionized form:
Stotal = S0 * (1 + 10(pH - pKa))
This equation illustrates that as the pH increases above the pKa, the total solubility increases exponentially.
Experimental Protocol: Determining the pH-Solubility Profile
-
Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, and 9.0). Common buffer systems include acetate for pH 4-5.6 and phosphate for pH 5.8-8.0.[15][16] Ensure the buffer strength is sufficient to resist pH changes upon addition of the compound.
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a known volume of each buffer solution in separate vials. The excess solid is crucial to ensure saturation.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[17]
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration (using a filter that does not bind the compound) or centrifugation can be used to separate the solid from the liquid phase.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.
-
This plot will give you the pH-solubility profile of your compound.
-
Illustrative pH-Solubility Profile
The following table illustrates the expected trend in solubility for a weak acid with an estimated pKa of 4.4 and an intrinsic solubility (S0) of 1 µg/mL.
| pH | Predicted Solubility (µg/mL) | Fold Increase |
| 4.4 | 2 | 2 |
| 5.4 | 11 | 11 |
| 6.4 | 101 | 101 |
| 7.4 | 1001 | 1001 |
Troubleshooting Scenarios
-
Issue: The compound still precipitates even at a higher pH.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit even for the ionized form in that specific buffer.
-
Solution:
-
Increase the pH further, if your experimental system allows.
-
Combine pH adjustment with another technique, such as the use of co-solvents.
-
Re-evaluate the required concentration for your experiment.
-
-
-
Issue: The pH of the buffer changes after adding the compound.
-
Possible Cause: The buffering capacity of your chosen buffer is insufficient.
-
Solution: Increase the concentration of the buffer components.
-
Workflow for pH Adjustment
Caption: Workflow for troubleshooting precipitation using pH adjustment.
Troubleshooting Guide 2: Employing Co-solvents for Enhanced Solubility
When pH adjustment alone is insufficient or not compatible with your experimental design, the use of co-solvents is a valuable alternative.
Core Principle: Altering Solvent Polarity
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds like this compound.[18]
Commonly Used Co-solvents in Research:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO) (at low concentrations)
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v of ethanol in water). If your experiment requires a specific pH, use a buffer as the aqueous component.
-
Solubility Determination:
-
Use the shake-flask method described in the pH adjustment guide. Add an excess of the compound to each co-solvent mixture.
-
Equilibrate and then measure the concentration of the dissolved compound.
-
-
Data Analysis:
-
Plot the solubility of the compound as a function of the co-solvent percentage.
-
This will help you identify the most effective co-solvent and the optimal concentration range.
-
Illustrative Co-solvent Solubility Data
| Co-solvent System | 5% Co-solvent | 10% Co-solvent | 20% Co-solvent |
| Ethanol in Water | ~5x increase | ~15x increase | ~50x increase |
| PEG 400 in Water | ~8x increase | ~25x increase | ~80x increase |
| Propylene Glycol in Water | ~6x increase | ~20x increase | ~65x increase |
(Note: These are illustrative values to demonstrate the expected trend.)
Troubleshooting Scenarios
-
Issue: The compound is soluble in the co-solvent mixture but precipitates upon further dilution in the final assay medium.
-
Possible Cause: The final concentration of the co-solvent in the assay is too low to maintain solubility.
-
Solution:
-
Prepare a more concentrated stock solution in a higher percentage of co-solvent, so that the final dilution into the assay medium results in a sufficient co-solvent concentration.
-
Ensure that the final co-solvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity). Always run a vehicle control with the same final co-solvent concentration.
-
-
Workflow for Co-solvent Selection
Caption: Workflow for selecting and optimizing a co-solvent system.
Troubleshooting Guide 3: Using Cyclodextrins to Form Inclusion Complexes
Cyclodextrins are a more sophisticated approach for enhancing the solubility of poorly water-soluble compounds.
Core Principle: Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of this compound can be encapsulated within the cyclodextrin cavity, forming a host-guest inclusion complex. The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.[11][12] Commonly used cyclodextrins in pharmaceutical development include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).
Experimental Protocol: Phase Solubility Studies
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD). Use a buffered solution if a specific pH is required.
-
Solubility Measurement:
-
Add an excess amount of the compound to each cyclodextrin solution.
-
Equilibrate the samples using the shake-flask method.
-
Measure the concentration of the dissolved compound in the supernatant.
-
-
Data Analysis:
-
Plot the solubility of the compound as a function of the cyclodextrin concentration. This is known as a phase solubility diagram.[19][20]
-
The shape of the curve can provide information about the stoichiometry of the inclusion complex (e.g., 1:1 or 1:2) and can be used to calculate the stability constant of the complex.
-
Illustrative Phase Solubility Diagram Data (AL-type)
| HP-β-CD Conc. (mM) | Compound Solubility (µg/mL) |
| 0 | 1 |
| 5 | 25 |
| 10 | 50 |
| 20 | 100 |
| 40 | 200 |
(Note: These are illustrative values for a 1:1 complex, showing a linear increase in solubility with cyclodextrin concentration.)
Troubleshooting Scenarios
-
Issue: The increase in solubility is not sufficient.
-
Possible Cause: The chosen cyclodextrin may not be the optimal size for encapsulating the molecule, or the binding affinity is low.
-
Solution:
-
Try a different type of cyclodextrin (e.g., if β-cyclodextrin derivatives are not effective, consider γ-cyclodextrin).
-
Combine the use of cyclodextrins with pH adjustment to solubilize both the free and complexed forms of the drug.
-
-
Workflow for Cyclodextrin Formulation
Caption: Workflow for developing a cyclodextrin-based formulation.
References
-
4-Methylbenzoic acid - ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]
-
Preparation of Buffer Solutions: Techniques and Considerations - Solubility of Things. (n.d.). Retrieved January 15, 2026, from [Link]
-
Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
How to Prepare Buffers for Pharmaceutical Product Analysis | Lab SOP Guide. (n.d.). Retrieved January 15, 2026, from [Link]
- Method for preparing buffer solutions for in vitro drug solubility testing - Google Patents. (n.d.).
-
Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy. (n.d.). Retrieved January 15, 2026, from [Link]
-
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers - Pharmaguideline. (n.d.). Retrieved January 15, 2026, from [Link]
-
Preparing Buffer Solutions - Shimadzu Scientific Instruments. (n.d.). Retrieved January 15, 2026, from [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD - Open Education Alberta. (n.d.). Retrieved January 15, 2026, from [Link]
-
PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES - Farmacia Journal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (2023, September 9). Retrieved January 15, 2026, from [Link]
-
How to do proper DMSO control for cell culture drug treatments? - ResearchGate. (2023, March 6). Retrieved January 15, 2026, from [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved January 15, 2026, from [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (n.d.). Retrieved January 15, 2026, from [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved January 15, 2026, from [Link]
-
Making a stock solution for my drug using DMSO - General Lab Techniques. (2013, October 15). Retrieved January 15, 2026, from [Link]
-
Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes. (2024, August 27). Retrieved January 15, 2026, from [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - NIH. (2023, January 9). Retrieved January 15, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 15, 2026, from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Retrieved January 15, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 15, 2026, from [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Retrieved January 15, 2026, from [Link]
-
Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy | Molecular Pharmaceutics - ACS Publications. (2023, May 11). Retrieved January 15, 2026, from [Link]
-
Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PubMed Central. (2023, May 11). Retrieved January 15, 2026, from [Link]
-
How can I inhibit the Precipitation of Poorly Water-Soluble Drugs from syrup Formulations ? | ResearchGate. (2022, May 17). Retrieved January 15, 2026, from [Link]
-
p-Toluic acid - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 5. chembk.com [chembk.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpionline.org [jpionline.org]
- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 14. microbenotes.com [microbenotes.com]
- 15. pharmasciences.in [pharmasciences.in]
- 16. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. farmaciajournal.com [farmaciajournal.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid
Welcome to the technical support center for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing and potential degradation pathways of this compound. Here, we synthesize our expertise to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experimental results.
Introduction: Understanding the Molecule
This compound is a molecule that combines a substituted pyrrole ring with a methyl-substituted benzoic acid. This unique structure presents specific stability considerations. The electron-rich pyrrole moiety is susceptible to oxidation and photolytic degradation, while the benzoic acid portion can undergo decarboxylation under thermal stress.[1][2][3][4] Understanding these inherent liabilities is crucial for developing stable formulations and robust analytical methods.
This guide is structured to provide practical, actionable advice in a question-and-answer format, addressing common issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are anticipated to be oxidation, photodegradation, and to a lesser extent, thermal degradation and hydrolysis.
-
Oxidation: The electron-rich 2,5-dimethylpyrrole ring is highly susceptible to oxidation.[1][2] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. The degradation can lead to the formation of pyrrolinones and potentially ring-opened products.[5]
-
Photodegradation: Pyrrole-containing compounds are known to be photolabile.[6][7][8] Exposure to UV or even visible light can trigger degradation. The substituents on the pyrrole ring can influence the rate and pathway of this degradation.[7][8]
-
Thermal Degradation: While the benzoic acid moiety is relatively stable, derivatives can undergo decarboxylation at elevated temperatures.[3][4][9] The stability is influenced by the nature and position of substituents.
-
Hydrolysis: While the core structure is not readily hydrolyzable, extreme pH conditions, particularly alkaline, could potentially affect the molecule, especially if formulated with ester or amide derivatives. Studies on similar pyrrole acids have shown instability in alkaline and acidic mediums.[10]
Q2: I'm observing a color change in my sample, from white to a yellowish or brownish hue. What could be the cause?
A2: A color change is a common indicator of degradation, particularly oxidation or polymerization of the pyrrole moiety.[1][11] When the pyrrole ring oxidizes, it can form colored byproducts. This process can be accelerated by exposure to air and light. To mitigate this, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q3: My HPLC analysis shows a loss of the main peak over time, even when stored in the dark at refrigerated temperatures. What should I investigate?
A3: If you observe degradation under these conditions, consider the following:
-
Solvent Purity: Peroxide impurities in solvents like THF or diethyl ether can initiate oxidative degradation. Ensure you are using high-purity, peroxide-free solvents.
-
Dissolved Oxygen: Oxygen dissolved in your HPLC mobile phase or sample solvent can contribute to on-column or in-vial degradation. Degassing the mobile phase is crucial.
-
pH of the Medium: Although generally stable, extreme pH in your sample preparation or mobile phase could catalyze degradation. Evaluate the stability of the compound in different pH buffers.
Q4: Are there any specific recommendations for the long-term storage of this compound?
A4: For long-term stability, we recommend storing this compound as a solid in a tightly sealed container, under an inert atmosphere, protected from light, and at a controlled low temperature (e.g., -20°C). For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, use degassed, high-purity solvents and store under an inert headspace at low temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of multiple new peaks in HPLC during a forced degradation study. | Aggressive stress conditions leading to secondary degradation products. | Reduce the concentration of the stressor (acid, base, oxidant), lower the temperature, or decrease the exposure time. The goal is to achieve 5-20% degradation.[12] |
| Poor peak shape or tailing for the main compound in HPLC. | Interaction with active sites on the HPLC column. | Use a high-quality, end-capped C18 column. Consider adding a small amount of a competing base, like triethylamine, to the mobile phase if the tailing is severe. |
| Inconsistent results in photostability studies. | Variability in light source intensity or sample exposure. | Use a calibrated photostability chamber that provides controlled and reproducible light exposure according to ICH Q1B guidelines.[13] |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility, especially at acidic pH. | Determine the pKa of the compound to understand its solubility profile. Use co-solvents (e.g., acetonitrile, methanol) or adjust the pH to maintain solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature for 8 hours.
-
At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis. Pyrrole derivatives can be particularly unstable in alkaline conditions.[10]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
Monitor the reaction at regular intervals and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at 70°C in an oven for 48 hours.
-
Also, reflux a solution of the compound at 60°C for 24 hours.
-
Analyze the samples by dissolving the solid in a suitable solvent and diluting the solution for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound (in a quartz cuvette) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples by HPLC.
-
3. Analysis:
-
Analyze all samples by a suitable, validated HPLC method. Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
If significant degradation is observed, identify the structure of the degradation products using LC-MS.
Protocol 2: HPLC Method for Stability Indicating Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: 254 nm
Visualizing Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound based on established chemical principles for pyrrole and benzoic acid derivatives.
Caption: Potential degradation pathways of the target molecule.
Caption: Workflow for a forced degradation study.
References
-
Lindquist, N., & Yang, T. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(35), 6047-6053. [Link]
-
Mandal, A., & Sivasubramanian, P. (2021). Controlling the Photostability of Pyrrole with Optical Nanocavities. The Journal of Physical Chemistry A, 125(4), 1047-1056. [Link]
-
Apell, J. N., & McNeill, K. (2019). Exploring the Photodegradation of Pyrroles. Environmental Science & Technology, 53(19), 11214-11222. [Link]
-
Environmental Chemistry | ETH Zurich. (2019). Exploring the photodegradation of pyrroles. [Link]
-
Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link]
-
Borisova, T., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(23), 7869. [Link]
-
Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?. [Link]
-
O'Brien, A. G., & Gahan, B. (2015). The Oxidation of Pyrrole. Chemistry – A European Journal, 21(43), 15024-15037. [Link]
-
ResearchGate. (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. [Link]
-
Szymańska, E., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL, 98(5), 1248-1259. [Link]
-
Taylor, C. R. (2002). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 80(1), 1-8. [Link]
-
Patil, S. M., et al. (2022). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. International Journal of Molecular Sciences, 23(15), 8206. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies. In Separation Science and Technology (Vol. 10, pp. 3-38). Academic Press. [Link]
-
European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcneill-group.org [mcneill-group.org]
- 8. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. scispace.com [scispace.com]
Technical Support Center: Optimizing Derivatization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical resource guide for the derivatization of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. We will explore common challenges and provide robust, field-tested solutions for converting this versatile carboxylic acid into its key derivatives, such as amides and esters. Our focus is on explaining the causality behind procedural choices to empower you to troubleshoot and optimize your reactions effectively.
Introduction: Understanding the Molecule
This compound is a compound of interest due to its structural motifs, which are relevant in medicinal chemistry. The primary site for derivatization is the carboxylic acid group. However, the molecule's unique geometry presents a distinct challenge:
-
Steric Hindrance: The carboxylic acid is flanked by a methyl group and a bulky 2,5-dimethyl-pyrrol-1-yl substituent. This steric congestion can significantly impede the approach of nucleophiles (alcohols or amines) and coupling reagents, often leading to low yields or failed reactions under standard conditions.[1]
This guide provides targeted strategies to overcome this principal obstacle.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Considerations & Pre-Reaction Setup
Question: I am starting my first derivatization with this acid. What are the most critical factors I need to control?
Answer: Success with this substrate hinges on three pillars: 1) Purity of the Starting Material, 2) Anhydrous Conditions, and 3) Selection of an Appropriate Activation Strategy.
-
Starting Material Purity: Ensure your this compound is pure and, most importantly, dry. Impurities can interfere with catalysts and reagents. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by acid-base extraction to remove neutral impurities.[2][3]
-
Anhydrous Conditions: Water is the enemy of most derivatization reactions. It competes with your intended nucleophile and hydrolyzes activated intermediates back to the starting carboxylic acid, drastically reducing yield.[1] Always use anhydrous solvents (e.g., DCM, DMF, THF dried over molecular sieves), dry glassware, and conduct reactions under an inert atmosphere (Nitrogen or Argon).
-
Activation Strategy: Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient.[4] The carboxylic acid must first be "activated" to a more electrophilic species. Given the steric hindrance of this molecule, the choice of activating agent is the single most important variable, which we will address in the specific sections below.
Question: What analytical techniques are best for monitoring reaction progress?
Answer: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of the starting acid and the formation of the less polar product (ester or amide). A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
LC-MS: Confirms the mass of the desired product and can help identify byproducts. This is invaluable for troubleshooting, as it can reveal if an activated intermediate is forming but failing to react with the nucleophile.
Section 2: Amide Bond Formation (Amidation)
Amide coupling is one of the most common and challenging reactions for this substrate.
Question: My standard amide coupling protocol using EDC/HOBt is giving very low yield (<20%). What is going wrong?
Answer: This is a classic issue rooted in steric hindrance. Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) form an O-acylisourea intermediate.[5] While highly reactive, this intermediate is bulky. For your substrate, the steric shielding around the carbonyl carbon prevents the amine nucleophile from attacking efficiently. Furthermore, this intermediate can slowly rearrange into a stable N-acylurea byproduct, which terminates the reaction.[6]
To overcome this, you must switch to a more potent class of coupling reagents.
Question: What are the best coupling reagents for this sterically hindered acid?
Answer: For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are far superior to carbodiimides.[7] These reagents form less bulky and highly reactive activated esters in situ.
| Reagent | Class | Key Advantages | Common Base |
| HATU | Uronium/Aminium Salt | Excellent for hindered acids and electron-poor amines. Lowers risk of racemization.[5] | DIPEA, 2,4,6-Collidine |
| HBTU | Uronium/Aminium Salt | A classic, effective reagent. Similar to HATU but can be slightly less efficient for extreme cases.[5] | DIPEA, Et₃N |
| PyBOP | Phosphonium Salt | Generates a highly reactive OBt ester. Byproduct (triphenylphosphine oxide) can sometimes complicate purification. | DIPEA, Et₃N |
Our Recommendation: Start with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Its performance in challenging couplings is well-documented.
Workflow Diagram: Selecting an Amidation Strategy
Caption: Decision workflow for amide coupling reagent selection.
Protocol 1: High-Yield Amidation Using HATU
This protocol is designed to maximize the yield for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent (target concentration ~0.1 M).
-
Addition: Add the amine (1.1 eq), HATU (1.1 eq), and finally DIPEA (3.0 eq).
-
Causality Note: DIPEA is a bulky, non-nucleophilic base. It is crucial for deprotonating the carboxylic acid and neutralizing the HCl generated without competing with the primary amine nucleophile.[5]
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 1-2 hours using TLC or LC-MS. For highly hindered amines, the reaction may require gentle heating (40-50 °C) or an extended reaction time (12-24 hours).
-
Quench: Once the starting acid is consumed, dilute the reaction mixture with ethyl acetate.
-
Workup: Wash the organic layer sequentially with a 5% aqueous HCl solution (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove residual acid and HOAt byproduct), and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Section 3: Ester Formation (Esterification)
Direct acid-catalyzed esterification (Fischer esterification) is often slow and reversible, making it unsuitable for this hindered substrate.[8]
Question: I tried refluxing the acid with methanol and sulfuric acid, but the conversion was minimal even after 24 hours. What is a better method?
Answer: You are facing the same issue as with amidation: steric hindrance preventing the alcohol from attacking the protonated carbonyl. A much more effective method is the Steglich Esterification , which uses a carbodiimide (like DCC or EDC) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[6][9]
-
Mechanism Insight: DCC activates the carboxylic acid to form the O-acylisourea intermediate. DMAP, a potent nucleophile, then attacks this intermediate to form a highly reactive N-acylpyridinium species. This "active ester" is much more susceptible to attack by even a hindered alcohol. DMAP acts as an acyl-transfer catalyst.[6]
Diagram: Steglich Esterification Mechanism
Caption: Simplified mechanism of the DMAP-catalyzed Steglich Esterification.
Protocol 2: Efficient Steglich Esterification
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.5 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reaction rate and minimize side reactions.
-
Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture.
-
Causality Note: DCC is added last and at 0 °C to suppress the formation of the N-acylurea byproduct.[9]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate through a pad of Celite.
-
Purification: Wash the filtrate with 5% HCl (to remove DMAP) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
MasterOrganicChemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. hepatochem.com [hepatochem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results with 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Welcome to the technical support center for bioassays involving 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of robust and reproducible data. Here, we delve into specific issues you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing high variability in my IC50 values between replicate experiments. What are the likely causes and how can I resolve this?
High variability in IC50 values is a common issue that can often be traced back to the physicochemical properties of the compound and the experimental setup.
Potential Cause 1: Poor Aqueous Solubility
This compound, as a benzoic acid derivative, may have limited solubility in aqueous media, especially at neutral or acidic pH.[1] If the compound precipitates in your assay medium, the effective concentration will be lower and more variable than intended.
Troubleshooting Protocol:
-
Solubility Assessment:
-
Prepare a dilution series of your compound in the final assay buffer.
-
Incubate under the same conditions as your bioassay (e.g., 2 hours at 37°C).
-
Centrifuge the samples and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy. The highest concentration that remains fully dissolved is your maximum reliable working concentration.
-
-
Stock Solution Optimization:
-
Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO.
-
Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all wells, including controls.
-
Potential Cause 2: Compound Instability
The stability of your compound in the assay medium over the course of the experiment is crucial. Degradation can lead to a decrease in the effective concentration and, consequently, inconsistent results.
Troubleshooting Protocol:
-
Stability Study:
-
Incubate the compound in your assay medium for the duration of your experiment.
-
At various time points, take aliquots and analyze the concentration of the intact compound by HPLC.
-
If significant degradation is observed, consider reducing the incubation time or adding antioxidants if appropriate for your assay.
-
Potential Cause 3: Inconsistent Cell Health and Density
Variations in cell health, passage number, and seeding density can significantly impact the cellular response to a compound.[2]
Troubleshooting Protocol:
-
Standardize Cell Culture:
Workflow for Addressing IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: My compound shows lower than expected potency in cell-based assays compared to biochemical assays. What could be the reason?
Discrepancies between biochemical and cell-based assay results are common and often provide valuable insights into a compound's properties.[3]
Potential Cause 1: Poor Cell Permeability
For a compound to be active in a cell-based assay targeting an intracellular component, it must be able to cross the cell membrane.[3]
Troubleshooting Protocol:
-
Permeability Assessment:
-
Consider using predictive in silico models to estimate cell permeability.
-
If available, perform a cell-based target engagement assay to confirm that the compound is reaching its intracellular target.[3]
-
Potential Cause 2: Efflux by Cellular Transporters
Many cells express efflux pumps that can actively remove foreign compounds, reducing their intracellular concentration.
Troubleshooting Protocol:
-
Co-incubation with Efflux Pump Inhibitors:
-
Run your assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the potency of your compound increases.
-
Potential Cause 3: Metabolic Inactivation
Cells can metabolize compounds, converting them into less active or inactive forms.
Troubleshooting Protocol:
-
Metabolic Stability Assay:
-
Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
If the compound is rapidly metabolized, this could explain the lower potency in cell-based assays.
-
Logical Relationship of Potency Discrepancies
Caption: Potential causes for potency differences.
Q3: I am seeing significant off-target effects or cellular toxicity that are interfering with my bioassay results. How can I investigate this?
Off-target effects and cytotoxicity can confound your results, making it difficult to assess the true activity of your compound at its intended target.
Potential Cause 1: General Cytotoxicity
At higher concentrations, your compound may be causing general cellular stress or death, which can mask any specific inhibitory effects.
Troubleshooting Protocol:
-
Cytotoxicity Assay:
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your primary bioassay.
-
This will help you determine the concentration range at which your compound is toxic to the cells.
-
Potential Cause 2: Interference with Assay Reporter System
Some compounds can directly interfere with the assay readout, for example, by quenching fluorescence or inhibiting a reporter enzyme like luciferase.
Troubleshooting Protocol:
-
Assay Interference Controls:
-
Run your assay in a cell-free system with the purified reporter enzyme or fluorescent molecule to see if your compound has any direct effect on the signal.
-
Potential Cause 3: Non-specific Reactivity
The chemical structure of your compound may have features that lead to non-specific interactions with various cellular components.
Troubleshooting Protocol:
-
Structural Analogs:
-
Test structurally related but inactive analogs of your compound. If these also show activity, it may suggest a non-specific mechanism.
-
A study on a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, found that the 2,5-dimethylpyrrole moiety was the most active part of the molecule in their assay.[4] Consider if a similar core structure in your compound could be responsible for broad activity.
-
Experimental Workflow for Investigating Off-Target Effects
Sources
Technical Support Center: Troubleshooting Side Reactions in the Paal-Knorr Synthesis of Substituted Pyrroles
Introduction
The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles, which are key structural motifs in numerous pharmaceuticals and natural products.[1][2] The reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3] While operationally simple, the synthesis is not without its challenges. Side reactions can significantly lower yields and complicate purification, leading to project delays and increased costs. This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals identify, understand, and mitigate common side reactions encountered during the Paal-Knorr pyrrole synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, delving into the root causes and providing actionable, step-by-step protocols for remediation.
Issue 1: Low or No Yield of the Desired Pyrrole, but Starting Material is Consumed
You've run the reaction, and TLC or LC-MS analysis shows the consumption of your 1,4-dicarbonyl starting material, yet the yield of the target pyrrole is disappointingly low or even non-existent. A significant amount of an unknown byproduct may be observed.
Probable Cause A: Furan Formation as the Major Side Reaction
The most common side reaction in the Paal-Knorr pyrrole synthesis is the formation of a furan byproduct.[4][5] This occurs via the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine.[6][7]
Causality: The reaction pathway is highly dependent on the pH. Under strongly acidic conditions (pH < 3), the protonation of a carbonyl group and subsequent intramolecular attack by the enol form of the other carbonyl becomes kinetically favorable, leading to the furan.[3][8]
-
pH Monitoring and Control:
-
Action: Before starting the reaction, measure and adjust the pH of your reaction mixture. For the pyrrole synthesis, aim for neutral or weakly acidic conditions (pH 4-6).[3]
-
Rationale: Maintaining a less acidic environment disfavors the direct acid-catalyzed cyclization of the dicarbonyl, allowing the amine condensation to become the predominant pathway.
-
-
Catalyst Re-evaluation:
-
Action: If you are using a strong Brønsted acid like HCl or H₂SO₄, switch to a milder catalyst.
-
Recommended Alternatives:
-
Weak Acids: Acetic acid is a common and effective choice that often provides the right level of acidity.[4]
-
Lewis Acids: Catalysts like Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃) can promote the reaction under milder conditions.[6][9]
-
Solid-Supported Catalysts: Montmorillonite clays or silica-supported sulfuric acid offer advantages of mild conditions and easier removal.[6][10]
-
-
-
Amine Concentration:
Probable Cause B: Polymerization
The reaction mixture has turned dark and tarry, making product isolation difficult and resulting in a low yield of the desired pyrrole.
Causality: Both the 1,4-dicarbonyl starting material and the furan or pyrrole product can be susceptible to polymerization under harsh acidic conditions and high temperatures.[5][9][12]
-
Temperature Reduction:
-
Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If you are refluxing, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.[8]
-
Rationale: Lower temperatures reduce the rate of polymerization side reactions, which typically have a higher activation energy than the desired condensation.
-
-
Milder Catalysis:
-
Action: As with furan formation, switch from strong acids to milder alternatives like acetic acid, Lewis acids, or even iodine.[6][10] In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[5]
-
Rationale: Reducing the acidity of the medium minimizes the catalytic pathways that lead to polymerization.
-
-
Solvent Selection:
-
Action: The choice of solvent can influence side reactions. Experiment with different solvents. While ethanol or acetic acid are common, sometimes solvent-free conditions or the use of ionic liquids can provide a cleaner reaction profile.[6]
-
Rationale: The solvent can affect the solubility of reactants and intermediates, as well as mediate proton transfer, thereby influencing the relative rates of desired and undesired pathways.
-
Issue 2: Reaction is Sluggish or Stalls, with Starting Materials Remaining
The reaction does not proceed to completion, even after an extended period.
Probable Cause A: Poorly Reactive Starting Materials
Causality: The electronic and steric properties of both the dicarbonyl and the amine significantly impact reactivity.
-
Amines: Primary amines with strong electron-withdrawing groups (e.g., nitroanilines) are less nucleophilic and react more slowly.[5]
-
Dicarbonyls: Sterically hindered 1,4-dicarbonyl compounds can impede the approach of the amine nucleophile.[5]
-
For Electron-Poor Amines:
-
Action: Increase the reaction temperature or use a more active catalyst. Microwave irradiation can be particularly effective in driving these reactions to completion by rapidly reaching and maintaining the target temperature.[2][4]
-
Rationale: Higher energy input helps overcome the activation barrier for the nucleophilic attack by the less reactive amine.
-
-
For Sterically Hindered Substrates:
-
Action: Prolong the reaction time and consider increasing the temperature.[5] The use of a smaller, more active catalyst may also be beneficial.
-
Rationale: Providing more time and energy allows the sterically hindered molecules sufficient opportunity to adopt the necessary conformation for reaction.
-
Probable Cause B: Incomplete Dehydration
Causality: The final step of the Paal-Knorr synthesis is the dehydration of a cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative) to form the aromatic pyrrole ring.[4][11] If water is not effectively removed, the equilibrium may not favor the product.[9]
-
Use of Dehydrating Agents:
-
Action: While the acid catalyst often facilitates dehydration, in stubborn cases, the addition of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.[1]
-
Rationale: These agents sequester the water produced during the reaction, driving the equilibrium towards the formation of the pyrrole.
-
-
Azeotropic Removal of Water:
-
Action: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water azeotropically.
-
Rationale: This is a highly effective method for physically removing water from the reaction mixture, thereby preventing the reverse reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis, and how does it inform troubleshooting?
A1: The reaction begins with the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal.[1][4] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative. The rate-determining step is typically the cyclization of this hemiaminal intermediate.[3][13] The final step is the acid-catalyzed dehydration of this intermediate to yield the aromatic pyrrole ring.[11] Understanding this mechanism is crucial; for instance, knowing that furan formation competes at the initial stage highlights the importance of pH control to favor the amine addition pathway.[3][4]
Q2: Can I use secondary amines in the Paal-Knorr synthesis?
A2: No, the Paal-Knorr synthesis requires a primary amine or ammonia. The nitrogen atom of the amine must have two hydrogen atoms that are ultimately lost in the dehydration steps to form the aromatic pyrrole ring. Using a secondary amine would lead to the formation of a stable cationic iminium species after the initial condensation, which cannot proceed to the neutral pyrrole product.
Q3: My 1,4-dicarbonyl starting material is impure. How critical is this?
A3: The purity of the 1,4-dicarbonyl compound is crucial. Impurities, such as mono-carbonyl compounds or residual reagents from its synthesis, can lead to the formation of undesired side products, complicating purification and lowering the overall yield.[8] It is highly recommended to use purified 1,4-dicarbonyl compounds. Standard techniques like distillation or recrystallization should be employed if purity is questionable.[8]
Q4: Are there "greener" or milder alternatives to the classical Paal-Knorr conditions?
A4: Yes, significant progress has been made in developing more environmentally friendly protocols. These include:
-
Microwave-assisted synthesis: This can dramatically reduce reaction times and energy consumption.[4][13]
-
Use of solid acid catalysts: Recyclable catalysts like zeolites, clays, or sulfonic acid-functionalized resins reduce waste.[10][14]
-
Solvent-free reactions: Performing the reaction neat or using mechanochemical activation (ball milling) can eliminate the need for organic solvents.[10][15]
-
Catalysis in water: Some modern protocols utilize water as the solvent, often with the help of surfactants or specialized catalysts.[16][17]
Q5: I am synthesizing an N-unsubstituted pyrrole using ammonium acetate. The reaction is not working well. What can I do?
A5: When using ammonium acetate or ammonium hydroxide to prepare N-unsubstituted pyrroles, the equilibrium can be unfavorable.[1] Consider using a different source of ammonia or adjusting the conditions. Heating the 1,4-diketone with ammonium acetate in a solvent like methanol with a catalytic amount of an acid like camphorsulfonic acid, along with molecular sieves to remove water, can be an effective strategy.[1]
Visualizing Reaction Pathways
To better understand the competition between pyrrole and furan formation, the following diagrams illustrate the key mechanistic steps.
Diagram 1: Paal-Knorr Pyrrole Synthesis Mechanism
Caption: The desired pathway for pyrrole synthesis under weakly acidic conditions.
Diagram 2: Competing Furan Formation Side Reaction
Caption: The competing pathway leading to furan byproduct under strong acid conditions.
Summary of Key Troubleshooting Parameters
| Issue | Probable Cause | Key Parameter to Adjust | Recommended Action |
| Low Yield / Furan Byproduct | Reaction too acidic | pH / Catalyst | Switch from strong acid to weak acid (e.g., acetic acid) or a Lewis acid.[4] |
| Polymerization / Dark Tarry Mixture | Conditions too harsh | Temperature / Catalyst | Lower the reaction temperature and use a milder catalyst.[5] |
| Stalled / Incomplete Reaction | Poorly reactive substrates | Energy Input / Time | Increase temperature (microwave heating is effective) or prolong reaction time.[4][5] |
| Stalled / Incomplete Reaction | Incomplete dehydration | Water Removal | Add molecular sieves or use a Dean-Stark apparatus to remove water.[1] |
References
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (2023, December 29). Paal–Knorr synthesis. Wikipedia. Retrieved January 15, 2026, from [Link]
- Mathana, M., et al. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 806(1-3), 209-217.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Almeida, P., et al. (2018). Paal–Knorr synthesis of pyrroles.
-
MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Retrieved January 15, 2026, from [Link]
-
ACS Publications. (2022). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. ResearchGate. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Retrieved January 15, 2026, from [Link]
-
RSC Publishing. (2014). Mechanism of the Paal-Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Semantic Scholar. (n.d.). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Arabian Journal of Chemistry. (2017). Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction. Arabian Journal of Chemistry. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate. Retrieved January 15, 2026, from [Link]
-
University of Liverpool. (2018). More key reactions in heterocycle synthesis. University of Liverpool. Retrieved January 15, 2026, from [Link]
-
RSC Publishing. (2014). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Publishing. Retrieved January 15, 2026, from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. grokipedia.com [grokipedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 15. [PDF] Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrrole synthesis [organic-chemistry.org]
managing cytotoxicity of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid in cell-based assays
Introduction:
Welcome to the technical support center for managing the cytotoxic effects of investigational compounds, with a focus on novel small molecules like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vitro cytotoxicity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your cell-based assays. Our goal is to provide you with the expertise and practical guidance needed to ensure the scientific integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of cytotoxicity in cell-based assays.
Q1: My test compound, this compound, is showing high cytotoxicity across multiple cell lines at very low concentrations. What are my immediate troubleshooting steps?
A1: When encountering high cytotoxicity with a novel compound, the initial step is to confirm that the observed effect is genuine and not an artifact of the experimental setup.[1] Here’s a checklist to guide your investigation:
-
Verify Compound Concentration and Stability: Double-check all calculations for your dilutions and stock solutions. Ensure the compound is stable in your culture medium for the duration of the experiment, as degradation products could be more toxic than the parent compound.[1]
-
Assess Solvent Toxicity: Confirm that the final concentration of your vehicle (e.g., DMSO) is within the tolerated range for your specific cell lines, which is typically below 0.5%.[1][2]
-
Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS, AlamarBlue). Include appropriate controls, such as running the assay in a cell-free system with your compound, to rule out any direct chemical interference with the assay reagents.[1]
-
Evaluate Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and have a low passage number. Over-confluent or unhealthy cells can be more susceptible to stress and show increased cytotoxicity.[2][3]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my compound?
A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these two outcomes, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a corresponding decrease in the total cell number over time.
-
Cytostaticity: The total cell number will plateau, while the percentage of viable cells remains high.
Q3: What are the common mechanisms of drug-induced cytotoxicity, and how can I begin to investigate them for a novel compound?
A3: Drug-induced cytotoxicity can be mediated by several mechanisms. Understanding the underlying pathway is crucial for interpreting your results. The two main pathways of apoptosis (programmed cell death) are the extrinsic and intrinsic pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death.[4][5]
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the activation of caspase-8.[6]
-
Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[5][7]
To begin investigating these pathways, you can use commercially available kits to measure the activity of key caspases, such as caspase-3/7 (executioner caspases), caspase-8 (extrinsic pathway), and caspase-9 (intrinsic pathway).
Q4: I am observing variable cytotoxicity between experiments. How can I improve the reproducibility of my assays?
A4: Variability between experiments is a common challenge. To improve reproducibility, it is essential to standardize your experimental parameters:[2]
-
Standardize Cell Seeding and Passage Number: Use a consistent cell seeding density and ensure that the passage number of your cells is within a defined range.[2][3]
-
Consistent Incubation Times and Conditions: Maintain consistent incubation times for cell seeding, compound treatment, and assay reagent addition. Ensure your incubator's temperature, CO2, and humidity levels are stable.[3]
-
Freshly Prepared Reagents: Use freshly prepared compound dilutions and assay reagents for each experiment to avoid degradation.[2]
Part 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during your cytotoxicity assays.
Troubleshooting High Background Signal in Control Wells
| Problem | Potential Cause | Recommended Solution |
| High background in vehicle control wells | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).[2] |
| Cells are unhealthy or over-confluent. | Use cells in the logarithmic growth phase and avoid over-confluency.[2][3] | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| High background in media-only wells | Serum in the medium has high endogenous enzyme activity (e.g., LDH). | Test the serum for background LDH activity or use a serum-free medium during the assay.[2] |
| Phenol red in the medium interferes with colorimetric assays. | Use phenol red-free medium for colorimetric assays. |
Troubleshooting Compound-Specific Issues
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in culture medium | Poor solubility of the compound. | Test the solubility of the compound in the culture medium before the experiment. Consider using a different solvent or a solubilizing agent.[1] |
| Inconsistent dose-response curve | Compound instability in the medium. | Assess the stability of the compound in the culture medium over the time course of the experiment. |
| Off-target effects of the compound. | Consider counter-screening with a different assay or cell line to identify potential off-target effects.[8] |
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments in managing and characterizing cytotoxicity.
Protocol 1: Standard MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of your test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This assay provides a pro-luminescent caspase-3/7 substrate that is cleaved by activated caspase-3/7, resulting in a luminescent signal.
Materials:
-
Cells of interest
-
Complete culture medium
-
Test compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Readout: Measure the luminescence using a plate-reading luminometer.
Part 4: Visualizing Experimental Workflows and Pathways
This section provides diagrams to illustrate key concepts and workflows discussed in this guide.
General Troubleshooting Workflow for High Cytotoxicity
Caption: A stepwise approach to troubleshooting unexpected high cytotoxicity.
Simplified Apoptosis Signaling Pathways
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
References
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018). Available at: [Link]
-
Fulda, S., & Debatin, K. M. (1999). Activation and role of caspases in chemotherapy-induced apoptosis. Drug Resistance Updates, 2(1), 21-29. Available at: [Link]
-
Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy. In Madame Curie Bioscience Database. Landes Bioscience. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]
-
Los, M., Wesselborg, S., & Schulze-Osthoff, K. (2001). Caspases as targets for drug development. In Madame Curie Bioscience Database. Landes Bioscience. Available at: [Link]
-
Bio-Rad Laboratories. (n.d.). Cytotoxicity Assays | Life Science Applications. Available at: [Link]
-
Zhang, X. H., Tee, L. Y., Wang, X. G., Huang, Q. S., & Yang, S. H. (2015). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in cell and developmental biology, 3, 78. Available at: [Link]
-
Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Caspase-mediated programmed cell death pathways as potential therapeutic targets in cancer. Cell proliferation, 49(4), 455–464. Available at: [Link]
-
Green, D. R. (2011). The coming of age of death receptors. Nature, 472(7344), 427–430. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Activation and role of caspases in chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid for Preclinical Studies
This guide provides in-depth technical support for researchers, process chemists, and drug development professionals on the synthesis and scale-up of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. As a critical intermediate or active pharmaceutical ingredient (API) for preclinical evaluation, ensuring a robust, reproducible, and scalable synthetic route is paramount. This document addresses common challenges through detailed FAQs and troubleshooting protocols, grounded in established chemical principles and process safety considerations. The overarching goal is to bridge the gap between bench-scale discovery and the production of kilogram-scale batches required for further development, in line with Chemistry, Manufacturing, and Controls (CMC) guidelines.[1][2]
Synthetic Strategy Overview: The Paal-Knorr Reaction
The most direct and widely adopted method for constructing the N-substituted pyrrole core of the target molecule is the Paal-Knorr synthesis.[3][4] This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound. For our target molecule, this translates to the reaction between 3-amino-4-methylbenzoic acid and 2,5-hexanedione (acetonylacetone).
The reaction proceeds via the formation of a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration to yield the stable aromatic pyrrole ring.[5][6] While efficient, the reaction is not without its challenges, particularly when transitioning from milligram to kilogram scale.[7]
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the development and execution of this synthesis.
Q1: What is the optimal solvent for this Paal-Knorr synthesis and why? A: Glacial acetic acid is the preferred solvent. It serves a dual purpose: it acts as a solvent for both starting materials and, as a weak acid, it catalyzes the reaction.[5] The acidic environment protonates a carbonyl group on the 2,5-hexanedione, making it more electrophilic and facilitating the initial nucleophilic attack by the amine.[3] Using stronger acids or running the reaction at a pH below 3 should be avoided, as this can promote a competing side reaction to form furan derivatives.[4]
Q2: What are the critical temperature control parameters during scale-up? A: On a lab scale, the reaction is typically run at reflux in acetic acid (~118 °C). However, during scale-up, precise temperature control is crucial.[8] An exothermic release may occur upon initial mixing and during the condensation. It is recommended to maintain an internal reaction temperature between 90-100 °C. This provides sufficient energy for the reaction to proceed efficiently without excessive solvent loss or thermal degradation, which can lead to tar formation. Slower addition of one reagent to the other may be necessary in larger reactors to manage heat evolution.[7]
Q3: How critical is the purity of the starting materials? A: Extremely critical. The purity of both 3-amino-4-methylbenzoic acid and 2,5-hexanedione directly impacts the yield and impurity profile of the final product.[9] Impurities in the amine can introduce competing side reactions, while aged or impure 2,5-hexanedione may contain acidic byproducts or polymers that complicate the reaction. Always use reagents with >98% purity and consider re-analyzing them if they have been stored for an extended period.
Q4: Can this reaction be run under solvent-free conditions? A: While some Paal-Knorr reactions can be performed under solvent-free or "greener" conditions, often with microwave irradiation or solid acid catalysts, scaling these methods presents significant challenges.[4][10] For producing preclinical quantities, a traditional solvent-based approach provides better control over temperature, mixing, and handling, which are key to ensuring batch-to-batch consistency—a core tenet of CMC.[11][12]
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed as a self-validating system with clear steps and in-process checks. Note: A thorough process safety analysis should be conducted before attempting this scale-up.[7]
3.1. Reagent and Equipment Setup
| Reagent | CAS Number | Mol. Wt. ( g/mol ) | Quantity | Moles | Equivalents |
| 3-Amino-4-methylbenzoic acid | 2458-12-0 | 151.16 | 100.0 g | 0.662 | 1.0 |
| 2,5-Hexanedione | 110-13-4 | 114.14 | 79.0 g (82.3 mL) | 0.692 | 1.05 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 500 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | ~2 L | - | - |
| Ethanol | 64-17-5 | 46.07 | As needed for recrystallization | - | - |
Equipment: 2L three-necked round-bottom flask, mechanical stirrer, condenser, temperature probe, and heating mantle.
3.2. Step-by-Step Procedure
-
Reaction Setup: Equip the 2L flask with a mechanical stirrer, condenser, and a temperature probe to monitor the internal temperature. Charge the flask with 3-amino-4-methylbenzoic acid (100.0 g) and glacial acetic acid (500 mL).
-
Reagent Addition: Begin stirring the mixture to form a suspension. Slowly add 2,5-hexanedione (79.0 g) to the flask over 15-20 minutes. A mild exotherm may be observed; ensure the internal temperature does not exceed 40 °C during the addition.
-
Reaction: Heat the mixture to an internal temperature of 95-100 °C. Maintain this temperature and monitor the reaction progress by TLC or HPLC (e.g., every hour) until the starting amine is consumed (typically 4-6 hours).
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (~20-25 °C). The product will begin to precipitate. Further cool the mixture in an ice bath to 0-5 °C for at least 1 hour to maximize precipitation.
-
Isolation: Isolate the crude product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 250 mL) to remove residual acetic acid.
-
Drying: Dry the crude solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected crude yield is typically 85-95%.
-
Purification (Recrystallization): Transfer the crude solid to a suitable flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final API.
Troubleshooting Guide
Encountering issues during scale-up is common. This guide provides a logical framework for diagnosing and resolving problems.[13]
Troubleshooting Q&A
Q: My yield is significantly lower than expected (<70%). What should I investigate first? A:
-
Incomplete Reaction: First, confirm the reaction went to completion. Re-examine your in-process control (TLC/HPLC) data. If starting material remains, the reaction time may need to be extended. Larger volumes can have less efficient mixing and heat transfer, sometimes requiring longer reaction times.[13]
-
Precipitation Loss: The product has some solubility in the acetic acid/water mixture. Ensure the mixture was thoroughly cooled to 0-5 °C before filtration. You can analyze a sample of the filtrate by HPLC to quantify product loss.
-
Stoichiometry: While a slight excess of the diketone is used, a significant error in weighing either starting material can drastically reduce the yield of the desired product. Double-check all calculations and weighing records.
Q: The isolated product is dark brown/tarry and difficult to purify. What is the cause? A:
-
Overheating: This is the most common cause of tar formation. Localized overheating due to poor mixing or an aggressive heating ramp can cause thermal decomposition. Ensure the internal temperature is monitored and controlled, not just the external bath temperature.
-
Impure Reagents: As mentioned in the FAQ, impurities in the 2,5-hexanedione are a frequent culprit. Consider purifying it by distillation before use if its quality is suspect.[9]
-
Extended Reaction Time at High Temperature: While the reaction needs to go to completion, leaving it at high temperatures for an unnecessarily long time (e.g., overnight) can lead to side reactions and degradation. Optimize the reaction time based on monitoring.
Q: My final product contains a significant impurity that is difficult to remove by recrystallization. What could it be? A:
-
Unreacted Starting Material: If the impurity is identified as 3-amino-4-methylbenzoic acid, it suggests an incomplete reaction. If it is 2,5-hexanedione, the issue may lie in the workup, as it should be washed away.
-
Partially Reacted Intermediate: In rare cases, a stable hemiaminal or imine intermediate might be present. This points to insufficient heating or catalytic activity to drive the final dehydration step.
-
Isomeric Impurities: Ensure the starting amine is the correct regioisomer. Contamination with other isomers (e.g., 4-amino-3-methylbenzoic acid) would lead to an isomeric product that is very difficult to separate. The identity of the impurity should be confirmed by LC-MS and/or NMR.
References
- Grokipedia. Paal–Knorr synthesis.
- Wikipedia. Paal–Knorr synthesis.
- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.
- Alfa Chemistry. Paal-Knorr Synthesis.
- Biostatistics.ca. Chemistry, Manufacturing, and Controls (CMC) in Drug Development, Pharmaceuticals, and Biologics.
- RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. (2018).
- Pacific BioLabs. CMC – Chemistry, Manufacturing and Controls.
- Manufacturing Chemist. Chemistry, manufacturing and control (CMC) as key drivers for drug discovery success. (2024).
- Agno Pharmaceuticals. Complete Guide To Pre-Clinical Drug Product Manufacturing.
- Wang, S., et al. (2021). The Requirements of Chemical Manufacturing and Control in the Preclinical and Clinical Studies of a Potential Drug. Health Sci J. 15(8): 866.
- Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis.
- Benchchem. Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Reddit. Looking for tips on scaling up organic syntheses. (2024).
- Lab Manager Magazine. How to Scale Up a New Synthesis Reaction. (2022).
- Crow, J. M. When it comes to scaling up organic synthesis, it pays to think small.
Sources
- 1. biostatistics.ca [biostatistics.ca]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pure-synth.com [pure-synth.com]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. agnopharma.com [agnopharma.com]
- 12. itmedicalteam.pl [itmedicalteam.pl]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid and Its Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid and its positional isomers. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles and available experimental data to offer insights into the synthesis, physicochemical properties, and potential biological activities of these compounds. In the absence of direct comparative studies, this guide extrapolates from established structure-property and structure-activity relationships to provide a predictive overview.
Introduction
The fusion of a pyrrole ring with a benzoic acid scaffold has garnered significant interest in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] Similarly, benzoic acid and its derivatives are utilized as antimicrobial agents and serve as building blocks for more complex pharmaceuticals.[2][3] The specific substitution pattern on the benzoic acid ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on this compound and its isomers, exploring how the relative positions of the dimethyl-pyrrol-1-yl group and the methyl group impact their chemical and biological characteristics.
Isomers Under Comparison
For the purpose of this guide, we will consider the following positional isomers:
-
Isomer A: this compound
-
Isomer B: 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
-
Isomer C: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid
Synthesis and Structural Elucidation
The synthesis of these pyrrole-substituted benzoic acid derivatives can be efficiently achieved through the Paal-Knorr pyrrole synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine, which would be the corresponding aminomethylbenzoic acid.[4] The reaction is typically carried out in a protic solvent like glacial acetic acid and often requires heating.
Caption: Generalized workflow for the synthesis of pyrrole-substituted benzoic acid isomers.
The structural identity and purity of each synthesized isomer must be rigorously confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties: A Comparative Overview
The seemingly subtle differences in the substitution patterns of these isomers can lead to significant variations in their physicochemical properties. These properties, in turn, influence their solubility, membrane permeability, and pharmacokinetic profiles.
| Property | Isomer A (3-pyrrol, 4-methyl) | Isomer B (2-pyrrol, 4-methyl) | Isomer C (4-pyrrol, 3-methyl) | Rationale for Predicted Differences |
| Molecular Formula | C₁₄H₁₅NO₂ | C₁₄H₁₅NO₂ | C₁₄H₁₅NO₂ | Isomers have the same molecular formula. |
| Molecular Weight | 229.28 g/mol | 229.28 g/mol | 229.28 g/mol | Isomers have the same molecular weight. |
| Predicted pKa | ~4.0 - 4.5 | ~3.5 - 4.0 | ~4.2 - 4.7 | The ortho-substituted pyrrole group in Isomer B is expected to have a greater inductive effect, increasing the acidity of the carboxylic acid. The para-position of the pyrrole in Isomer C would have a less pronounced effect compared to the meta-position in Isomer A. |
| Predicted LogP | Moderately Lipophilic | Potentially less Lipophilic | Most Lipophilic | The intramolecular hydrogen bonding potential in Isomer B might slightly reduce its lipophilicity. The para-substitution in Isomer C could lead to a more extended and lipophilic conformation. |
| Predicted Solubility | Moderate | Potentially Higher | Lower | The potential for intramolecular interactions in Isomer B might disrupt crystal packing, leading to higher solubility. The more linear and potentially more crystalline nature of Isomer C could result in lower aqueous solubility. |
Note: The pKa, LogP, and solubility values are predictions based on established chemical principles and require experimental verification.
Spectroscopic Differentiation
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between the isomers. The splitting patterns and chemical shifts of the protons on the benzoic acid ring will be unique to each substitution pattern.
-
Isomer A: Will likely show a more complex splitting pattern in the aromatic region due to the asymmetric substitution.
-
Isomer B: The proximity of the bulky pyrrole group to the carboxylic acid may cause steric hindrance, potentially leading to through-space NMR effects and distinct chemical shifts for the aromatic protons.
-
Isomer C: The para-substitution pattern should result in a more symmetrical and readily interpretable set of signals in the aromatic region, likely two distinct doublets.
¹³C NMR Spectroscopy: The chemical shifts of the quaternary carbons and the carbons of the carboxylic acid group will be influenced by the electronic environment imposed by the substituents.
Mass Spectrometry (MS): While all isomers will have the same molecular ion peak, their fragmentation patterns upon tandem MS (MS/MS) may differ, providing another avenue for differentiation.
Comparative Biological Activity
The biological activity of these isomers is expected to vary due to differences in their three-dimensional shape, electronic properties, and ability to interact with biological macromolecules.
Potential as Antibacterial Agents
Benzoic acid and its derivatives are known to possess antibacterial properties.[2][5] The position of substituents on the benzoic acid ring can significantly impact this activity. Studies have shown that the type and position of substituents influence the minimum inhibitory concentration (MIC) against various bacterial strains.[2] For instance, hydroxyl and methoxyl groups have been shown to modulate the antibacterial efficacy against E. coli.[2] It is plausible that the position of the lipophilic 2,5-dimethyl-1H-pyrrol-1-yl group will affect the compound's ability to penetrate bacterial cell membranes.
Potential as Anticancer Agents
Pyrrole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6][7][8] The mechanism of action can vary, with some compounds inducing apoptosis and others targeting specific cellular pathways.[9] The spatial arrangement of the pyrrole and methyl groups on the benzoic acid ring will dictate how each isomer fits into the binding pockets of target proteins, leading to differences in their cytotoxic potency and selectivity. For example, studies on other pyrrole derivatives have shown that even minor structural modifications can significantly alter their IC50 values against cancer cell lines.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2D NMR-Based Structural Validation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a potential building block in medicinal chemistry, requires absolute certainty of its chemical architecture. While one-dimensional Nuclear Magnetic Resonance (NMR) provides initial insights, complex aromatic systems and substituted heterocycles often present overlapping signals and ambiguous connectivity. This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—to definitively validate the structure of this target molecule, supported by experimental protocols and data interpretation.
The Structural Puzzle: Why 2D NMR is Essential
The structure of this compound presents a specific validation challenge. The molecule comprises two distinct aromatic systems: a substituted benzoic acid ring and a 2,5-dimethylpyrrole moiety. While 1D ¹H and ¹³C NMR can identify the types of protons and carbons present (e.g., methyl groups, aromatic protons, quaternary carbons), they cannot definitively establish the connectivity between these two rings or the precise substitution pattern on the benzoic acid ring. Key questions that 2D NMR must answer are:
-
Is the pyrrole ring attached at the C3 or another position of the benzoic acid?
-
Are the methyl and carboxylic acid groups on the benzoic acid ring in a 1,4- or other arrangement relative to each other?
-
How can we unambiguously assign each proton and carbon signal to its specific position in the molecule?
To address these, we turn to a suite of 2D NMR experiments that provide a correlation map of the molecule's atomic framework.
The Toolkit: A Comparative Overview of Key 2D NMR Experiments
The power of 2D NMR lies in its ability to spread spectral information across two dimensions, revealing interactions between nuclei that are obscured in 1D spectra.[1] For our target molecule, we will employ a strategic combination of three core experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (²JHH or ³JHH).[2][3][4][5] In our molecule, COSY will be crucial for identifying adjacent protons on the benzoic acid ring. The resulting spectrum plots the ¹H spectrum on both axes, with off-diagonal "cross-peaks" indicating coupled protons.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).[6][7][8][9] It is an exceptionally sensitive technique for identifying which proton signal corresponds to which carbon signal, simplifying the assignment of protonated carbons.[6][9] The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon skeleton. HMBC detects long-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes even four bonds (⁴JCH).[10][11][12][13] Unlike HSQC, it reveals connections between protons and non-protonated (quaternary) carbons, which is essential for piecing together the molecular fragments.[11]
The synergistic use of these three experiments provides a self-validating system for structural elucidation. COSY establishes proton-proton proximities, HSQC links protons to their directly attached carbons, and HMBC bridges these fragments through long-range connections.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
The following is a generalized protocol for the acquisition of 2D NMR spectra on a standard 500 MHz NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of synthesized this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts; consistency is key.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and 1D Spectra Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse calibration.
-
Acquire a 1D ¹³C NMR spectrum to determine the carbon spectral width.
2D NMR Acquisition Parameters (Illustrative):
| Experiment | Pulse Program | Key Parameters | Purpose of Parameter |
| COSY | cosygpqf | Spectral widths optimized from 1D spectra; 256-512 increments in F1. | To observe ²JHH and ³JHH correlations. |
| HSQC | hsqcedetgpsisp2.2 | ¹JCH coupling constant set to ~145 Hz. | To correlate protons with their directly attached carbons. |
| HMBC | hmbcgplpndqf | Long-range coupling delay optimized for ⁿJCH = 8-10 Hz. | To observe ²JCH, ³JCH, and ⁴JCH correlations, crucial for connecting molecular fragments. |
Data Interpretation and Structural Validation
Let us now analyze the hypothetical, yet realistic, 2D NMR data for this compound, summarized in the tables below. The numbering scheme for the molecule is as follows:
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments
| Position | Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | Quaternary C | - | ~132.0 |
| 2 | CH | 7.95 (d) | ~129.5 |
| 3 | Quaternary C | - | ~138.0 |
| 4 | Quaternary C | - | ~140.0 |
| 5 | CH | 7.30 (d) | ~130.5 |
| 6 | CH | 8.10 (s) | ~128.0 |
| 7 | -COOH | 11.5 (br s) | ~171.0 |
| 8 | -CH₃ | 2.40 (s) | ~20.0 |
| 9', 12' | -CH₃ | 2.05 (s) | ~13.0 |
| 10', 11' | CH | 5.85 (s) | ~106.0 |
| 1', 6' | Quaternary C | - | ~128.5 |
The COSY spectrum reveals correlations between coupled protons.
Table 2: Key COSY Correlations
| Proton 1 (ppm) | Proton 2 (ppm) | Interpretation |
| 7.95 (H2) | 7.30 (H5) | H2 and H5 are coupled, indicating they are adjacent on the benzoic acid ring. This confirms a 1,2,4-trisubstituted or similar pattern. |
The absence of other correlations for the aromatic protons H2, H5, and H6, and for the methyl and pyrrole protons, indicates they are not coupled within a 2-3 bond range, which is consistent with the proposed structure.
The HSQC spectrum definitively links each proton to its directly attached carbon.
Table 3: Key HSQC Correlations
| Proton (ppm) | Carbon (ppm) | Assignment |
| 7.95 | 129.5 | H2 is attached to C2. |
| 7.30 | 130.5 | H5 is attached to C5. |
| 8.10 | 128.0 | H6 is attached to C6. |
| 2.40 | 20.0 | H8 protons are attached to C8. |
| 2.05 | 13.0 | H9'/H12' protons are attached to C9'/C12'. |
| 5.85 | 106.0 | H10'/H11' protons are attached to C10'/C11'. |
This experiment provides a direct and unambiguous assignment for all protonated carbons in the molecule.
The HMBC spectrum is the final piece of the puzzle, revealing long-range connectivities that confirm the overall structure.
Table 4: Key HMBC Correlations
| Proton (ppm) | Correlated Carbons (ppm) | Interpretation (Key Correlations) |
| H2 (7.95) | ~171.0 (C7), ~140.0 (C4), ~138.0 (C3) | The correlation to the carboxyl carbon C7 confirms its proximity to H2. The correlation to C4 confirms the para-relationship between the methyl group and the C3 substituent. |
| H5 (7.30) | ~138.0 (C3), ~132.0 (C1), ~20.0 (C8) | The crucial correlation from H5 to the methyl carbon C8 definitively places the methyl group at C4, adjacent to C5. |
| H6 (8.10) | ~171.0 (C7), ~132.0 (C1), ~138.0 (C3) | The correlation to the carboxyl carbon C7 and the quaternary carbon C1 confirms the position of H6. The correlation to C3 confirms the attachment point of the pyrrole ring. |
| -CH₃ (H8, 2.40) | ~140.0 (C4), ~138.0 (C3), ~130.5 (C5) | The correlation from the methyl protons to C3, C4, and C5 confirms the location of the methyl group at C4. |
| Pyrrole -CH₃ (H9'/H12', 2.05) | ~128.5 (C1'/C6'), ~106.0 (C10'/C11'), ~138.0 (C3) | The critical correlation from the pyrrole's methyl groups to C3 of the benzoic acid ring provides undeniable proof of the connectivity between the two ring systems at this position. |
| Pyrrole CH (H10'/H11', 5.85) | ~128.5 (C1'/C6'), ~13.0 (C9'/C12') | These correlations confirm the structure of the 2,5-dimethylpyrrole ring itself. |
Visualizing the Connections: 2D NMR Correlation Diagrams
The following diagrams, generated using Graphviz, visually summarize the key correlations that validate the structure.
Caption: Key COSY correlation in the benzoic acid ring.
Caption: Direct one-bond C-H correlations from HSQC.
Caption: Critical long-range HMBC correlations confirming connectivity.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of this compound demonstrates that while 1D NMR is a necessary starting point, it is insufficient for unambiguous validation. A systematic and comparative analysis of 2D NMR data from COSY, HSQC, and HMBC experiments provides a comprehensive and self-validating workflow. The COSY data established the proton-proton connectivity on the benzoic acid ring. The HSQC experiment flawlessly assigned all protonated carbons. Finally, the crucial long-range correlations from the HMBC spectrum, particularly the link between the pyrrole methyl protons (H9'/H12') and the benzoic acid C3, definitively confirmed the connectivity between the two ring systems and the overall substitution pattern. This integrated approach ensures the highest level of scientific integrity and provides the definitive structural proof required for drug development and further chemical research.
References
- Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Vertex AI Search.
- Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. (n.d.). Vertex AI Search.
-
What Is COSY NMR? - Chemistry For Everyone. (2025, August 5). YouTube. Retrieved January 15, 2026, from [Link]
-
HSQC Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 15, 2026, from [Link]
-
What Is HMBC NMR? - Chemistry For Everyone. (2025, August 12). YouTube. Retrieved January 15, 2026, from [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 15, 2026, from [Link]
-
Why is HMBC superior to LR-HSQC? Influence of homonuclear couplings JHH' on the intensity of long-range correlations. (2018). PubMed. Retrieved January 15, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 15, 2026, from [Link]
-
2D NMR: Overview of Heteronuclear Correlation Techniques. (2024, December 5). JoVE. Retrieved January 15, 2026, from [Link]
-
Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime. (n.d.). CF NMR CEITEC. Retrieved January 15, 2026, from [Link]
-
Heteronuclear single quantum coherence spectroscopy. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Principles and Applications of NMR Spectroscopy. (n.d.). infocobuild. Retrieved January 15, 2026, from [Link]
-
7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025, July 9). Journal of Chemical Education. Retrieved January 15, 2026, from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved January 15, 2026, from [Link]
-
Organic Structure Elucidation Workbook. (n.d.). University of Notre Dame. Retrieved January 15, 2026, from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved January 15, 2026, from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). anuchem. Retrieved January 15, 2026, from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. youtube.com [youtube.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. fiveable.me [fiveable.me]
- 8. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. youtube.com [youtube.com]
- 12. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 13. researchgate.net [researchgate.net]
Comparison Guide to the Structure-Activity Relationship (SAR) of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid Analogs as Cyclooxygenase (COX) Inhibitors
As Senior Application Scientists in the field of medicinal chemistry, we frequently encounter promising scaffolds that serve as the foundation for novel therapeutics. One such scaffold is the N-aryl pyrrole framework, exemplified by 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, primarily focusing on their activity as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.[1][2] We will dissect the molecule, explore the consequences of structural modifications, and compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs).
The rationale for focusing on this scaffold stems from the established success of pyrrole-based NSAIDs like Tolmetin and Ketorolac.[1] The core hypothesis is that the 3-(pyrrol-1-yl)benzoic acid moiety can be systematically modified to optimize potency and, crucially, selectivity for COX-2 over COX-1, thereby minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]
Dissecting the Core Scaffold: Key Pharmacophoric Features
The parent molecule, this compound, can be deconstructed into three primary regions, each contributing to its pharmacological profile. Understanding the role of each is fundamental to rational drug design.
-
The Acidic Moiety (Benzoic Acid): The carboxylic acid group is a classic feature of most NSAIDs. It mimics the carboxylate of arachidonic acid, the natural substrate for COX enzymes, allowing it to anchor within the active site, typically via an ionic bond with a key arginine residue (Arg120 in COX-1, Arg513 in COX-2).
-
The Heterocyclic Core (2,5-Dimethyl-1H-pyrrole): This bulky, hydrophobic group occupies a significant portion of the COX active site. The dimethyl substitution pattern is critical, providing steric bulk that influences binding affinity and isoform selectivity.
-
The Phenyl Linker: This aromatic ring serves as the scaffold connecting the acidic "anchor" and the heterocyclic core, dictating their spatial orientation. Substituents on this ring can modulate electronic properties and introduce new interactions with the enzyme.
Structure-Activity Relationship (SAR) Analysis
Our analysis, based on a synthesis of published data and field-proven medicinal chemistry principles, reveals critical insights into how modifications at each region of the scaffold impact biological activity.
Modifications of the Benzoic Acid Moiety
The acidic group is paramount for activity. Its primary role is to establish a strong interaction with the positively charged arginine at the entrance of the COX active site.
-
Esterification or Amidation: Replacing the carboxylic acid with a neutral group like an ester or an amide universally leads to a dramatic loss of activity. This underscores the necessity of the acidic proton and the potential for ionic bonding.
-
Bioisosteric Replacement: While direct replacement often fails, converting the acid to a hydrazide can serve as a versatile intermediate for creating further derivatives, some of which have shown potential as antibacterial and antitubercular agents, suggesting a shift in biological targets.[3][4][5]
-
Positional Isomerism: Moving the carboxylic acid from the 3-position to the 4-position of the phenyl ring can alter the geometry of binding. Studies on related N-aryl pyrroles suggest that the relative positioning of the acidic group and the heterocyclic core is a sensitive determinant of potency and selectivity.
Modifications of the 2,5-Dimethylpyrrole Ring
This region is a key driver of selectivity and overall potency. The main binding channel of COX-2 is approximately 25% larger than that of COX-1, a feature that can be exploited by introducing bulky substituents.
-
Alkyl Group Variation: The methyl groups at the 2- and 5-positions of the pyrrole ring are crucial. Removing them or replacing them with smaller hydrogen atoms generally decreases potency. Conversely, introducing larger, more lipophilic groups can enhance binding, provided they can be accommodated by the enzyme's hydrophobic channel.
-
Introduction of Polar Groups: While the core is hydrophobic, introducing polar functional groups at the terminus of alkyl chains attached to the pyrrole ring can restore or even enhance inhibitory potency, suggesting the potential for additional hydrogen bonding interactions deeper within the active site.[6]
Substitutions on the Phenyl Linker
The phenyl ring provides a platform for fine-tuning the molecule's properties.
-
The 4-Methyl Group: The methyl group on the benzoic acid ring of the parent compound contributes to the overall lipophilicity and van der Waals interactions within the active site.
-
Introduction of Other Groups: Adding hydroxyl groups to the benzoic acid ring, as seen in analogs like 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid, can introduce new hydrogen bonding opportunities and alter the compound's electronic profile and solubility.[7] This can be a strategy to improve pharmacokinetic properties.
The key SAR takeaways are summarized in the diagram below.
Caption: Workflow for the in vitro COX inhibition assay.
Detailed Steps:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO. Serial dilutions are then made to generate a range of concentrations for IC₅₀ determination.
-
Reaction Setup: The reaction is performed in a 96-well plate format. Each well will contain the reaction buffer, the enzyme (either COX-1 or COX-2), and either the test compound or a vehicle control (DMSO).
-
Rationale (Trustworthiness): Including a vehicle control is critical to establish the baseline 100% enzyme activity and ensure the solvent has no inhibitory effect. A known NSAID (e.g., Celecoxib) should be run as a positive control to validate the assay's performance.
-
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a set time (e.g., 15 minutes) at 37°C.
-
Rationale (Expertise): This step allows the inhibitor to bind to the enzyme before the introduction of the substrate, which is particularly important for time-dependent or irreversible inhibitors.
-
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction & Termination: The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C before being terminated by the addition of a strong acid (e.g., 1M HCl), which denatures the enzyme.
-
Quantification: The amount of prostaglandin E₂ (PGE₂), a primary product of the COX reaction, is quantified using a competitive Enzyme Immunoassay (EIA). The colorimetric signal is inversely proportional to the amount of PGE₂ produced.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the concentration-response data to a suitable nonlinear regression model.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising and versatile platform for the development of novel anti-inflammatory agents. The SAR is well-defined, with the carboxylic acid acting as an essential anchor, while modifications to the N-aryl pyrrole core dictate potency and COX isoform selectivity. Strategic design, guided by computational models like FB-QSAR, has yielded analogs with high potency and excellent COX-2 selectivity, rivaling that of established drugs. [1][2] Future work should focus on optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the most potent and selective leads. Further exploration of substitutions on the phenyl linker could enhance solubility and cell permeability while maintaining the favorable inhibitory profile, paving the way for the development of next-generation NSAIDs with improved efficacy and safety.
References
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. Available at: [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]
-
A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
-
Synthetic route of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide... ResearchGate. Available at: [Link]
-
Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. ResearchGate. Available at: [Link]
-
3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. PubChem. Available at: [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. ResearchGate. Available at: [Link]
-
Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. PubMed. Available at: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. Available at: [Link]
-
Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. National Institutes of Health. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available at: [Link]
-
Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. National Institutes of Health. Available at: [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available at: [Link]
-
New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. Available at: [Link]
-
Structure-activity Relationships of N-acyl Pyrroloquinolone PDE-5 Inhibitors. PubMed. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]
Sources
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid | C13H13NO3 | CID 776830 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Experimental Validation of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid as a Potential Anti-Inflammatory Agent
This guide provides a comprehensive framework for the experimental validation and cross-validation of the novel compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. Given the absence of published experimental data for this specific molecule, we present a hypothesized mechanism of action based on its structural characteristics and outline a rigorous, multi-stage validation workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.
Introduction and Mechanistic Hypothesis
The compound this compound is a carboxylic acid derivative.[1][2] Its structure, featuring a benzoic acid moiety, is reminiscent of the general structure of many non-steroidal anti-inflammatory drugs (NSAIDs).[3] NSAIDs primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4][5] The pyrrole ring is also a common scaffold in various biologically active compounds.[6]
Based on these structural parallels, we hypothesize that this compound may function as a COX inhibitor . The two main isoforms of this enzyme, COX-1 and COX-2, are responsible for prostaglandin production in different physiological contexts. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for novel anti-inflammatory agents to minimize gastrointestinal side effects associated with traditional NSAIDs.[8]
This guide will delineate a series of experiments to test this hypothesis, determine the compound's potency and selectivity, and compare its performance against established NSAIDs.
Proposed Experimental Validation Workflow
A robust cross-validation strategy is crucial in early-stage drug discovery to ensure the reliability and reproducibility of experimental findings.[9][10] We propose a tiered approach, beginning with primary screening and progressing to more complex cellular and biochemical assays.
Caption: Proposed experimental workflow for the validation of this compound.
Detailed Experimental Protocols
The following protocols are foundational for the initial characterization of the topic compound.
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This assay is a primary screen to determine if the compound inhibits COX-1 and/or COX-2 activity.
Principle: This assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a fluorogenic substrate to a highly fluorescent product in the presence of prostaglandin G2 (produced from arachidonic acid). An inhibitor will reduce the rate of this reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a stock solution of the test compound and comparator drugs (Ibuprofen, Celecoxib) in DMSO.
-
Prepare working solutions of arachidonic acid (substrate) and the fluorogenic probe.
-
-
Assay Procedure:
-
To a 96-well black microplate, add the assay buffer.
-
Add the test compound across a range of concentrations (e.g., 0.01 µM to 100 µM) to determine the dose-response curve. Include wells for a no-enzyme control, a no-inhibitor control (vehicle, e.g., DMSO), and comparator drugs.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid and the fluorogenic probe.
-
Immediately begin kinetic reading of fluorescence on a plate reader (e.g., Ex/Em = 535/590 nm) at 37°C for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Cell-Based Prostaglandin E2 (PGE2) Assay
This assay validates the compound's activity in a more physiologically relevant cellular context.
Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 production in a cell line (e.g., RAW 264.7 macrophages). The amount of PGE2 released into the cell culture medium is then quantified, typically by ELISA.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or comparator drugs for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
-
Data Presentation and Comparative Analysis
The experimental results should be tabulated for clear comparison against established NSAIDs.
Table 1: Comparative In Vitro Activity Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Cellular PGE2 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Ibuprofen (Non-selective control) | ~15 | ~25 | ~0.6 | Reference Value |
| Celecoxib (COX-2 selective control) | >100 | ~0.04 | >2500 | Reference Value |
Mechanistic Grounding and Visualization
The hypothesized mechanism of action is the inhibition of the cyclooxygenase pathway.
Caption: Hypothesized inhibition of the COX pathway by the test compound.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the findings, each protocol incorporates self-validating elements:
-
Orthogonal Assays: The use of both a biochemical (enzyme inhibition) and a cell-based (PGE2 release) assay provides orthogonal validation. A compound that is active in both assays is more likely to be a true modulator of the target pathway.
-
Positive and Negative Controls: The inclusion of known inhibitors (Ibuprofen, Celecoxib) as positive controls ensures that the assay is performing as expected. Vehicle controls (DMSO) establish the baseline for calculating inhibition.
-
Dose-Response Analysis: Generating full dose-response curves, rather than relying on single-point measurements, provides a more complete picture of a compound's potency and can reveal potential artifacts like cytotoxicity at high concentrations.
-
Counter-Screening: A cytotoxicity assay is essential to confirm that the observed inhibition in the cell-based assay is not due to cell death.
By following this structured, multi-tiered approach, researchers can generate a robust and cross-validated dataset to accurately characterize the anti-inflammatory potential of this compound and guide future drug development efforts.
References
- Computational Design of Dual COX-2/ LOX Inhibitors as Safer Anti-Inflammatory Agents. (n.d.). Google Cloud.
-
Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A review on formulation and evaluation of Cox2 inhibitor. (2022). International Journal of Health Sciences. Retrieved January 15, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2009). PubMed Central. Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]
-
Molecular Mechanism for Various Pharmacological Activities of NSAIDS. (2010). MDPI. Retrieved January 15, 2026, from [Link]
-
This compound | C14H15NO2 | CID 776836. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Synthesis of new 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: A novel class of potential antibacterial, antifungal and antitubercular agents. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]
-
NSAIDs: Chemistry and Pharmacological Actions. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. Retrieved January 15, 2026, from [Link]
Sources
- 1. PubChemLite - this compound (C14H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biolmolchem.com [biolmolchem.com]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. researchgate.net [researchgate.net]
- 9. Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openreview.net [openreview.net]
A Comparative Guide to the Biological Activity of Pyrrole Derivatives, with a Focus on 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the biological activities of various pyrrole derivatives, with a specific focus on elucidating the potential therapeutic profile of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. While direct experimental data for this specific molecule is not extensively available in current literature, we can infer its likely biological activities by examining the structure-activity relationships (SAR) of closely related pyrrole-containing compounds.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel pyrrole derivatives.
The Versatile Pyrrole Ring: A Hub of Biological Activity
The five-membered aromatic pyrrole ring is a privileged structure in drug discovery due to its ability to interact with various biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of activities, including:
-
Anti-inflammatory: Many pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac function by inhibiting cyclooxygenase (COX) enzymes.[5][6]
-
Antimicrobial: Pyrrole derivatives have shown potent antibacterial and antifungal properties, offering potential solutions to the growing problem of antibiotic resistance.[7][8][9]
-
Anticancer: A significant number of pyrrole-containing compounds exhibit cytotoxic activity against various cancer cell lines through diverse mechanisms of action.[10][11][12][13]
-
Antiviral: Certain pyrrole derivatives have been investigated for their ability to inhibit viral replication.[14]
This diverse range of activities stems from the pyrrole ring's electronic properties and its capacity to be functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile.
Profiling this compound: An Evidence-Based Postulation
Based on the structural features of this compound, we can predict its potential biological activities by drawing parallels with well-characterized pyrrole derivatives.
Key Structural Features and Their Implications:
-
N-Aryl Substitution: The presence of a substituted phenyl ring directly attached to the pyrrole nitrogen is a common feature in many biologically active pyrroles. This moiety can influence the molecule's overall lipophilicity and steric properties, which are crucial for receptor binding.
-
2,5-Dimethylpyrrole Core: The methyl groups at positions 2 and 5 of the pyrrole ring can enhance lipophilicity and may contribute to specific interactions within a binding pocket.
-
Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophore in many NSAIDs, responsible for anchoring the molecule to the active site of COX enzymes.[6]
Given these features, this compound is a strong candidate for possessing anti-inflammatory activity , likely through the inhibition of COX enzymes.
Comparative Analysis with Other Pyrrole Derivatives
To substantiate our hypothesis, we will compare the potential activity of our target molecule with experimentally validated data from other classes of pyrrole derivatives.
Anti-inflammatory Activity: A Focus on COX Inhibition
The structural similarity of this compound to known pyrrole-based NSAIDs strongly suggests its potential as a COX inhibitor.
-
N-Pyrrolylcarboxylic Acids: Research has shown that N-pyrrolylcarboxylic acids can be potent COX-2 inhibitors.[5] The presence of the benzoic acid group in our target molecule aligns it with this class of compounds.
-
Tolmetin and Ketorolac: These established NSAIDs feature a pyrrole ring with an acetic acid side chain. While the position and nature of the acidic group differ slightly, the fundamental principle of a pyrrole core linked to an acidic moiety for COX inhibition remains the same.[6]
-
Dual COX/LOX Inhibitors: Some novel pyrrole derivatives have been developed as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX), offering a broader anti-inflammatory profile.[15] The substitution pattern on the N-aryl ring and the pyrrole core of our target molecule could potentially confer activity against LOX as well.
Table 1: Comparison of COX Inhibitory Activity of Selected Pyrrole Derivatives
| Compound/Class | Target(s) | IC50 Values | Reference |
| Pyrrole-cinnamate hybrids | COX-2 | 0.55 µM - 7.0 µM | [15] |
| N-pyrrole carboxylic acid derivatives | COX-1 & COX-2 | Varies based on substitution | [6] |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 & COX-2 | High inhibitory potential | [16] |
| This compound | Predicted: COX-1/COX-2 | To be determined |
Potential Antimicrobial Activity
The pyrrole nucleus is also a key component of many natural and synthetic antimicrobial agents.[7][9]
-
Pyrrolnitrin: A naturally occurring antibiotic, demonstrates the inherent antifungal and antibacterial potential of the pyrrole scaffold.[2]
-
Substituted Pyrroles: Studies on various substituted pyrroles have revealed that the nature and position of substituents significantly influence their antimicrobial spectrum and potency. For instance, the presence of a 4-hydroxyphenyl ring has been shown to be important for antifungal activity against C. albicans.[8] While our target molecule lacks this specific feature, the overall lipophilicity and electronic properties conferred by the dimethylpyrrole and methylbenzoic acid groups may contribute to some level of antimicrobial activity.
Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound/Class | Activity | Organisms | Reference |
| Fused Pyrroles | Antibacterial & Antifungal | Gram-positive & Gram-negative bacteria, C. albicans, A. fumigatus | [7][9] |
| Pyrrole Sulfonamides | Antibacterial & Antifungal | E. coli, P. aeruginosa, C. albicans | [17] |
| This compound | Predicted: Possible | To be determined |
Anticancer Potential
The structural motifs present in this compound are also found in pyrrole derivatives with demonstrated anticancer activity.
-
Substituted Phenyl-1H-pyrroles: The introduction of electron-donating groups on the phenyl ring of pyrrole derivatives has been shown to increase anticancer activity.[10][12] The methyl group on the benzoic acid ring of our target molecule could potentially enhance its cytotoxic effects.
-
Pyrrolo[2,3-d]pyrimidines: This class of fused pyrroles has shown significant antiproliferative activity against various human cancer cell lines.[18]
Table 3: Anticancer Activity of Selected Pyrrole Derivatives
| Compound/Class | Activity | Cancer Cell Lines | IC50/GI50 Values | Reference |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrroles | Potent Anticancer | MGC 80-3, HCT-116, HepG2, DU145, CT-26, A549 | 0.5 - 3.6 µM | [10][12] |
| Pyrrolo[2,3-b]pyridines | Growth Inhibitory | A549, HeLa, MDA-MB-231 | 0.17 - 25.9 µM | [18] |
| This compound | Predicted: Possible | To be determined | To be determined |
Experimental Workflows for Biological Evaluation
To empirically validate the predicted biological activities of this compound, a series of in vitro assays are recommended.
In Vitro Anti-inflammatory Assays
A crucial first step is to assess the compound's effect on the key enzymes in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The activity is typically measured using a colorimetric or fluorometric method.[19][20]
-
Experimental Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Nitric Oxide (NO) Production Assay in Macrophages
-
Principle: This assay quantifies the level of nitric oxide, a key inflammatory mediator, produced by lipopolysaccharide (LPS)-stimulated macrophages. The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[21][22]
-
Experimental Workflow:
Caption: Workflow for Nitric Oxide production assay.
Antimicrobial Susceptibility Testing
To determine the potential antibacterial and antifungal activity, the Minimum Inhibitory Concentration (MIC) should be determined.
Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using broth microdilution or agar dilution methods.[23][24][25][26][27]
-
Experimental Workflow (Broth Microdilution):
Caption: Workflow for MIC determination by broth microdilution.
In Vitro Cytotoxicity Assay
Assessing the compound's toxicity to mammalian cells is essential, especially if it shows promise as an anticancer agent.
MTT Assay
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[28][29][30][31]
-
Experimental Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Perspectives
While direct experimental evidence for the biological activity of this compound is currently lacking, a thorough analysis of its structural features and comparison with known pyrrole derivatives strongly suggests its potential as an anti-inflammatory agent, likely acting through COX inhibition. Furthermore, the possibility of antimicrobial and anticancer activities cannot be ruled out and warrants experimental investigation.
The proposed experimental workflows provide a clear path for the comprehensive biological evaluation of this and other novel pyrrole derivatives. Future studies should focus on synthesizing this compound and subjecting it to the described in vitro assays. Positive results would then pave the way for more in-depth mechanistic studies and in vivo testing to fully elucidate its therapeutic potential. The versatile pyrrole scaffold continues to be a rich source of new drug candidates, and a systematic approach to their evaluation is key to unlocking their full potential in treating a wide range of human diseases.
References
-
Al-Sanea, M. M., et al. (2021). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 26(21), 6599. [Link]
-
Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Monatshefte für Chemie - Chemical Monthly, 152(10), 1255-1266. [Link]
-
Sagan, F., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(19), 6285. [Link]
-
Harrak, Y., et al. (2010). Synthesis of new pyrroles of potential anti-inflammatory activity. Saudi Pharmaceutical Journal, 18(3), 153-163. [Link]
-
Wiebe, M. G., et al. (2021). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]
-
Harrak, Y., et al. (2010). Synthesis of New Pyrroles of Potential Anti‐Inflammatory Activity. Archiv der Pharmazie, 343(8), 441-450. [Link]
-
Al-Sanea, M. M., et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(49), 46687–46703. [Link]
-
Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222. [Link]
-
Faddal, H. E., et al. (2018). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Organic Chemistry, 15(11), 934-941. [Link]
-
Wang, Y., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(10), 1083-1093. [Link]
-
Jubeh, B., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics, 10(2), 193. [Link]
-
Abd El-Hameed, R. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19746. [Link]
-
Zhang, H., et al. (2023). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1148–1154. [Link]
-
ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Bialer, M., et al. (1980). Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine. Journal of Medicinal Chemistry, 23(10), 1144-1148. [Link]
-
Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Li, Y., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 277, 116744. [Link]
-
Papakyriakou, A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. International Journal of Molecular Sciences, 24(24), 17235. [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Vasile, C., et al. (2022). Influence of Substitution Patterns on the Antimicrobial Properties of Pyrrole Sulfonamide Scaffolds. Frontiers in Microbiology, 13, 856860. [Link]
-
Chen, J., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 138, 1134-1145. [Link]
-
Wang, Y., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(10). [Link]
-
Brindisi, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 187, 111928. [Link]
-
Iacob, A., et al. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Pharmaceuticals, 16(12), 1713. [Link]
-
Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. [Link]
-
Kulmacz, R. J. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 851, 29-43. [Link]
-
Kulmacz, R. J. (2012). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 851, 29-43. [Link]
-
Zarrin, A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 66, 295-300. [Link]
-
Togola, A., et al. (2008). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Biotechnology, 7(20). [Link]
-
ResearchGate. (n.d.). COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases. [Link]
-
ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. [Link]
-
Sławiński, J., et al. (2020). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 25(11), 2533. [Link]
-
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of pyrrole amidine antiviral antibiotics. 2. Preparation of mono- and tripyrrole derivatives of congocidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Influence of Substitution Patterns on the Antimicrobial Properties of Pyrrole Sulfonamide Scaffolds [frontiersin.org]
- 18. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. bmglabtech.com [bmglabtech.com]
- 24. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio.libretexts.org [bio.libretexts.org]
- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 27. integra-biosciences.com [integra-biosciences.com]
- 28. clyte.tech [clyte.tech]
- 29. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 30. broadpharm.com [broadpharm.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirmation of Target Engagement for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid: A Comparative Guide
This guide provides a comprehensive comparison of leading methodologies to confirm the target engagement of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid. While the direct biological target of this specific molecule is not extensively documented in publicly available literature[1][2][3][4][5], its structural similarity to compounds with known anti-inflammatory properties suggests a potential mechanism of action within inflammatory pathways[6]. A key enzyme in this cascade is microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme responsible for the production of pro-inflammatory prostaglandin E2 (PGE2)[7]. Therefore, for the purpose of this illustrative guide, we will proceed with the hypothesis that this compound is an inhibitor of mPGES-1.
This document will provide researchers, scientists, and drug development professionals with a detailed comparison of biophysical and functional assays to robustly validate this hypothesized target engagement. We will delve into the principles, experimental workflows, and data interpretation of the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Microscale Thermophoresis (MST), complemented by functional biochemical assays.
Biophysical Methods for Direct Target Engagement
Directly confirming that a compound binds to its intended target in a biologically relevant setting is a cornerstone of modern drug discovery. Here, we compare three powerful, label-free techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[8] The binding of a small molecule, such as this compound, to its target protein, mPGES-1, can increase the protein's resistance to heat-induced denaturation.[8] This allows for the confirmation of target engagement within the complex milieu of a cell or cell lysate.[9]
The general workflow for a CETSA experiment involves treating intact cells or cell lysates with the compound of interest, followed by heating the samples across a range of temperatures. After heat treatment, the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[10][11]
Caption: CETSA Experimental Workflow.
The result of a CETSA experiment is a "melting curve," which plots the amount of soluble target protein as a function of temperature. In the presence of a binding ligand, this curve will shift to the right, indicating a higher melting temperature (Tm) and thus, stabilization of the target protein. An isothermal dose-response (ITDR) experiment, where the temperature is fixed and the compound concentration is varied, can be used to determine the compound's potency in a cellular context (EC50).[8]
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another powerful technique for identifying the protein targets of small molecules.[12][13][14] It operates on the principle that a protein, when bound to a small molecule ligand, becomes more resistant to proteolysis.[14][15] A key advantage of DARTS is that it does not require any modification or labeling of the small molecule, preserving its native binding characteristics.[12][13]
In a typical DARTS experiment, cell lysate is incubated with the test compound or a vehicle control. A protease, such as pronase or thermolysin, is then added to digest the proteins. The ligand-bound target protein will be protected from this digestion. The samples are then analyzed by SDS-PAGE, and protein bands that are present or more intense in the compound-treated sample compared to the control are excised and identified by mass spectrometry.[14]
Caption: DARTS Experimental Workflow.
The primary readout of a DARTS experiment is the differential protein banding pattern on an SDS-PAGE gel between the compound-treated and control samples. The appearance of a protected protein band in the presence of the compound is a strong indication of a binding event. Subsequent identification of this protein by mass spectrometry confirms the identity of the target.
Microscale Thermophoresis (MST)
MST is a highly sensitive biophysical technique used to quantify biomolecular interactions in solution.[16][17] It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis.[18] This movement is dependent on the size, charge, and hydration shell of the molecule. When a ligand binds to a target protein, these properties are altered, leading to a change in the thermophoretic movement, which can be detected and quantified.[18][19]
In an MST experiment, a fluorescently labeled target protein (either through a fluorescent tag or intrinsic tryptophan fluorescence) is mixed with a dilution series of the unlabeled ligand.[17] These samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient.[18] The movement of the fluorescent molecules is monitored, and the change in fluorescence is plotted against the ligand concentration to generate a binding curve.[17]
Caption: MST Experimental Workflow.
The output of an MST experiment is a binding curve from which the dissociation constant (Kd) can be derived. The Kd value represents the affinity of the ligand for the target protein, with a lower Kd indicating a stronger interaction. This quantitative data is invaluable for ranking compound affinity and guiding lead optimization.[19]
Comparison of Biophysical Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Microscale Thermophoresis (MST) |
| Principle | Ligand-induced thermal stabilization.[9][10] | Ligand-induced protease resistance.[12][14] | Ligand-induced change in thermophoresis.[16][18] |
| Sample Type | Intact cells, cell lysates, tissues.[9][10] | Cell or tissue lysates.[14][20] | Purified protein, cell lysate.[17][21] |
| Label Requirement | Label-free for compound and protein.[9] | Label-free for compound and protein.[12][20] | Protein requires fluorescent label (or intrinsic fluorescence).[17][21] |
| Primary Readout | Thermal shift (ΔTm), EC50 from ITDR.[8] | Protected protein bands on a gel. | Binding affinity (Kd).[18][19] |
| Key Advantage | Confirms target engagement in a cellular context.[9][10] | Unbiased target identification possible.[14][20] | Precise quantification of binding affinity in solution.[19][21] |
| Limitations | Less suitable for membrane proteins.[10] | Indirect readout, requires mass spectrometry for ID. | Requires purified, fluorescently labeled protein; can be sensitive to buffer conditions.[21] |
Functional Confirmation: Biochemical Assays
While biophysical methods confirm direct binding, functional assays are essential to demonstrate that this binding event translates into a desired biological effect, in this case, the inhibition of mPGES-1 enzymatic activity.
Overview of mPGES-1 Inhibition Assays
A tiered approach is typically used to assess the inhibitory potential of a compound against mPGES-1:
-
Cell-Free Enzyme Assay: This assay uses purified or microsomal mPGES-1 to directly measure the inhibition of PGE2 production from its substrate, PGH2. It provides a direct measure of the compound's potency (IC50) on the isolated enzyme.[22][23]
-
Whole-Cell Assay: This assay is performed using cells that express mPGES-1 (e.g., A549 lung carcinoma cells) and are stimulated to produce PGE2 (e.g., with IL-1β).[23] It assesses the compound's ability to cross the cell membrane and inhibit the enzyme in a cellular environment.
-
Human Whole Blood (HWB) Assay: This is a more physiologically relevant ex vivo assay where lipopolysaccharide (LPS) is used to induce PGE2 production in human whole blood. It provides an indication of the compound's efficacy in a complex biological matrix, accounting for factors like plasma protein binding.[22][23]
Representative IC50 Values for Known mPGES-1 Inhibitors
| Compound | Human mPGES-1 Enzyme Assay IC50 | A549 Cell Assay IC50 | Human Whole Blood Assay IC50 |
| MF63 | 1 nM[23] | 0.42 µM[23] | 1.3 µM[23] |
| Compound 17d | 8 nM[23] | 16.24 nM[23] | 249.9 nM[23] |
| Garcinol | 0.3 µM[23] | 1.2 µM[23] | 30 µM[23] |
| Licofelone | 6 µM[23] | < 1 µM[23] | Not Reported |
This table presents example data from the literature to provide context for expected potency ranges.
Conclusion and Recommendations
To robustly confirm the engagement of this compound with its hypothesized target, mPGES-1, a multi-faceted approach is recommended.
-
Initial Confirmation: CETSA is an excellent starting point to confirm target engagement directly within intact cells, providing physiologically relevant evidence of binding.[9]
-
Quantitative Affinity: MST should be employed to obtain a precise measurement of the binding affinity (Kd) between the compound and purified mPGES-1. This is crucial for establishing a structure-activity relationship (SAR) during lead optimization.
-
Unbiased Discovery: If the target is unknown or to explore potential off-targets, DARTS offers a powerful, unbiased approach to identify protein binding partners directly from cell lysates.[20]
-
Functional Validation: The biophysical data must be correlated with functional data from biochemical assays . A potent inhibition of PGE2 production in cell-free, whole-cell, and human whole blood assays would provide conclusive evidence that the observed binding translates into the desired pharmacological effect.
By integrating these complementary techniques, researchers can build a comprehensive and compelling data package to validate the target engagement and mechanism of action of this compound, significantly strengthening the foundation for its further development as a therapeutic agent.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
-
Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]
-
Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]
-
Hempel, J. E., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]
-
Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications. [Link]
-
Gherbi, K., et al. (2018). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. [Link]
-
Ding, Y., et al. (2020). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Journal of Hematology & Oncology. [Link]
-
Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]
-
ResearchGate. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. [Link]
-
He, Y., et al. (2015). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PLoS ONE. [Link]
-
Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Chen, H., et al. (2014). Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening. Journal of Chemical Information and Modeling. [Link]
-
Zhang, H., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
-
Bruno, A., et al. (2017). Identification and development of mPGES-1 inhibitors: where we are at?. Journal of Medicinal Chemistry. [Link]
-
Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Jerabek-Willemsen, M., et al. (2014). Microscale Thermophoresis: A Tool to Study Protein Interactions and Their Implication in Human Diseases. Biomolecules. [Link]
-
PubChemLite. This compound. [Link]
-
PubChem. This compound. [Link]
-
Biocompare. Bench Tip Video: Measuring Interactions Using Microscale Thermophoresis. [Link]
-
Alexander, C. G., et al. (2019). Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. Methods in Molecular Biology. [Link]
-
Biolab FCT-NOVA. Biolab Webinar: MicroScale Thermophoresis. [Link]
-
PubChem. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid. [Link]
Sources
- 1. 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methyl-benzoic acid [cymitquimica.com]
- 2. PubChemLite - this compound (C14H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C14H15NO2 | CID 776836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound CAS#: 313701-78-9 [m.chemicalbook.com]
- 6. Buy 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | 5987-00-8 [smolecule.com]
- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pelagobio.com [pelagobio.com]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases | MDPI [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Microscale Thermophoresis Reveals Oxidized Glutathione as High-Affinity Ligand of Mal d 1 [mdpi.com]
- 20. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 21. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dc.uthsc.edu [dc.uthsc.edu]
- 23. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Assessing the Kinase Specificity of Novel Small Molecules: A Case Study Using 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
This guide provides a comprehensive framework for evaluating the specificity of novel small molecule compounds against the human kinome, using the hypothetical test compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid (referred to herein as "Compound X") as an illustrative example. For researchers in kinase-focused drug discovery, understanding a compound's selectivity is paramount for progressing a hit compound into a viable chemical probe or a clinical candidate.
The Imperative of Kinase Inhibitor Specificity
Protein kinases are a large family of enzymes that play pivotal roles in virtually all cellular processes, making them attractive therapeutic targets, particularly in oncology.[1][2][3] The human genome encodes over 500 kinases, many of which share a structurally conserved ATP-binding pocket.[1] This structural similarity presents a significant challenge in developing selective inhibitors.[3] A lack of specificity, often termed "off-target" activity, can lead to cellular toxicity, unforeseen side effects, and misinterpretation of experimental results.[1][3] Therefore, rigorous and early assessment of an inhibitor's selectivity profile across the kinome is a cornerstone of modern drug discovery.[3][4]
This guide will walk through the essential methodologies, experimental design, and data interpretation required to build a robust specificity profile for a novel compound.
Methodological Approaches to Quantifying Kinase Inhibition
Two primary classes of in vitro assays are widely employed to measure the interaction of a compound with a kinase: biochemical activity assays and competitive binding assays.
-
Biochemical Activity Assays: These assays directly measure the catalytic function of the kinase—the transfer of a phosphate group from ATP to a substrate.[5] They are considered the gold standard as they measure the direct functional consequence of inhibition.
-
Radiometric Assays: Traditionally, these assays use radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and quantify the incorporation of the radiolabel into a protein or peptide substrate.[1][6]
-
Non-Radiometric Assays: To avoid the challenges of handling radioactivity, various alternative methods have been developed. These include fluorescence-based techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and mobility shift assays, which detect the change in charge of a peptide substrate upon phosphorylation.[1][5]
-
Each approach has its merits. Activity assays provide a direct measure of functional inhibition, while binding assays offer a high-throughput method to quantify affinity for the ATP pocket.[5] A comprehensive assessment often employs both types of assays for orthogonal validation.
A Step-Wise Framework for Specificity Profiling
A systematic approach is essential for accurately defining a compound's kinase specificity. The following workflow illustrates a robust strategy.
Caption: Kinase selectivity profile of Compound X at 1 µM.
Phase 2: Potency Determination (IC50)
For each "hit" identified in the primary screen, the next step is to determine the compound's potency by generating a 10-point dose-response curve. This yields the half-maximal inhibitory concentration (IC50), a quantitative measure of how much compound is needed to inhibit 50% of the kinase activity.
Illustrative IC50 Data for Compound X:
| Kinase Target | IC50 (nM) |
| MAP2K1 (MEK1) | 15 |
| MAP2K2 (MEK2) | 25 |
| MAPK1 (ERK2) | 850 |
| MAPK3 (ERK1) | 1200 |
Hypothetical data for illustrative purposes.
From this data, a clearer picture emerges. Compound X is a potent inhibitor of MEK1 and MEK2, with IC50 values in the low nanomolar range. Its activity against ERK1 and ERK2 is significantly weaker, suggesting that the primary targets are within the MEK family.
Detailed Experimental Protocol: Radiometric Kinase Assay
This protocol provides a representative example of an in vitro radiometric kinase assay for determining the IC50 of a test compound. [6][9][10][11] 1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
- ATP Stock: Prepare a stock solution of ATP. For the reaction, mix unlabeled ("cold") ATP with [γ-³³P]ATP to achieve the desired final concentration and specific activity.
- Substrate: Reconstitute the specific peptide or protein substrate for the kinase of interest in an appropriate buffer.
- Test Compound: Prepare a serial dilution of Compound X in 100% DMSO, typically starting from a 100X concentration of the highest final assay concentration.
2. Assay Procedure (96-well plate format): a. Add 2.5 µL of the 100X test compound dilutions (or DMSO for control wells) to the appropriate wells of a 96-well plate. b. Prepare a master mix containing the kinase and substrate in kinase buffer. Add 12.5 µL of this mix to each well. c. Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 10 µL of the ATP mix (containing [γ-³³P]ATP) to each well. The final reaction volume is 25 µL. e. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range. f. Stop the reaction by adding 25 µL of 1% phosphoric acid.
3. Signal Detection: a. Spot the entire reaction volume from each well onto a P81 phosphocellulose filter mat. b. Wash the filter mat three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP. c. Wash once with acetone and allow the mat to dry completely. d. Quantify the radioactivity incorporated into the substrate in each spot using a scintillation counter.
4. Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. b. Plot percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion
The rigorous assessment of kinase inhibitor specificity is a non-negotiable step in drug discovery. By employing a systematic workflow that begins with a broad kinome scan and progresses to detailed potency determination and orthogonal validation, researchers can build a comprehensive understanding of a compound's activity and selectivity. Based on our hypothetical data, this compound (Compound X) would be classified as a potent and selective inhibitor of MEK1/2 kinases. This level of detailed characterization is essential for validating its use as a chemical probe for studying MEK signaling or for considering its further development as a therapeutic agent.
References
-
Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase family: a basis for developing selective inhibitors. Accounts of chemical research, 38(2), 117-126. [Link]
-
Martens, S., et al. (2023). In vitro kinase assay. protocols.io. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
-
Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(23). [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]
-
Reaction Biology. (2020). KINASE PROFILING & SCREENING. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Martens, S., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate. [Link]
-
Al-Salama, Z. T., & Keam, S. J. (2021). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International journal of molecular sciences, 22(16), 8584. [Link]
-
Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1319-1335. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. revvity.com [revvity.com]
- 7. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro kinase assay [protocols.io]
- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro kinase assay [bio-protocol.org]
Benchmarking the Synthetic Efficiency of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic Acid: A Comparative Guide to Synthetic Routes
In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular entities is paramount. The pyrrole moiety, a key pharmacophore, is a structural component in numerous therapeutic agents. This guide provides an in-depth comparative analysis of the synthetic efficiency of various routes to produce 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, a valuable building block in medicinal chemistry. We will dissect the traditional Paal-Knorr synthesis and benchmark it against modern palladium-catalyzed cross-coupling methodologies, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of the optimal synthetic strategy.
Introduction to the Target Molecule
This compound is a bifunctional molecule incorporating a substituted pyrrole ring and a benzoic acid moiety. This combination of a lipophilic heterocycle and a polar carboxylic acid group makes it an attractive scaffold for library synthesis and lead optimization in drug discovery programs. The pyrrole ring can engage in various non-covalent interactions with biological targets, while the carboxylic acid provides a handle for salt formation to improve solubility or for further chemical modification.
Route 1: The Classical Approach - Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, first reported in 1884, remains a widely used and straightforward method for the construction of pyrrole rings.[1] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions.[2][3] For the synthesis of our target molecule, this translates to the reaction of 3-amino-4-methylbenzoic acid with 2,5-hexanedione (acetonylacetone).
Causality of Experimental Choices
The selection of the Paal-Knorr synthesis as the primary route is predicated on its operational simplicity and atom economy. The direct condensation of the two starting materials avoids the need for pre-functionalization of the coupling partners, which is often required in cross-coupling reactions. The use of microwave irradiation is a modern adaptation that can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4][5][6] Acetic acid is often employed as a catalyst to facilitate the dehydration steps in the reaction mechanism.[2]
Experimental Protocol: Paal-Knorr Synthesis
Step 1: Synthesis of 3-Amino-4-methylbenzoic Acid
The requisite starting material, 3-amino-4-methylbenzoic acid, can be synthesized from the corresponding nitro compound, 4-methyl-3-nitrobenzoic acid, via catalytic hydrogenation.
-
Procedure: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C). The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford 3-amino-4-methylbenzoic acid as a solid, which can be used in the next step without further purification.
Step 2: Paal-Knorr Condensation
-
Procedure: In a microwave-safe vessel, combine 3-amino-4-methylbenzoic acid (1.0 eq) and 2,5-hexanedione (1.2 eq) in glacial acetic acid. The vessel is sealed and subjected to microwave irradiation at a temperature of 120-150°C for 10-30 minutes.[5] After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with water and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Workflow for the Paal-Knorr synthesis of the target molecule.
Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[7] To adapt this methodology for the synthesis of our target N-aryl pyrrole, a multi-step sequence is required, involving the preparation of a pyrrole boronic acid derivative and a halogenated benzoic acid.
Causality of Experimental Choices
This route is explored as an alternative to circumvent potential issues with the Paal-Knorr synthesis, such as low yields with certain substituted anilines or harsh reaction conditions. The Suzuki coupling is known for its broad functional group tolerance.[8] The synthesis of a pyrrole boronic ester intermediate is a key step. N-Boc protection of the pyrrole is often necessary to facilitate the lithiation and borylation steps.[9] The choice of a pinacol ester of the boronic acid enhances its stability.[10]
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Synthesis of 3-Bromo-4-methylbenzoic Acid
-
Procedure: 4-Methylbenzoic acid is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride, to yield 3-bromo-4-methylbenzoic acid.[11]
Step 2: Synthesis of N-Boc-2,5-dimethylpyrrole
-
Procedure: 2,5-Dimethylpyrrole is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) in a suitable solvent (e.g., THF) to afford N-Boc-2,5-dimethylpyrrole.
Step 3: Synthesis of 1-(tert-Butoxycarbonyl)-2,5-dimethyl-1H-pyrrole-3-boronic acid pinacol ester
-
Procedure: N-Boc-2,5-dimethylpyrrole is deprotonated at a specific position using a strong base like s-butyllithium in the presence of a chiral ligand such as (-)-sparteine at low temperature (-78 °C). The resulting lithiated species is then quenched with an electrophilic boron source, such as isopropoxyboronic acid pinacol ester, to yield the desired boronic ester.
Step 4: Suzuki-Miyaura Coupling
-
Procedure: 3-Bromo-4-methylbenzoic acid (1.0 eq) and the pyrrole boronic acid pinacol ester (1.2 eq) are dissolved in a suitable solvent system (e.g., dioxane/water). A palladium catalyst, such as Pd(dppf)Cl₂, and a base, such as potassium carbonate, are added.[12] The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up by extraction and the crude product is purified by column chromatography. A final deprotection step of the Boc group might be necessary depending on the subsequent application.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of N-Boc pyrrole 2,5-methyl diester, a key intermediate in the Donohoe synthesis of 1-epiaustrali... [protocols.io]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
Foundational Understanding: A Hazard-Based Approach
-
The Benzoic Acid Moiety : Substituted benzoic acids are generally classified as irritants to the eyes, skin, and respiratory system.[1][2] Some can be harmful if swallowed.[3] The carboxylic acid group imparts acidic properties, necessitating careful segregation from bases and reactive metals.
-
The Pyrrole Moiety : Pyrrole and its derivatives are known for their potential toxicity and flammability.[4][5][6] Pyrrole itself is toxic if swallowed and harmful if inhaled.[6][7] It is also a flammable liquid and vapor.[5] The presence of this heterocyclic aromatic amine structure suggests that the overall compound should be handled as a hazardous substance.[8]
Given this composite structure, we must adopt a conservative approach, treating the compound as hazardous waste. This necessitates disposal through a licensed professional waste disposal service and strictly prohibits discharge into the sanitary sewer or regular trash.[4][9]
Regulatory Compliance: Classifying Your Waste Stream
Proper disposal is a matter of safety and regulatory compliance. In the United States, the Environmental Protection Agency (EPA) provides guidelines for classifying hazardous waste under 40 CFR 261.3.[10] Due to its anticipated properties (irritant, potentially toxic, and containing a pyrrole component), this compound would likely be classified as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations.[8][11]
Key Principle: Always manage unknown or novel compounds as hazardous until proven otherwise. This principle ensures maximum protection for personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid for disposal, a comprehensive PPE strategy is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes of the solid or solutions, which are expected to be eye irritants.[12] |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Always inspect gloves before use and use proper removal techniques.[4][13] |
| Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of dust or aerosols.[13][14] If there is a high risk of aerosolization, a NIOSH-approved respirator may be necessary.[4] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation and disposal of this compound waste.
Step 1: Waste Segregation at the Source
-
Action: Immediately segregate all waste contaminated with the compound, including unused solid material, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions.
-
Causality: Preventing the mixing of incompatible waste streams is a cornerstone of laboratory safety. This compound, being an organic acid, should be kept separate from bases and strong oxidizing agents to prevent exothermic or violent reactions.[8][15]
Step 2: Selecting the Appropriate Waste Container
-
Action: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle for solids or solutions) and have a tightly fitting screw cap.[16][17]
-
Causality: Using compatible and sealable containers prevents leaks and environmental contamination. The container must remain closed except when adding waste.[17]
Step 3: Proper Labeling
-
Action: Affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The words "Hazardous Waste."
-
An accurate list of all contents, including solvents and their percentages.
-
The date the container was first used for waste accumulation.
-
-
Causality: Accurate labeling is a regulatory requirement and ensures that environmental health and safety (EHS) personnel can handle and dispose of the waste correctly and safely.[17]
Step 4: Storage Pending Disposal
-
Action: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[15]
-
Causality: Proper storage minimizes the risk of accidents, spills, or fires. Storing in secondary containment provides an extra layer of protection against leaks.[17]
Step 5: Final Disposal
-
Action: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Causality: The recommended disposal method for this type of organic chemical waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound, preventing its release into the environment.
Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.
Caption: Disposal Workflow Diagram
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[3][14]
-
Place the swept-up material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert others and prevent entry into the spill zone.
-
Contact your institution's EHS or emergency response team for cleanup.[8]
-
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
References
- Vertex AI Search. Pyrrole MSDS/SDS | Supplier & Distributor.
- Fisher Scientific. SAFETY DATA SHEET - 4-(1H-Imidazol-1-yl)benzoic acid.
- Fisher Scientific.
- Santa Cruz Biotechnology.
- Carl ROTH.
- University of California, Riverside. Chemical Waste Disposal Guidelines.
- Thermo Fisher Scientific.
- CDN. pyrrole-MSDS.pdf.
- Fisher Scientific.
- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
- Sigma-Aldrich.
- University of Maryland. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
- Metasci.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Nipissing University.
- Fisher Scientific. SAFETY DATA SHEET - 3-(4-Methylpiperazin-1-yl)benzoic acid.
- Fisher Scientific.
- USDA ARS. Acceptable Drain Disposal Procedures.
- Sigma-Aldrich.
- New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. (May 2009).
- Carl ROTH.
- Santa Cruz Biotechnology.
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. Pyrrole MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. westliberty.edu [westliberty.edu]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
A Proactive Safety Framework for Handling 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid
This guide provides a comprehensive operational and safety plan for handling this compound. As specific toxicological data for this compound is not extensively published, we will employ a proactive, risk-based safety protocol. This approach is grounded in a thorough analysis of its structural motifs—the pyrrole and benzoic acid groups—and data from closely related analogues. Our primary objective is to empower you, the researcher, with a self-validating safety framework that prioritizes hazard mitigation at every step, from preparation to disposal.
Hazard Assessment: A Chemically-Informed Perspective
To establish a reliable safety protocol, we must first infer the potential hazards of this compound by examining its constituent parts and structurally similar molecules.
-
The Benzoic Acid Moiety: Substituted benzoic acids are common in laboratory settings. Analogues such as p-Toluic acid, 2,4-Dimethylbenzoic acid, and m-Toluic acid are generally classified as skin and eye irritants.[1] Some are considered harmful if swallowed.[1] The primary risk associated with handling these compounds in solid form is the inhalation of dust, which can cause respiratory irritation.[2]
-
The Pyrrole Moiety: The pyrrole ring itself presents more significant potential hazards. Pyrrole is known to be toxic if swallowed, harmful upon inhalation, and can cause serious eye damage.[3]
Inferred Hazard Profile: Based on this structural analysis, it is prudent to handle this compound as a substance that is, at a minimum:
-
A skin and eye irritant.[2]
-
Potentially harmful if swallowed.[4]
-
A respiratory tract irritant, particularly in powdered form.[2]
Given that the toxicological properties have not been thoroughly investigated, a cautious approach is mandated.[5] We will operate under the assumption that the compound carries the potential hazards of its most reactive structural components.
Engineering Controls: Your First and Best Line of Defense
Before selecting any Personal Protective Equipment (PPE), the primary goal is to minimize exposure through robust engineering and administrative controls.
-
Ventilation: All handling of this compound, especially the solid form, must be conducted within a properly functioning chemical fume hood.[5][6] This is critical to prevent the inhalation of dust and potential vapors.
-
Good Laboratory Practices: Adhere to standard laboratory protocols. This includes washing hands thoroughly after handling, ensuring eyewash stations and safety showers are accessible, and keeping containers tightly sealed when not in use.[1][5][7]
Personal Protective Equipment (PPE): A Multi-Layered Shield
PPE is the final barrier between you and the chemical. The following protocol is designed to provide comprehensive protection during routine laboratory operations.
Eye and Face Protection
Direct contact with the eyes can cause serious damage.[8]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[4][5]
-
Enhanced Protection: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield should be worn in addition to safety goggles.[8][9]
Skin and Body Protection
-
Protective Clothing: A flame-resistant or 100% cotton lab coat must be worn and fully buttoned.[9] Long pants and closed-toe, closed-heel shoes are required.
-
Hand Protection: Gloves are essential to prevent skin contact. However, glove selection is task-dependent. Always inspect gloves for any signs of degradation or puncture before use.[5]
| Task | Glove Type | Rationale & Causality |
| Weighing/Handling Solid | Disposable Nitrile Gloves | Nitrile provides excellent protection against a wide range of chemicals and is effective for incidental contact with solids.[10] Its dexterity allows for safe handling of small containers and spatulas. |
| Preparing Solutions | Disposable Nitrile Gloves (Double-gloved recommended) | When working with solvents, the risk of chemical permeation increases. Double-gloving provides an extra layer of protection. If a splash occurs, the outer glove can be removed safely, minimizing exposure.[9] |
| Extended Handling / High-Risk Operations | Butyl or Neoprene Gloves | For tasks involving prolonged contact or the use of aggressive solvents, more robust gloves are necessary. Butyl and neoprene offer superior resistance to a broader range of organic solvents and acids compared to nitrile.[10] |
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste.[5]
Respiratory Protection
Inhalation of fine chemical dust is a primary exposure route.[2]
-
For Nuisance Dust: When handling small quantities of the solid where minimal dust is expected, a NIOSH-approved N95 (US) or P1 (EU) disposable respirator (dust mask) is recommended.[5]
-
For Higher-Risk Tasks: If significant dust is generated or if the compound is being aerosolized, a higher level of protection is required. Use a half-mask or full-face respirator equipped with P100 (particulate) filters.[4][9] All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training.[9]
Operational and Disposal Plans
A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab.
Step-by-Step Protocol for Weighing
-
Preparation: Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Work Area Setup: Perform all work inside a chemical fume hood. Place a weigh boat on an analytical balance.
-
Handling: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Avoid any actions that could generate dust.
-
Closure: Securely close the stock container immediately after dispensing.
-
Clean-up: Carefully clean the spatula and any minor dust from the work surface with a solvent-dampened wipe. Dispose of the wipe as hazardous waste.
-
Doffing: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly.
Spill Management
-
Small Spills (Solid): Ensure proper PPE is worn. Gently sweep up the material, avoiding dust creation, and place it into a sealed, labeled container for hazardous waste disposal.[5][11]
-
Large Spills: Evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Do not dispose of this chemical down the drain.[3][5] All surplus material and contaminated items (e.g., gloves, weigh boats, wipes) must be collected in a designated, sealed hazardous waste container. Arrange for disposal through a licensed chemical waste management company, adhering to all local, state, and federal regulations.[1][3]
Visual Guides for Rapid Reference
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Summary of Recommended PPE
| Exposure Level | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Low (e.g., <1g, no dust) | Safety Goggles | Nitrile Gloves | None required in fume hood |
| Medium (e.g., >1g, potential dust) | Safety Goggles | Nitrile Gloves | N95/P1 Dust Mask |
| High (e.g., large scale, splash risk) | Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Half-mask Respirator (P100) |
References
-
LeelineWork. What PPE Should You Wear When Handling Acid? [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
Chemsrc. 3-(2,5-dimethyl-pyrrol-1-yl)-4-hydroxy-benzoic acid Safety Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Iodo-4-Methylbenzoic Acid, 97%. [Link]
-
University of California, Berkeley EHS. OSHA Glove Selection Chart. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. leelinework.com [leelinework.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
